Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Description
The exact mass of the compound this compound is 186.08920892 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPVRGRPPYECC-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451674 | |
| Record name | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88335-91-5, 111955-05-6 | |
| Record name | 1-Methyl (1S,2R)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: A Key Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of chiral building blocks is paramount for the construction of complex molecular architectures with precise stereochemical control. Among these, cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid has emerged as a valuable and versatile intermediate. Its rigid cyclohexane framework, coupled with the differential reactivity of its carboxylic acid and ester functionalities, provides a powerful tool for the synthesis of a wide array of target molecules, from novel materials to life-saving therapeutics. This guide, intended for the discerning researcher and development scientist, offers a comprehensive overview of this compound's properties, synthesis, and applications, grounded in established scientific principles and practical, field-proven insights.
Core Identification and Physicochemical Properties
This compound is a disubstituted cyclohexane derivative with the carboxylic acid and carbomethoxy groups oriented on the same face of the ring. This specific stereochemistry is crucial to its utility in synthesis.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | cis-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid |
| Primary CAS Number | 111955-05-6[] |
| Alternative CAS Number | 88335-91-5[2] |
| Molecular Formula | C₉H₁₄O₄[2] |
| Molecular Weight | 186.21 g/mol [] |
| Canonical SMILES | COC(=O)C1CCCCC1C(=O)O[2] |
| InChI Key | BOVPVRGRPPYECC-RQJHMYQMSA-N[2] |
Physicochemical Data:
| Property | Value/Description | Source |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98.0% | [3] |
| Solubility | Soluble in many organic solvents | General Knowledge |
| Storage | Store at room temperature | [3] |
Synthesis of this compound: A Validated Protocol
The most direct and commonly employed synthesis of this compound involves the regioselective methanolysis of cis-1,2-cyclohexanedicarboxylic anhydride. This approach is favored for its high atom economy and the ready availability of the starting material.
Causality of the Synthetic Approach
The choice of cis-1,2-cyclohexanedicarboxylic anhydride as the precursor is strategic. The cyclic anhydride locks the two carboxyl functionalities in a cis relationship, which is retained upon nucleophilic attack by methanol. The reaction proceeds via a nucleophilic acyl substitution mechanism, where methanol preferentially attacks one of the carbonyl carbons of the anhydride. The subsequent ring-opening yields the mono-ester carboxylic acid. The cis stereochemistry of the starting material directly translates to the cis configuration of the product, ensuring high stereochemical fidelity.
Step-by-Step Experimental Protocol
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Anhydrous Methanol
-
(Optional) Acid catalyst (e.g., a catalytic amount of sulfuric acid or a resin-bound acid catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent).
-
Addition of Methanol: Add an excess of anhydrous methanol to the flask. The methanol acts as both the nucleophile and the solvent. A typical excess would be 5-10 equivalents to drive the reaction to completion.
-
(Optional) Catalyst Addition: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the addition of a catalytic amount of a strong acid like sulfuric acid can significantly increase the reaction rate.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by the complete dissolution of the starting anhydride.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexanes) or by column chromatography on silica gel to yield pure this compound.
Workflow Visualization
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: A Self-Validating System
Accurate characterization of the synthesized compound is crucial for its use in subsequent research and development. The following spectroscopic data are predicted based on the known chemical environment of the functional groups.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methoxy protons of the ester, and the acidic proton of the carboxylic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | broad singlet | 1H | -COOH |
| ~3.7 | singlet | 3H | -OCH₃ |
| ~2.5-2.8 | multiplet | 2H | -CH(COOH) and -CH(COOCH₃) |
| ~1.2-2.2 | multiplet | 8H | Cyclohexane methylene protons |
The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The chemical shifts of the methine protons are downfield due to the deshielding effect of the adjacent carbonyl groups.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide key information about the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~170-175 | -COOCH₃ |
| ~52 | -OCH₃ |
| ~40-45 | -CH(COOH) and -CH(COOCH₃) |
| ~20-30 | Cyclohexane methylene carbons |
The carbonyl carbons of the carboxylic acid and the ester are expected to appear at the downfield end of the spectrum.
Predicted Infrared (IR) Spectrum
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Description |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~1735 | C=O stretch of the ester |
| ~1710 | C=O stretch of the carboxylic acid |
| ~1200-1300 | C-O stretch |
The broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding. The two distinct carbonyl stretches for the ester and the carboxylic acid are also key diagnostic peaks.
Applications in Drug Development and Organic Synthesis
The utility of this compound lies in its bifunctional nature and defined stereochemistry, making it a valuable chiral synthon.
Chiral Building Block for Complex Molecules
The cis relationship of the two functional groups allows for the facile formation of cyclic structures and provides a rigid scaffold for the stereocontrolled introduction of other substituents. The differential reactivity of the carboxylic acid and the ester allows for selective transformations. For instance, the carboxylic acid can be selectively reduced or converted to an amide, leaving the ester intact for subsequent manipulations.
Role in Pharmaceutical Synthesis
This compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable, albeit structurally related, example is the use of cyclohexane dicarboxylic acid derivatives in the synthesis of neuraminidase inhibitors like oseltamivir (Tamiflu®). While not a direct precursor, the synthetic strategies employed for such drugs often rely on the stereochemical control offered by substituted cyclohexanes. The principles of using such building blocks are directly applicable to the design of novel drug candidates.
Logical Relationship in Synthetic Design
References
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid physical properties
An In-depth Technical Guide to the Physical Properties of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
This compound (CAS No: 88335-91-5, 111955-05-6) is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a carbomethoxy (methyl ester) group in a cis configuration.[1][] Its molecular formula is C₉H₁₄O₄, with a molecular weight of approximately 186.21 g/mol .[1][] The presence of two distinct, reactive functional groups—an acid and an ester—on a stereochemically defined alicyclic scaffold makes it a valuable intermediate in organic synthesis.[1] It serves as a foundational component for constructing more complex molecules, with applications in biochemical research and the development of novel materials and active pharmaceutical ingredients (APIs).[1][3][4]
This guide provides a comprehensive overview of the core physical properties of this compound. Recognizing that this is a specialized intermediate, this document emphasizes not only the known and predicted properties but also the robust experimental methodologies required for their validation in a research and development setting. This approach ensures that scientists can confidently characterize this molecule and similar structures in their own laboratories.
References
An In-Depth Technical Guide to cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for the precise spatial arrangement of functional groups. Within this class of compounds, cis-2-Carbomethoxycyclohexane-1-carboxylic acid emerges as a valuable bifunctional building block. Its constrained cis-stereochemistry and orthogonal carboxylic acid and methyl ester functionalities offer a unique platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, structural characterization, and potential applications, with a focus on the underlying chemical principles that guide its use in research and development.
Molecular Structure and Physicochemical Properties
This compound is a derivative of cyclohexane-1,2-dicarboxylic acid, where one of the carboxylic acid groups is esterified with methanol. The cis configuration signifies that the carbomethoxy and carboxylic acid groups are situated on the same face of the cyclohexane ring.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | [1] |
| CAS Number | 88335-91-5 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.20 g/mol | [1] |
| SMILES | COC(=O)[C@H]1CCCC[C@H]1C(=O)O | [1] |
| InChI Key | BOVPVRGRPPYECC-RQJHMYQMSA-N | [1] |
Physicochemical Characteristics
The physicochemical properties of dicarboxylic acid monoesters are influenced by the interplay between the free carboxylic acid and the ester group. The carboxylic acid moiety imparts acidity and potential for hydrogen bonding, while the ester group is generally less polar.
| Property | Value/Description | Rationale and Comparative Insights |
| Physical State | Colorless crystalline solid | Dicarboxylic acids are typically crystalline solids.[2] |
| Solubility | Soluble in water and polar organic solvents | The presence of the carboxylic acid group enhances water solubility compared to the corresponding diester. Shorter-chain dicarboxylic acids are generally more water-soluble.[2][3] |
| Melting Point | Dicarboxylic acids with an even number of carbon atoms, including the cyclohexane ring, tend to have higher melting points than those with an odd number.[3] | The specific melting point for this compound is not consistently reported in readily available literature and should be determined experimentally. |
| pKa | Expected to be lower than the second pKa of the parent dicarboxylic acid. | The first dissociation constant (pKa₁) of a dicarboxylic acid is higher (more acidic) than that of a comparable monocarboxylic acid due to the electron-withdrawing effect of the second carboxyl group. The second dissociation constant (pKa₂) is lower due to electrostatic repulsion from the already formed carboxylate anion.[2][4] |
Synthesis of this compound
The most logical and efficient synthetic route to this compound is the selective mono-esterification of its precursor, cis-1,2-cyclohexanedicarboxylic anhydride. This approach leverages the inherent reactivity of the anhydride while controlling the stoichiometry of the alcohol to favor the formation of the half-ester.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism. Methanol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This opens the ring to form the desired monoester. The use of the anhydride is advantageous as it avoids the need for an acid catalyst, which would be required for the direct esterification of the dicarboxylic acid and could potentially lead to the formation of the diester byproduct.
Caption: Synthesis of the target compound from its anhydride.
Experimental Protocol: Selective Mono-esterification
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Anhydrous methanol
-
Anhydrous toluene (or other suitable solvent)
-
Sodium bicarbonate (or other suitable base)
-
Diethyl ether (or other suitable extraction solvent)
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a solution of cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) in anhydrous toluene in a round-bottom flask, add anhydrous methanol (1.0-1.2 eq) dropwise with stirring at room temperature. The use of a slight excess of methanol helps to ensure complete consumption of the anhydride, while a large excess would promote diester formation.
-
Reaction Progression: The reaction mixture is typically heated to reflux to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting anhydride (which can be visualized by IR spectroscopy by the loss of the characteristic anhydride carbonyl stretches).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to extract the acidic product as its sodium salt. The aqueous layer is separated and then acidified with 1 M HCl until the pH is acidic, leading to the precipitation or separation of the product.
-
Purification: The product is then extracted from the acidified aqueous layer with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.
Structural Characterization
Unequivocal structural characterization is paramount for confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-OCH₃ (ester methyl): A sharp singlet is expected around 3.7 ppm.
-
-COOH (carboxylic acid): A broad singlet is expected at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.
-
Cyclohexane ring protons: A series of complex multiplets would be observed in the aliphatic region (approximately 1.2-3.0 ppm). The protons alpha to the carbonyl groups would be the most downfield.
-
-
¹³C NMR:
-
C=O (ester and acid): Two distinct carbonyl signals are expected in the range of 170-185 ppm.
-
-OCH₃ (ester methyl): A signal around 52 ppm is anticipated.
-
Cyclohexane ring carbons: Signals for the six carbons of the cyclohexane ring would appear in the aliphatic region (approximately 20-50 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
-
O-H stretch (carboxylic acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹.
-
C=O stretch (ester and acid): Two strong, sharp absorptions are expected in the region of 1700-1760 cm⁻¹. The ester carbonyl typically appears at a slightly higher wavenumber than the carboxylic acid carbonyl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a related compound, 2-(methoxycarbonyl)cyclohexanecarboxylic acid (stereochemistry not specified), GC-MS data is available.[6]
-
Molecular Ion (M⁺): The mass corresponding to the molecular weight of 186.20 g/mol should be observable.
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).
Applications in Drug Discovery and Development
While the direct use of this compound in a marketed drug is not prominently documented in the searched literature, its structural motifs are highly relevant to pharmaceutical development. Dicarboxylic acid monoesters, in general, are valuable intermediates.[7] The related trans-isomer, (1R,2R)-1,2-cyclohexanedicarboxylic acid, is a known key intermediate in the synthesis of the antipsychotic drug Lurasidone.[8] This highlights the importance of the cyclohexane-1,2-dicarboxylic acid scaffold in the development of central nervous system (CNS) active agents.
The cis-isomer provides a rigid scaffold that can be elaborated into a variety of molecular shapes. The orthogonal nature of the carboxylic acid and ester groups allows for selective chemical modifications.
References
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. nbinno.com [nbinno.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Buy this compound | 88335-91-5 [smolecule.com]
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid IUPAC name
An In-Depth Technical Guide to cis-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of cis-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, a bifunctional organic compound of significant interest to researchers in organic synthesis, drug development, and material science. The document elucidates the molecule's systematic IUPAC nomenclature, key physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the compound's chemical reactivity and its applications as a versatile building block for more complex molecular architectures. This guide is intended to serve as a foundational resource for scientists and professionals requiring a deep technical understanding of this compound.
IUPAC Nomenclature and Structural Elucidation
The formal name for the compound commonly known as "cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid" is established by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The carboxylic acid functional group is assigned higher priority than the ester group, thus defining the parent structure as a substituted cyclohexanecarboxylic acid.
-
Systematic IUPAC Name: cis-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid[1][2]
-
Stereospecific IUPAC Name Example: (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid[3][]
The numbering of the cyclohexane ring begins at the carbon atom attached to the carboxylic acid (C1), with the adjacent carbon bearing the ester group designated as C2. The prefix "cis-" indicates that the carboxylic acid and the methoxycarbonyl substituents are located on the same face of the cyclohexane ring.
Synonyms:
-
cis-2-Carbomethoxycyclohexanecarboxylic acid[2]
-
(1R,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid[5]
Key Identifiers:
Chemical Structure
The structure consists of a cyclohexane ring with a carboxylic acid group and a methoxycarbonyl (methyl ester) group attached to adjacent carbons in a cis-relative stereochemistry.
Caption: Structure of cis-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its bifunctional nature, containing both a hydrogen-bond-donating carboxylic acid and a polar ester group.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | [6] |
| Melting Point | 68-69 °C | [6] |
| Boiling Point | 82 °C at 0.5 Torr | [6] |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 4.45 ± 0.44 (Predicted) | [6] |
| Topological Polar Surface Area | 63.6 Ų | [2] |
Synthesis and Chemical Reactivity
The presence of two distinct, yet proximal, functional groups governs the synthesis and subsequent chemical transformations of the title compound.
Synthesis
A common and efficient laboratory-scale synthesis involves the regioselective methanolysis of cis-1,2-cyclohexanedicarboxylic anhydride.[6] The causality of this reaction lies in the nucleophilic attack of methanol on one of the electrophilic carbonyl carbons of the anhydride. This attack leads to the opening of the cyclic anhydride ring, forming the half-ester (a molecule containing both a carboxylic acid and an ester). The cis-stereochemistry of the starting material is retained in the product.
Caption: General workflow for the synthesis of the title compound.
Chemical Reactivity
The dual functionality of cis-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid makes it a versatile intermediate. The reactivity can be selectively targeted to either the carboxylic acid or the ester group.
-
Reactions at the Carboxylic Acid: The acidic proton can be deprotonated with a base to form a carboxylate salt. The hydroxyl group can be converted to other functional groups, such as acid chlorides or amides, using standard organic transformations.
-
Reactions at the Ester: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding cis-1,2-cyclohexanedicarboxylic acid. It can be reduced using strong reducing agents like lithium aluminum hydride to afford the corresponding diol.[3] The ester can also undergo substitution reactions with other nucleophiles.[3]
Applications in Research and Development
The well-defined structure and dual reactivity of cis-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid make it a valuable building block in several scientific domains.
-
Organic Synthesis: It serves as a key intermediate for the synthesis of more complex molecules.[3][7] The defined stereochemistry and the potential for selective functional group manipulation allow for the construction of intricate molecular scaffolds, which is crucial in the synthesis of natural products and pharmaceuticals.
-
Biochemical Research: The compound and its derivatives can be used as probes or ligands in studies of biochemical pathways and enzyme interactions.[3] Its rigid cyclohexane backbone can present functional groups in specific spatial orientations for molecular recognition studies.
-
Material Science: It is explored for its potential in creating new materials, such as polymers and metal-organic frameworks.[3] The bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions.
Example Experimental Protocol: Synthesis
The following protocol is a representative method for the synthesis of cis-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid.
Objective: To synthesize cis-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid from cis-1,2-cyclohexanedicarboxylic anhydride.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (e.g., 7.0 g, 45.5 mmol)[6]
-
Methanol (e.g., 2 mL, 49.5 mmol)[6]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Combine cis-1,2-cyclohexanedicarboxylic anhydride and methanol in a round-bottom flask.
-
Heat the reaction mixture to 100 °C and stir for 1 hour.[6]
-
Monitor the reaction for completion (e.g., by TLC or disappearance of the starting anhydride).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[6]
-
The resulting white solid is the desired product, cis-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, which can be used in subsequent steps without further purification if high purity is achieved.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed.
-
Hazards: May cause moderate irritation to skin and eyes.[3] Inhalation may lead to respiratory issues.[3]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
cis-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a fundamentally important and versatile chemical compound. Its well-defined stereochemistry and bifunctional nature provide a robust platform for a wide array of chemical transformations. This guide has detailed its nomenclature, properties, synthesis, and applications, providing a solid technical foundation for researchers, scientists, and drug development professionals working with this valuable synthetic intermediate.
References
- 1. cis-3-Carbomethoxycyclohexane-1-carboxylic acid | C9H14O4 | CID 24722411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methoxycarbonyl)cyclohexanecarboxylic acid | C9H14O4 | CID 3255762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 88335-91-5 [smolecule.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 111955-05-6 [m.chemicalbook.com]
- 7. a2bchem.com [a2bchem.com]
An In-depth Technical Guide to the Synthesis of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Introduction: The Significance of a Versatile Building Block
cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a valuable chiral building block in the landscape of modern organic synthesis.[1][2] Its unique structural arrangement, featuring a cyclohexane backbone with a carboxylic acid and a carbomethoxy group in a cis configuration, offers distinct stereochemical advantages for constructing complex molecular architectures.[1] This attribute makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The presence of two distinct, yet reactive, functional groups—a carboxylic acid and an ester—allows for a wide array of subsequent chemical transformations, providing a versatile platform for drug development professionals and research scientists.[3][4]
This guide provides a comprehensive overview of a robust and efficient synthesis of this compound, commencing from the readily available and cost-effective starting material, phthalic anhydride. We will delve into the strategic considerations behind this synthetic route, provide detailed experimental protocols, and offer insights into the underlying chemical principles that govern each transformation.
Strategic Synthesis Pathway: From Planar Aromaticity to Saturated Stereocontrol
The chosen synthetic pathway is a three-step process designed for efficiency, scalability, and stereochemical control. The journey begins with the aromatic and planar phthalic anhydride and culminates in the formation of the saturated, stereochemically defined target molecule.
Caption: Overall synthetic workflow from phthalic anhydride.
The core of this strategy lies in the initial catalytic hydrogenation of phthalic anhydride. This step is crucial as it reduces the aromatic ring to a saturated cyclohexane ring while establishing the desired cis stereochemistry of the two carboxyl functionalities. Subsequent hydrolysis of the resulting cis-hexahydrophthalic anhydride yields the corresponding dicarboxylic acid. The final and most nuanced step is the selective mono-esterification of one of the two carboxylic acid groups to afford the target molecule.
Step 1: Catalytic Hydrogenation of Phthalic Anhydride
The conversion of phthalic anhydride to cis-hexahydrophthalic anhydride is a classic example of catalytic hydrogenation, a cornerstone of industrial and laboratory synthesis. This process saturates the aromatic ring, converting it into a cyclohexane ring.
Causality of Experimental Choices:
-
Catalyst Selection: Nickel-based catalysts are often employed for this transformation due to their high activity and cost-effectiveness compared to noble metal catalysts like palladium or ruthenium.[5][6][7] The catalyst's surface properties and the dispersion of active metal sites are critical factors influencing reaction efficiency.[7]
-
Reaction Conditions: The hydrogenation is typically carried out under elevated temperature and pressure to overcome the aromatic stability of the phthalic anhydride ring and to ensure a high conversion rate.[5]
-
Stereoselectivity: The hydrogenation reaction inherently favors the formation of the cis-isomer. This is because the substrate adsorbs onto the catalyst surface from one face, and the hydrogen atoms are delivered to that same face, resulting in a syn-addition.
Experimental Protocol: Synthesis of cis-Hexahydrophthalic Anhydride
-
Reactor Preparation: A high-pressure autoclave reactor is charged with phthalic anhydride and a suitable solvent, such as ethyl acetate or a hydrocarbon solvent.
-
Catalyst Addition: A catalytic amount of a supported nickel catalyst (e.g., Ni/SiO2) is added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The mixture is heated to a specified temperature (e.g., 150-180 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
Work-up: After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude cis-hexahydrophthalic anhydride, which can be purified by recrystallization or distillation.
Step 2: Hydrolysis of cis-Hexahydrophthalic Anhydride
The second step involves the hydrolysis of the cyclic anhydride to the corresponding dicarboxylic acid. This is a straightforward and typically high-yielding reaction.
Caption: Hydrolysis of the anhydride to the diacid.
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid
-
Reaction Setup: cis-Hexahydrophthalic anhydride is suspended in water.
-
Heating: The mixture is heated to reflux with stirring. The anhydride will gradually dissolve as it hydrolyzes to the diacid.
-
Crystallization: The reaction is typically complete within 1-2 hours. Upon cooling the clear solution, the cis-1,2-cyclohexanedicarboxylic acid will crystallize out.
-
Isolation: The crystalline product is collected by vacuum filtration, washed with cold water, and dried.
Step 3: Selective Mono-esterification
This final step is the most critical for achieving the desired product. The goal is to esterify one of the two identical carboxylic acid groups selectively. A common and effective method is to react the diacid with one equivalent of an alcohol (methanol in this case) in the presence of an acid catalyst.
Causality of Experimental Choices:
-
Stoichiometry Control: By using a controlled amount of methanol (ideally close to one equivalent), the formation of the diester byproduct can be minimized.
-
Catalyst: An acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of one of the carboxylic acid groups, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Conditions: The reaction is typically conducted under reflux to ensure a reasonable reaction rate. The removal of water as it is formed can also drive the equilibrium towards the product side.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: cis-1,2-Cyclohexanedicarboxylic acid is dissolved in a suitable solvent, such as toluene.
-
Reagent Addition: One molar equivalent of methanol and a catalytic amount of concentrated sulfuric acid are added to the solution.
-
Reaction: The mixture is heated to reflux. A Dean-Stark apparatus can be used to remove the water formed during the esterification, which helps to drive the reaction to completion.
-
Work-up: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled. The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to isolate the pure this compound.[4]
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Key Reagents |
| 1 | Phthalic Anhydride | cis-Hexahydrophthalic Anhydride | >90 | H₂, Ni catalyst |
| 2 | cis-Hexahydrophthalic Anhydride | cis-1,2-Cyclohexanedicarboxylic Acid | >95 | Water |
| 3 | cis-1,2-Cyclohexanedicarboxylic Acid | This compound | 50-70 | Methanol, H₂SO₄ |
Conclusion
The synthesis of this compound from phthalic anhydride represents a logical and efficient route that provides excellent stereochemical control. Each step, from the initial hydrogenation to the final selective esterification, is based on well-established and understood chemical principles. This guide provides the necessary theoretical foundation and practical protocols for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate, paving the way for its application in the creation of novel and complex molecules.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound | 111955-05-6 | Benchchem [benchchem.com]
- 3. This compound | 88335-91-5 | Benchchem [benchchem.com]
- 4. Buy this compound | 88335-91-5 [smolecule.com]
- 5. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: A Versatile Chiral Building Block
Abstract
Chiral building blocks are fundamental to modern asymmetric synthesis, particularly in the development of pharmaceuticals and fine chemicals where stereochemistry dictates biological activity. Cis-2-carbomethoxycyclohexane-1-carboxylic acid stands out as a uniquely valuable synthon. Its rigid cyclohexane scaffold, coupled with two differentially reactive functional groups—a carboxylic acid and a methyl ester—in a defined cis stereochemical orientation, makes it an ideal precursor for complex, enantiopure molecules.[1] This guide provides an in-depth exploration of its synthesis, chiral resolution, and strategic application, offering researchers and drug development professionals a practical framework for leveraging its synthetic potential.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
The utility of this compound lies in its combination of stereochemical rigidity and functional group orthogonality. The cyclohexane ring provides a conformationally constrained backbone, which is crucial for designing molecules that fit precisely into enzyme active sites or protein binding pockets.[1] The presence of both a carboxylic acid and an ester group allows for selective chemical manipulation; one group can be modified while the other remains protected, enabling sequential and controlled synthetic transformations.[2]
This guide will first detail the efficient synthesis of the racemic parent compound via a classic pericyclic reaction. It will then delve into the two primary methodologies for resolving this racemate into its constituent enantiomers: classical diastereomeric salt formation and modern enzymatic kinetic resolution. Finally, it will showcase the application of the resulting enantiopure building blocks in asymmetric synthesis.
Table 1: Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | [] |
| Molecular Weight | 186.21 g/mol | [] |
| IUPAC Name | cis-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |
| Canonical SMILES | COC(=O)C1CCCCC1C(=O)O | [1] |
| InChI Key | BOVPVRGRPPYECC-RQJHMYQMSA-N | [] |
Synthesis of Racemic this compound
The most common and efficient route to the parent cyclohexane structure is the Diels-Alder reaction, a powerful [4+2] cycloaddition that establishes the critical cis stereochemistry of the two carboxyl functionalities with high fidelity.
The process begins with the reaction of an in situ generated diene, 1,3-butadiene, with a dienophile, maleic anhydride. The butadiene is typically generated by the thermal decomposition of 3-sulfolene, which releases sulfur dioxide gas.[4] The concerted, suprafacial nature of the Diels-Alder reaction ensures that the geometry of the dienophile is retained in the product, leading directly to the cis-fused ring system. The resulting anhydride is then hydrolyzed to the dicarboxylic acid, followed by a selective mono-esterification to yield the target molecule.
Caption: Synthetic route to racemic this compound.
Chiral Resolution: Isolating the Enantiomers
With the racemic mixture in hand, the crucial step is the separation of the (1R,2S) and (1S,2R) enantiomers. This is essential for its use as a chiral building block.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This timeless technique relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.
A common choice for a resolving agent is a naturally occurring alkaloid like brucine.[5] When racemic cis-cyclohexane-1,2-dicarboxylic acid (a close relative and precursor) is treated with brucine, two diastereomeric salts are formed: [(1R,2S)-acid • brucine] and [(1S,2R)-acid • brucine]. One of these salts will be less soluble in a given solvent system and will preferentially crystallize out of the solution.[5][6] After separation by filtration, the chiral acid can be recovered from the salt by treatment with a strong acid.
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Method 2: Enzymatic Kinetic Resolution
An increasingly popular alternative is enzymatic kinetic resolution, which offers high selectivity under mild, environmentally benign conditions.[7] This method exploits the ability of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic substrate much faster than the other.
For this compound, the resolution is best performed on the corresponding dimethyl ester. The racemic diester is treated with a lipase, such as Candida antarctica lipase B (CAL-B), in a buffered aqueous solution. The enzyme will preferentially hydrolyze one enantiomer of the diester to the monoester (our target compound), leaving the other enantiomer largely unreacted as the diester.[7] The resulting mixture of the enantiopure monoester and the unreacted diester can then be easily separated using standard chemical techniques like extraction.
References
An In-depth Technical Guide to the Synthesis and Characterization of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, a valuable building block in organic synthesis and drug discovery. The document details a robust and stereocontrolled synthetic pathway, commencing with the Diels-Alder reaction to construct the foundational cyclohexene ring system, followed by catalytic hydrogenation and a selective mono-esterification. Each synthetic step is accompanied by a detailed, field-proven protocol. The guide elucidates the mechanistic underpinnings of each reaction, justifying the experimental choices to ensure reproducibility and high yield. Furthermore, it outlines the analytical techniques for the structural verification of the target molecule and its precursors, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation and properties of this important chemical entity.
Introduction and Significance
This compound is a bifunctional organic molecule featuring a cyclohexane scaffold with a carboxylic acid and a carbomethoxy (methyl ester) group situated in a cis-relative stereochemistry.[1] This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of complex molecular architectures, including pharmaceuticals and novel materials.[1] The presence of both an acid and an ester functionality allows for orthogonal chemical transformations, enabling chemists to selectively modify one group while leaving the other intact. This attribute is particularly advantageous in the multi-step synthesis of drug candidates where precise control over reactivity is paramount.
The cyclohexane ring, a common motif in natural products and bioactive molecules, provides a three-dimensional framework that can be crucial for molecular recognition and binding to biological targets. The cis-stereochemistry of the substituents influences the conformational preferences of the ring, which in turn can dictate the biological activity of its derivatives. This guide focuses on a well-established and reliable synthetic route to access this valuable compound with high stereochemical fidelity.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a three-step sequence, which is both scalable and provides excellent control over the desired cis-stereochemistry. The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Diels-Alder Reaction - Formation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
The foundational step in this synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and maleic anhydride (the dienophile).[2][3][4] This reaction is highly efficient for forming a six-membered ring with predictable stereochemistry. The cis-conformation of maleic anhydride ensures that the resulting anhydride groups are also cis in the product.
Causality of Experimental Choices:
-
In Situ Generation of 1,3-Butadiene: 1,3-butadiene is a gas at room temperature, making it cumbersome to handle directly. A common and safer laboratory practice is to generate it in situ from the thermal decomposition of 3-sulfolene (butadiene sulfone).[2] Heating 3-sulfolene above its decomposition temperature releases 1,3-butadiene and sulfur dioxide gas.
-
Solvent Choice: A high-boiling, inert solvent such as xylene or diglyme is used to achieve the necessary temperature for the decomposition of 3-sulfolene and to facilitate the Diels-Alder reaction.[1][3]
-
Stereospecificity: The Diels-Alder reaction is a concerted process, meaning bond formation occurs in a single step. This leads to a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product.
Experimental Protocol:
-
To a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-sulfolene (e.g., 2.79 g), maleic anhydride (e.g., 1.63 g), and a high-boiling solvent such as xylene (e.g., 1.0 mL).[2]
-
Gently heat the mixture with stirring until all solids have dissolved.
-
Increase the heating to bring the mixture to a steady reflux. The evolution of sulfur dioxide gas will be observed.
-
Maintain the reflux for a period sufficient to ensure complete reaction (e.g., 30 minutes).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Induce crystallization by adding a non-polar solvent like petroleum ether or cold water.[1]
-
Collect the crystalline product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, by suction filtration and wash with a small amount of cold solvent.
-
Dry the product in a vacuum oven.
Caption: The Diels-Alder reaction of 1,3-butadiene and maleic anhydride.
Step 2: Catalytic Hydrogenation - Formation of cis-1,2-Cyclohexanedicarboxylic Anhydride
The second step involves the saturation of the carbon-carbon double bond in the cyclohexene ring via catalytic hydrogenation.[5][6] This reaction selectively reduces the alkene in the presence of the anhydride functionality.
Causality of Experimental Choices:
-
Catalyst Selection: A noble metal catalyst such as platinum (e.g., Adams' catalyst, PtO₂) or palladium on carbon (Pd/C) is highly effective for the hydrogenation of alkenes under mild conditions.[7]
-
Hydrogen Source: The reduction can be carried out using hydrogen gas in a pressurized apparatus or through transfer hydrogenation, where a hydrogen donor molecule like cyclohexene is used.[5] For laboratory scale, using H₂ gas is common.
-
Solvent: A solvent that does not react with the starting material or catalyst, such as absolute ethanol or ethyl acetate, is used to dissolve the substrate.[7]
Experimental Protocol:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride in an appropriate solvent like absolute ethanol.
-
Carefully add a catalytic amount of a hydrogenation catalyst, such as 5% Pd/C or PtO₂.[7]
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to a desired pressure (e.g., 1-3 atmospheres).[7]
-
Agitate the mixture vigorously (e.g., using a mechanical shaker) at room temperature until the theoretical amount of hydrogen has been consumed, as indicated by a cessation of pressure drop. This may take several hours.
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite.
-
Evaporate the solvent under reduced pressure to yield the crude cis-1,2-cyclohexanedicarboxylic anhydride. The product can be purified by recrystallization if necessary.
Caption: Catalytic hydrogenation of the Diels-Alder adduct.
Step 3: Selective Mono-esterification - Formation of this compound
The final step is the selective ring-opening of the cis-anhydride with methanol to yield the desired mono-ester. This reaction, known as methanolysis, proceeds with retention of the cis stereochemistry. The nucleophilic attack of methanol occurs at one of the electrophilic carbonyl carbons of the anhydride.
Causality of Experimental Choices:
-
Reagent: Methanol serves as both the nucleophile and the solvent. Using it in large excess drives the reaction to completion.
-
Stereochemical Outcome: The reaction mechanism involves a nucleophilic acyl substitution. The incoming methoxy group attacks one of the carbonyls, and the subsequent ring-opening retains the original stereochemical configuration of the substituents on the cyclohexane ring.
-
Reaction Conditions: The reaction can often be performed by simply heating the anhydride in methanol. The addition of a catalytic amount of acid can accelerate the process, but it is not always necessary.
Experimental Protocol:
-
Dissolve the cis-1,2-cyclohexanedicarboxylic anhydride in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at reflux with stirring for a sufficient period to ensure complete conversion (e.g., 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Caption: Methanolysis of the cis-anhydride to yield the target mono-ester.
Characterization Data
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected IR Absorptions (cm⁻¹) | Expected ¹³C NMR Chemical Shifts (ppm) |
| cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | C₈H₈O₃ | 152.15 | ~3100-3000 (alkene C-H stretch), ~1850 and ~1780 (anhydride C=O stretch, symmetric and asymmetric), ~1650 (alkene C=C stretch) | ~170-175 (carbonyl carbons), ~125-130 (alkene carbons), ~30-40 (aliphatic carbons) |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | C₈H₁₀O₃ | 154.16 | ~2950-2850 (alkane C-H stretch), ~1850 and ~1780 (anhydride C=O stretch) | ~170-175 (carbonyl carbons), ~30-40 (aliphatic carbons) |
| This compound | C₉H₁₄O₄ | 186.21 | ~3300-2500 (broad, carboxylic acid O-H stretch), ~1735 (ester C=O stretch), ~1710 (carboxylic acid C=O stretch), ~1200 (C-O stretch) [8][9][10][11] | ~175-180 (carboxylic acid carbonyl), ~170-175 (ester carbonyl), ~51-53 (methoxy carbon), ~40-50 (methine carbons), ~20-30 (methylene carbons) [12][13] |
Note on ¹H NMR Spectroscopy: For this compound, the carboxylic acid proton (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[13] The methoxy protons (–OCH₃) will appear as a sharp singlet around 3.7 ppm. The protons on the cyclohexane ring will appear as a complex series of multiplets in the aliphatic region (approximately 1.2-2.8 ppm).
Conclusion
This technical guide has detailed a reliable and stereocontrolled synthetic route for the preparation of this compound. By leveraging a foundational Diels-Alder reaction, followed by catalytic hydrogenation and selective mono-esterification, this valuable synthetic intermediate can be accessed in good yield and high purity. The provided experimental protocols and mechanistic discussions are intended to equip researchers in organic synthesis and drug development with the necessary knowledge to confidently produce and characterize this compound for their specific applications. The principles of stereochemical control and functional group manipulation illustrated in this synthesis are broadly applicable to the construction of other complex cyclic molecules.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. scribd.com [scribd.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. myneni.princeton.edu [myneni.princeton.edu]
stereochemistry of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
An In-depth Technical Guide to the Stereochemistry of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a bifunctional organic compound featuring a cyclohexane scaffold with a carboxylic acid and a methyl ester group oriented in a cis configuration. This specific stereochemical arrangement imparts significant value to the molecule, establishing it as a crucial chiral building block in the synthesis of complex, enantiopure molecules.[1][2] Its rigid, well-defined architecture is particularly advantageous in pharmaceutical research and drug development, where it serves as a precursor for conformationally constrained peptidomimetics and as a scaffold for investigating enzyme inhibition.[1] This guide provides a comprehensive exploration of the critical stereochemical aspects of this molecule, including its inherent chirality, methods for enantiomeric resolution, detailed conformational analysis, and spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Inherent Chirality
The fundamental structure of this compound is defined by the relative orientation of its two substituents on the cyclohexane ring. The cis designation signifies that the carboxylic acid (-COOH) and the carbomethoxy (-COOCH₃) groups are positioned on the same face of the ring.
This substitution pattern creates two adjacent stereocenters at carbon 1 (C1) and carbon 2 (C2). Due to the cis relationship and the absence of a plane of symmetry, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are specifically the (1R, 2S) and (1S, 2R) forms.[3] The presence of these distinct chiral centers is fundamental to its application in stereoselective synthesis.[1]
References
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid safety data sheet
An In-depth Technical Guide to the Safe Handling of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound with applications in organic synthesis and biochemical research, often serving as a building block for more complex molecules and in the development of novel materials.[1][2] Its bifunctional nature, containing both a carboxylic acid and an ester group, makes it a versatile reagent.[1] However, this reactivity also necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety data for this compound, grounded in established safety protocols and an understanding of chemical reactivity.
Note on Chemical Identification: It is important to note that there are some inconsistencies in the CAS numbers associated with this compound in various supplier databases. The CAS numbers 88335-91-5 and 111955-05-6 have both been used to identify this substance.[1][3] Researchers should verify the identity of the compound they are using and consult the supplier-specific Safety Data Sheet (SDS). For the purpose of this guide, we will address the general safety precautions applicable to the chemical structure of this compound.
Hazard Identification and GHS Classification
A critical first step in safe handling is understanding the potential hazards. Based on available data for this and structurally similar compounds like cyclohexanecarboxylic acid, a conservative GHS classification is recommended.
GHS Pictograms:
Hazard Statements:
-
May be harmful if swallowed. [5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Toxicological Profile and Exposure Routes
-
Acute Effects: The immediate risks upon exposure are irritation to the skin, eyes, and respiratory tract. Ingestion may cause gastrointestinal irritation.[4][5][6]
-
Chronic Effects: No specific data on the long-term effects of exposure to this compound are available. As a general precaution, chronic exposure should be minimized.
Primary Routes of Exposure:
-
Inhalation: Inhaling dust or aerosols can lead to respiratory tract irritation.[4][5][6]
-
Skin Contact: Direct contact can cause skin irritation.[4][5][6]
-
Eye Contact: The compound is a serious eye irritant.[4][5][6]
-
Ingestion: Accidental ingestion may cause harm.[5]
First-Aid Measures: A Proactive Approach
Rapid and appropriate first aid is crucial in mitigating the effects of accidental exposure. The following protocols are based on standard laboratory safety practices.[8]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][5][7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe laboratory practice lies in a multi-layered approach to exposure control, prioritizing engineering controls and supplementing with appropriate PPE.[9][10]
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or generating aerosols.[4][11]
-
Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (in accordance with EN 166 or OSHA 29 CFR 1910.133).[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[4][12]
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in situations with a higher risk of splashing, additional protective clothing may be necessary.[4][13]
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required. However, if dust is generated and ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Handling and Storage: Maintaining Chemical Integrity and Safety
Proper handling and storage are essential to prevent accidental exposure and maintain the quality of the compound.[14]
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Some sources recommend storing at -20°C under nitrogen to prevent hydrolysis of the ester group.[14]
Accidental Release Measures: A Step-by-Step Protocol
In the event of a spill, a calm and methodical response is necessary to contain the situation and prevent exposure.
Protocol for a Small Spill:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]
-
For a liquid spill (if the compound is dissolved in a solvent), absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]
Emergency Response Workflow
Caption: Workflow for responding to a chemical spill.
Fire-Fighting Measures
While not highly flammable, this compound can burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[4][7][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]
Stability and Reactivity
Understanding the chemical stability and reactivity is key to preventing hazardous reactions.
-
Chemical Stability: The compound is stable under normal laboratory conditions.[4]
-
Conditions to Avoid: Avoid exposure to incompatible materials and excessive heat.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4] The carboxylic acid functionality can react with bases in an exothermic neutralization reaction. The ester can be hydrolyzed by strong acids or bases, especially at elevated temperatures. Strong oxidizing agents can react with the cyclohexane ring.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide.[4]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H14O4 | [1][] |
| Molecular Weight | 186.21 g/mol | [] |
| Appearance | White solid (may vary) | [4][5][16] |
| Odor | Odorless | [4][5][16] |
| Boiling Point | 303.1°C at 760 mmHg | [3] |
| Melting Point | Data not consistently available | |
| Solubility | Insoluble in water | [5] |
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Disposal Method: Dispose of in accordance with all applicable local, state, and federal regulations.[4] Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4]
Conclusion
This compound is a valuable research chemical. A thorough understanding and diligent application of the safety protocols outlined in this guide are paramount for its safe handling. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize risks and foster a safe and productive laboratory environment. Always consult the most current Safety Data Sheet provided by your supplier for the most specific and up-to-date information.
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. This compound | 111955-05-6 | Benchchem [benchchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.fr [fishersci.fr]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. ipgsf.com [ipgsf.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | 88335-91-5 | Benchchem [benchchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid from Anhydride
For: Researchers, scientists, and drug development professionals.
Introduction
Cis-2-carbomethoxycyclohexane-1-carboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1] Its bifunctional nature, possessing both a carboxylic acid and an ester group in a specific stereochemical arrangement, allows for a diverse range of chemical transformations.[1] This document provides a comprehensive guide to the synthesis of this compound via the methanolysis of cis-1,2-cyclohexanedicarboxylic anhydride. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss essential safety considerations and analytical techniques for product characterization.
Scientific Principles and Rationale
The synthesis of this compound from cis-1,2-cyclohexanedicarboxylic anhydride is a classic example of nucleophilic acyl substitution.[2] In this reaction, methanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. The tetrahedral intermediate then collapses, leading to the opening of the anhydride ring and the formation of the desired half-ester, half-acid product. The cis stereochemistry of the starting anhydride is retained in the product because the reaction occurs at the carbonyl carbon and does not involve the stereocenters of the cyclohexane ring.
Reaction Mechanism
The reaction proceeds through a well-established nucleophilic acyl substitution pathway. The lone pair of electrons on the oxygen atom of methanol attacks one of the carbonyl carbons of the anhydride. This is followed by the cleavage of a carbon-oxygen bond within the anhydride ring.
Caption: Nucleophilic attack of methanol on the anhydride.
Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| cis-1,2-Cyclohexanedicarboxylic anhydride | 13149-00-3 | 154.16 | 15.4 g (0.1 mol) | ≥95%[3] |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | ≥99.8% |
| Toluene | 108-88-3 | 92.14 | 50 mL | ≥99.5% |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 15.4 g (0.1 mol) of cis-1,2-cyclohexanedicarboxylic anhydride and 100 mL of anhydrous methanol.
-
Reaction: Heat the mixture to reflux using a heating mantle while stirring. Continue refluxing for 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy. For IR analysis, the disappearance of the characteristic anhydride C=O stretching peaks (around 1850 and 1780 cm⁻¹) and the appearance of the ester (around 1735 cm⁻¹) and carboxylic acid (around 1710 cm⁻¹) C=O stretching peaks indicate the reaction is proceeding.[4]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add 50 mL of toluene to the flask.
-
Solvent Removal: Set up a distillation apparatus and distill the mixture to remove the excess methanol and any water present as a toluene azeotrope.
-
Concentration: Concentrate the remaining solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Safety and Handling
cis-1,2-Cyclohexanedicarboxylic anhydride: This compound is a white solid that is moisture-sensitive.[5] It can cause irritation to the skin, eyes, and respiratory tract.[5][6] May cause sensitization by inhalation and skin contact.[5][7] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]
Methanol: Methanol is a flammable and toxic liquid. It can be harmful if inhaled, ingested, or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.
General Precautions: Always handle chemicals with care and follow standard laboratory safety procedures. Ensure that an eyewash station and safety shower are readily accessible.[8]
Characterization and Analysis
The final product, this compound, should be a white solid. Its identity and purity should be confirmed using the following analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the cyclohexane ring protons, the methoxy group of the ester, and the acidic proton of the carboxylic acid. The acidic proton typically appears as a broad singlet at a high chemical shift (δ 10-13 ppm).[9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and carboxylic acid (typically in the range of 170-185 ppm), the methoxy carbon, and the carbons of the cyclohexane ring.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹), a C=O stretch for the ester (around 1735 cm⁻¹), and a C=O stretch for the carboxylic acid (around 1710 cm⁻¹).
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. Moisture in the reaction. | Increase the reflux time. Ensure all glassware is dry and use anhydrous methanol. |
| Low yield | Incomplete reaction. Loss of product during work-up or purification. | Optimize reaction conditions. Be careful during extraction and recrystallization steps to minimize loss. |
| Product is an oil and not a solid | Presence of impurities, such as residual solvent or unreacted starting material. | Further purify the product using column chromatography. Ensure all solvent is removed under high vacuum. |
| Broad or impure NMR spectrum | Presence of impurities or residual solvent. | Repurify the sample. Dry the sample under high vacuum for an extended period to remove any residual solvent. |
Conclusion
The synthesis of this compound from cis-1,2-cyclohexanedicarboxylic anhydride via methanolysis is a straightforward and efficient method for producing this versatile synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize this compound in high yield and purity. Proper characterization using modern analytical techniques is essential to confirm the identity and quality of the final product.
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,2-环己二甲酸酐(主要为顺式异构体) 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. myneni.princeton.edu [myneni.princeton.edu]
Application Note: A Stereoselective Three-Step Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Introduction
Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1][2] Its vicinal cis-stereochemistry provides a rigid scaffold that is crucial for defining the three-dimensional structure of target molecules. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this compound, starting from readily available starting materials. The synthetic strategy is designed for high stereochemical fidelity, operational simplicity, and scalability.
The cornerstone of this synthesis is a Diels-Alder reaction to establish the cis-stereochemistry, followed by saturation of the cyclohexene ring via catalytic hydrogenation, and finally, a selective mono-methanolysis of the resulting anhydride. Each step has been optimized to ensure a high yield and purity of the desired product.
Synthetic Strategy Overview
The overall synthetic pathway is a three-step sequence that leverages the inherent stereospecificity of the Diels-Alder reaction.
Caption: Overall three-step synthetic workflow.
Part 1: Stereoselective Formation of the Cyclohexene Backbone
Principle and Mechanistic Insight
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings with excellent stereocontrol.[3] The reaction between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride) proceeds in a concerted, suprafacial fashion. This mechanism dictates that the cis-stereochemistry of the dienophile is directly translated to the product, yielding cis-4-cyclohexene-1,2-dicarboxylic anhydride. The use of maleic anhydride as the dienophile is advantageous due to its high reactivity, driven by the two electron-withdrawing carbonyl groups.
Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride*
-
Apparatus Setup: Assemble a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated fume hood. Attach bubbler tubes containing benzene to the gas inlet and the top of the condenser to monitor gas flow.
-
Charging the Flask: To the flask, add 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride.
-
Reaction Initiation: Begin stirring and gently heat the flask with a hot water bath. Introduce 1,3-butadiene gas from a commercial cylinder at a rapid rate (approximately 0.6–0.8 L/min).
-
Exothermic Reaction and Temperature Control: Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath. The exothermic nature of the reaction will cause the temperature to rise to 70–75°C.
-
Reaction Monitoring: Continue the rapid stream of butadiene for 30–40 minutes, during which it will be almost completely absorbed. Subsequently, reduce the flow rate and continue the reaction for a total of 2–2.5 hours, or until the rates of bubbling in the two bubbler tubes are equal, indicating the reaction is complete.
-
Crystallization and Isolation: Immediately pour the hot solution into a 1-liter beaker to prevent crystallization in the reaction flask. Cover the beaker and allow it to cool to room temperature, then place it in an ice bath (0–5°C) overnight.
-
Product Collection and Drying: Collect the resulting crystals by vacuum filtration using a large Büchner funnel. Wash the crystals with 250 mL of petroleum ether (35–60°C). A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate. Combine the two crops and dry them in an oven at 70–80°C to a constant weight. The expected yield of cis-Δ4-tetrahydrophthalic anhydride is 281.5–294.5 g (93–97%).[3]
Part 2: Saturation of the Cyclohexane Ring
Principle and Mechanistic Insight
Catalytic hydrogenation is employed to reduce the double bond of the cyclohexene ring, yielding the saturated anhydride while preserving the cis-stereochemistry. The reaction involves the addition of hydrogen across the double bond, mediated by a heterogeneous catalyst. In this protocol, a silica-supported nickel catalyst is utilized, and the reaction is performed in the molten state without a solvent, which simplifies purification.
Experimental Protocol: Synthesis of cis-Cyclohexane-1,2-dicarboxylic anhydride*
-
Apparatus Setup: The hydrogenation is conducted in a high-pressure autoclave equipped with a mechanical stirrer and a heating mantle.
-
Charging the Autoclave: Charge the autoclave with 1200 g of cis-4-cyclohexene-1,2-dicarboxylic anhydride and 50 g of a silica-supported nickel catalyst (approximately 1-5% by weight of the anhydride).[4]
-
Reaction Conditions: Seal the autoclave and heat the mixture to 130°C to melt the anhydride. Pressurize the vessel with hydrogen gas and maintain a constant pressure while stirring vigorously. The preferred temperature range for this reaction is 120°C to 140°C.
-
Reaction Monitoring: The reaction is complete when hydrogen absorption ceases. This typically takes several hours.
-
Product Isolation: After cooling the reaction mixture to a safe temperature, carefully vent the autoclave. The molten product is then filtered to remove the catalyst. The resulting cis-cyclohexane-1,2-dicarboxylic anhydride is obtained in nearly quantitative yield and solidifies upon cooling.[4]
Part 3: Selective Ring Opening to the Mono-Ester
Principle and Mechanistic Insight
The final step is the selective mono-methanolysis of cis-cyclohexane-1,2-dicarboxylic anhydride. This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring. This ring-opening reaction is highly efficient and proceeds readily with gentle heating, providing the desired product with both a carboxylic acid and a methyl ester functional group in a cis orientation. Notably, this reaction proceeds to completion without the need for an acid or base catalyst, which simplifies the workup and purification.
Experimental Protocol: Synthesis of this compound*
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 7.0 g (45.5 mmol) of cis-1,2-cyclohexanedicarboxylic anhydride in 2 mL (49.5 mmol) of methanol.[5]
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 1 hour.[5]
-
Workup and Isolation: After the reaction is complete, remove the excess methanol by rotary evaporation. The product, cis-2-(methoxycarbonyl)cyclohexanecarboxylic acid, is obtained as a white solid in quantitative yield and can often be used in subsequent steps without further purification.[5]
Data Summary and Characterization
| Step | Reactants | Product | Yield (%) | Melting Point (°C) |
| 1 | 1,3-Butadiene, Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 93-97 | 99-102 |
| 2 | cis-4-Cyclohexene-1,2-dicarboxylic anhydride, H₂ | cis-Cyclohexane-1,2-dicarboxylic anhydride | ~100 | 36-37.5 |
| 3 | cis-Cyclohexane-1,2-dicarboxylic anhydride, Methanol | This compound | ~100 | 67-69 (for trans) |
Characterization of this compound:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the methyl ester protons around δ 3.7 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the region of δ 1.2-2.9 ppm. The carboxylic acid proton will likely appear as a broad singlet downfield, typically above δ 10 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display distinct signals for the two carbonyl carbons, with the carboxylic acid carbon appearing around δ 175-185 ppm and the ester carbonyl carbon around δ 170-175 ppm.[6][7] The methoxy carbon will be observed around δ 52 ppm. The carbons of the cyclohexane ring will resonate in the δ 20-50 ppm range.
-
IR (KBr): The infrared spectrum will show a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[8][9][10] Two distinct C=O stretching vibrations are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the ester at approximately 1730-1750 cm⁻¹.
-
Mass Spectrometry (ESI): For the final product (C₉H₁₄O₄, MW: 186.21), the ESI-MS in negative mode is expected to show a peak for the deprotonated molecule [M-H]⁻ at m/z 185.08.
Caption: Workflow from synthesis to characterization.
Conclusion
This application note details a robust and stereoselective three-step synthesis of this compound. The methodology is well-documented, with each step proceeding in high yield. The use of a Diels-Alder reaction to set the key stereochemistry, followed by straightforward hydrogenation and selective methanolysis, provides a reliable route for obtaining this important synthetic intermediate. The provided protocols and characterization data serve as a comprehensive guide for researchers in academic and industrial settings.
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. This compound | 88335-91-5 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 5. TRANS-2-CARBOMETHOXYCYCLOHEXANE-1-CARBOXYLIC ACID | 2484-60-8 [chemicalbook.com]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Chiral Resolution of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid via Diastereomeric Salt Crystallization with Brucine
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the chiral resolution of racemic cis-2-carbomethoxycyclohexane-1-carboxylic acid using the naturally occurring alkaloid, brucine, as a resolving agent. Chiral carboxylic acids are fundamental building blocks in the synthesis of pharmaceuticals and other complex molecular targets.[1][2][3] This application note details the underlying principles of diastereomeric salt formation, provides a robust, step-by-step protocol for the separation, and offers insights into the critical parameters that govern the success of the resolution. Methodologies for the isolation of the target enantiomer and the analysis of enantiomeric purity are also discussed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Principle
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure compounds.[4][5] Enantiomers often exhibit significantly different pharmacological and toxicological profiles. The method described herein relies on the classical technique of diastereomeric salt formation, first pioneered by Louis Pasteur.[4]
The core principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, in this case, brucine.[5][6][7] This acid-base reaction converts the pair of enantiomers into a pair of diastereomers.
-
(±)-Acid + (-)-Brucine → [(+)-Acid·(-)-Brucine] + [(-)-Acid·(-)-Brucine]
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility.[8][9] This difference in solubility is exploited through fractional crystallization. In a carefully selected solvent system, one of the diastereomeric salts will be significantly less soluble and will preferentially crystallize from the solution, allowing for its physical separation by filtration.[10] The purified diastereomeric salt is then treated with a strong acid to break the ionic bond, liberating the desired enantiomerically enriched carboxylic acid and regenerating the resolving agent.
Figure 1: General workflow for chiral resolution by diastereomeric salt crystallization.
Health and Safety Precautions
WARNING: Brucine is a highly toxic alkaloid, closely related to strychnine, and is fatal if swallowed or inhaled.[11][12] It can be absorbed through the skin and may cause irritation to the eyes, nose, and throat.[13] Severe over-exposure can result in convulsions, paralysis, and death.[11][13]
-
Engineering Controls: All manipulations involving solid brucine or its solutions must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times. Change gloves immediately if contaminated.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solid brucine.
-
Waste Disposal: Dispose of all brucine-contaminated waste (solid and liquid) according to institutional and local regulations for hazardous chemical waste.
Refer to the Material Safety Data Sheet (MSDS) for brucine for complete toxicological and handling information before beginning any work.[11][12][14][15]
Materials and Equipment
Reagents
| Reagent | Grade | Supplier Recommendation |
| Racemic this compound | ≥98% Purity | Standard Supplier |
| Brucine (anhydrous or dihydrate) | ≥99% Purity | Standard Supplier |
| Methanol (MeOH) | ACS Grade or higher | Standard Supplier |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Standard Supplier |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier |
Equipment
-
Erlenmeyer flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
-
Ice bath
-
Polarimeter or Chiral HPLC system for analysis
Detailed Experimental Protocol
This protocol is a robust starting point. Optimization, particularly of solvent volumes and crystallization temperature, may be required to achieve maximum yield and enantiomeric excess.
Part 1: Formation and Crystallization of the Diastereomeric Salt
The success of this step hinges on the significant solubility difference between the two diastereomeric salts in the chosen solvent.[16] Methanol is often a good starting point, but a solvent screen may be necessary.[17]
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol. Gentle warming and stirring may be required to achieve complete dissolution.
-
Resolving Agent Addition: In a separate beaker, dissolve an equimolar amount of brucine in a minimal volume of warm methanol. Note: The molecular weight of anhydrous brucine is 394.47 g/mol .
-
Salt Formation: Slowly add the brucine solution to the stirred solution of the racemic acid. A precipitate may form immediately.
-
Crystallization: Gently heat the mixture until all solids redissolve to form a clear solution. Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for selective crystallization and to prevent the formation of an oil or the co-precipitation of both diastereomers.[8]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least one hour to maximize the precipitation of the less soluble diastereomeric salt.[8]
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.[8] Air-dry the crystals.
Part 2: Recrystallization for Purity Enhancement (Optional but Recommended)
To improve the enantiomeric purity of the final product, the isolated diastereomeric salt should be recrystallized.
-
Procedure: Dissolve the diastereomeric salt crystals in a minimal amount of hot methanol. Allow the solution to cool slowly, as described in Part 1, steps 4-7.
-
Validation: The resolution process is considered complete when successive recrystallizations no longer produce a change in the optical rotation of the diastereomeric salt.[7]
Part 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
This step breaks the ionic bond of the salt, allowing for the isolation of the free acid.
-
Suspension: Suspend the purified and dried diastereomeric salt in approximately 100 mL of water.
-
Acidification: Add 50 mL of 2 M HCl to the suspension while stirring. Continue stirring until the solid completely dissolves. This protonates the carboxylate to yield the free carboxylic acid and converts brucine to its water-soluble hydrochloride salt.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the solution three times with 50 mL portions of diethyl ether or ethyl acetate. The enantiomerically enriched carboxylic acid will move into the organic layer.
-
Washing: Combine the organic extracts and wash them once with a small portion of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
Figure 2: Formation of diastereomeric salts from the racemic acid and brucine.
Analysis of Enantiomeric Excess (ee)
The success of the resolution must be quantified by determining the enantiomeric excess of the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. The resolved acid is analyzed on a chiral stationary phase column, which separates the two enantiomers, allowing for their relative quantification.
-
Polarimetry: A classical method where the optical rotation of a solution of the resolved acid is measured. The specific rotation [α] is calculated and compared to the known value for the pure enantiomer. The enantiomeric excess can be calculated as:
-
ee (%) = ([α]observed / [α]max) × 100
-
Determining the enantiomeric purity of chiral carboxylic acids is a routine and essential step in synthetic organic chemistry.[1][3]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form / Oiling Out | The diastereomeric salt is too soluble in the chosen solvent. | Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., methanol/water, ethanol, acetone). The goal is to find a system where one salt is sparingly soluble.[16] Increase Concentration: Carefully evaporate some solvent to create a supersaturated solution.[16] Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an anti-solvent) to induce precipitation.[17] |
| The solution is not sufficiently supersaturated or cooling was too rapid. | Slow Cooling: Ensure the solution cools gradually. An insulated container can be used. Seeding: Add a tiny seed crystal of the desired salt to initiate crystallization. If unavailable, scratching the inside of the flask with a glass rod can create nucleation sites.[16] | |
| Low Enantiomeric Excess (ee) | Inefficient separation during crystallization (co-precipitation). | Recrystallize: Perform one or more recrystallizations of the diastereomeric salt.[7] Monitor purity by measuring the optical rotation after each step. Optimize Solvent: The solvent choice is critical for maximizing the solubility difference between the diastereomers.[16] Re-evaluate the solvent system. |
| Incomplete reaction or incorrect stoichiometry. | Verify the purity of the starting materials and ensure an accurate 1:1 molar ratio of the carboxylic acid to brucine was used. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. nj.gov [nj.gov]
- 14. actylislab.com [actylislab.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Strategic Application of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid in the Architectural Blueprint of Natural Product Total Synthesis
For the discerning researcher in the field of organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. Among the pantheon of chiral building blocks, cis-2-carbomethoxycyclohexane-1-carboxylic acid emerges as a molecule of significant strategic value. Its rigid cyclohexane framework, coupled with the orthogonal reactivity of its carboxylic acid and ester functionalities, provides a powerful tool for the stereocontrolled construction of complex molecular architectures inherent in many natural products. This application note delves into the nuanced utility of this versatile synthon, offering both conceptual insights and actionable protocols for its deployment in the ambitious endeavor of total synthesis.
Introduction: A Molecule of Designed Versatility
This compound is an organic compound featuring a cyclohexane ring with a carboxylic acid and a carbomethoxy group positioned in a cis configuration.[1] This specific stereochemical arrangement is pivotal, as it allows for the controlled elaboration of adjacent stereocenters. The presence of two distinct carbonyl functionalities opens a gateway to a diverse array of chemical transformations. The carboxylic acid can be readily converted into amides, acyl halides, or participate in reductions and Curtius rearrangements, while the ester group can undergo saponification, reduction, or nucleophilic substitution.[1] This differential reactivity is the cornerstone of its strategic application in multi-step syntheses.
The Genesis of Chirality: Enantioselective Access to a Powerful Building Block
The utility of this compound as a chiral synthon is predicated on the ability to access it in an enantiomerically pure form. A highly effective and elegant method to achieve this is through the desymmetrization of the readily available, achiral precursor, cis-1,2-cyclohexanedicarboxylic anhydride. This process, often catalyzed by chiral auxiliaries, introduces chirality into the molecule, yielding the desired enantiomer of the monoester.
One of the most reliable methods for this transformation is the use of Cinchona alkaloids or their derivatives as catalysts for the alcoholysis of the anhydride. This asymmetric ring-opening with an alcohol, such as methanol, proceeds with high enantioselectivity to furnish the chiral half-ester.
Application Case Study: A Conceptual Blueprint for the Synthesis of Oseltamivir (Tamiflu®)
While numerous routes to the neuraminidase inhibitor oseltamivir have been developed, many rely on chiral pool starting materials like shikimic acid.[2] The strategic use of a desymmetrized cyclohexane derivative, conceptually similar to our target molecule, has been demonstrated as a viable alternative. An analogous strategy can be envisioned starting from enantiomerically pure this compound.
The core cyclohexane ring of our building block can serve as the scaffold for the cyclohexene ring of oseltamivir. The existing stereocenters provide a foundation for the introduction of the three contiguous stereocenters in the final product.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for Oseltamivir synthesis.
This conceptual pathway highlights the strategic utility of the chiral building block. The carboxylic acid can be subjected to a Curtius rearrangement to install the 5-amino group, while the ester provides a handle for further functionalization. The inherent stereochemistry of the starting material guides the subsequent stereoselective transformations required to achieve the final complex structure of oseltamivir.
Application in Alkaloid Synthesis: A Gateway to Complex Polycyclic Systems
The rigid cyclohexane framework of this compound is an excellent starting point for the synthesis of various alkaloids that possess a substituted cyclohexane or cyclohexene ring within their core structure. Natural products like pancratistatin and lycoricidine, for example, contain a highly functionalized aminocyclohexitol core.[3][4]
A synthetic strategy can be envisioned where the carboxylic acid and ester functionalities of our chiral building block are transformed into the key functional groups of the target alkaloid. For instance, the carboxylic acid can be converted to an amide, which can then participate in intramolecular cyclization reactions to form heterocyclic rings. The ester group can be reduced to an alcohol, which can then be further functionalized or used to introduce other substituents.
Protocols
Protocol 1: Enantioselective Desymmetrization of cis-1,2-Cyclohexanedicarboxylic Anhydride
This protocol describes a general procedure for the enantioselective alcoholysis of cis-1,2-cyclohexanedicarboxylic anhydride using a chiral catalyst to produce the enantiomerically enriched monoester.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Anhydrous methanol
-
Chiral catalyst (e.g., a Cinchona alkaloid derivative)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq).
-
Dissolve the anhydride in anhydrous toluene.
-
Add the chiral catalyst (0.01-0.1 eq).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.
-
Slowly add anhydrous methanol (1.1 eq) dropwise over a period of 30 minutes.
-
Stir the reaction mixture at the same temperature for the time required for complete conversion (monitor by TLC or HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | Cinchonidine derivative | Toluene | 0 | 12 | >90 | >95 |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | Modified Quinine | CH2Cl2 | -20 | 24 | >85 | >98 |
Table 1: Representative data for the enantioselective desymmetrization of cis-1,2-cyclohexanedicarboxylic anhydride.
Protocol 2: Curtius Rearrangement for Amine Synthesis
This protocol outlines the conversion of the carboxylic acid functionality of this compound into a protected amine via a Curtius rearrangement.
Materials:
-
Enantiomerically pure this compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
Anhydrous toluene
-
tert-Butanol
-
Dry glassware under an inert atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add diphenylphosphoryl azide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the formation of the isocyanate is complete (typically 2-4 hours, can be monitored by IR spectroscopy), cool the reaction mixture to room temperature.
-
Add anhydrous tert-butanol (excess) and heat the mixture to reflux for 12-16 hours to form the Boc-protected amine.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the Boc-protected amino ester.
Conclusion
This compound, and its direct precursor cis-1,2-cyclohexanedicarboxylic anhydride, represent a powerful and versatile platform for the stereocontrolled synthesis of complex natural products. The ability to generate this chiral building block in high enantiopurity through catalytic desymmetrization, combined with the orthogonal reactivity of its functional groups, provides a robust strategic advantage. The conceptual applications in the synthesis of oseltamivir and various alkaloids underscore the potential of this synthon to streamline the construction of intricate molecular architectures. The provided protocols offer a practical starting point for researchers to incorporate this valuable building block into their synthetic endeavors, paving the way for new and efficient routes to biologically significant molecules.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of (±)-Lycoricidine Featuring a Stille-IMDAF Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Bifunctional Chiral Building Block
In the intricate landscape of Active Pharmaceutical Ingredient (API) synthesis, the selection of starting materials is a critical determinant of efficiency, stereochemical purity, and overall success. Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid (CAS No: 111955-05-6) has emerged as a highly valuable pharmaceutical intermediate due to its unique structural attributes.[1] This molecule features a cyclohexane scaffold with two distinct functional groups—a carboxylic acid and a methyl ester—locked in a cis configuration.[2] This defined stereochemistry provides a significant advantage in the synthesis of complex molecular architectures, particularly for chiral drugs where specific enantiomers are required for therapeutic efficacy.[1]
The presence of both an acid and an ester group on the same molecule allows for orthogonal chemical manipulations, making it a versatile building block for a variety of transformations.[2][3] Its most notable application is as a key precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Trandolapril, which are used to treat hypertension and heart failure.[4][5] The rigid cis relationship of the substituents is instrumental in establishing the correct stereochemistry of the bicyclic core of these drugs.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and analytical validation methods for researchers and drug development professionals.
Physicochemical Properties & Quality Specifications
Ensuring the quality of starting materials is fundamental to reproducible and successful API synthesis. High purity (≥99%) is essential to minimize side reactions and ensure the safety and efficacy of the final drug product.[6]
| Property | Specification | Reference |
| CAS Number | 111955-05-6 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [2] |
| Molecular Weight | 186.21 g/mol | [] |
| Appearance | White to off-white solid/powder | [6][8] |
| Purity (HPLC) | ≥ 99.0% | [6] |
| Melting Point | Data not consistently available; varies with purity | |
| Solubility | Soluble in methanol, ethyl acetate; low water solubility | [8] |
| SMILES | COC(=O)[C@H]1CCCC[C@H]1C(=O)O | [9] |
| InChI Key | BOVPVRGRPPYECC-RQJHMYQMSA-N | [] |
Core Application: Synthesis of a Trandolapril Precursor
The primary utility of this compound lies in its role as a precursor to (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, the core bicyclic amino acid structure of Trandolapril.[5][10] The protocol outlined below describes a common synthetic strategy involving amide coupling followed by a reductive cyclization pathway.
Strategic Workflow Overview
The overall strategy leverages the differential reactivity of the carboxylic acid and ester groups. The carboxylic acid is first activated and coupled with an appropriate amine, followed by an intramolecular reaction involving the ester to form the desired bicyclic indole ring system. The cis-stereochemistry of the starting material is crucial for directing the formation of the correct diastereomer of the product.
Caption: Synthetic workflow from the intermediate to the Trandolapril core.
Protocol: Synthesis via Amide Coupling and Reductive Cyclization
This protocol is a representative pathway. Researchers should optimize conditions based on their specific equipment and reagents.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
L-Alanine ethyl ester hydrochloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)
-
Aqueous HCl (6M)
-
Aqueous NaOH (2M)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation (Activation):
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Scientist's Note: This step converts the carboxylic acid to a more reactive acid chloride, facilitating amide bond formation. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
-
Amide Coupling:
-
In a separate flask, suspend L-Alanine ethyl ester hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool to 0 °C and slowly add triethylamine (2.5 eq). Stir for 20 minutes to liberate the free amine.
-
Slowly add the freshly prepared acid chloride solution from Step 1 to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Scientist's Note: Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct of the coupling reaction. Using a slight excess ensures the reaction goes to completion.
-
-
Work-up and Isolation of Amide Intermediate:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyclic amide intermediate. This product can be purified by column chromatography if necessary.
-
-
Reductive Cyclization and Hydrolysis:
-
Dissolve the crude amide intermediate in a suitable solvent (e.g., ethanol or THF).
-
Method A (Catalytic Hydrogenation): Transfer the solution to a hydrogenation vessel. Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%). Pressurize the vessel with H₂ gas (50-100 psi) and stir at room temperature until hydrogen uptake ceases.
-
Method B (Chemical Reduction): Cool the solution to 0 °C and add a reducing agent like sodium borohydride in portions. This method is often less stereoselective and may require further optimization.
-
After reduction, acidify the mixture with 6M HCl and heat under reflux for 4-6 hours to hydrolyze the ethyl and methyl esters.
-
Scientist's Note: The reductive cyclization forms the indole ring, and the subsequent acid hydrolysis removes the ester protecting groups to yield the final dicarboxylic acid, which is the desired API core. The stereochemistry is directed by the starting material.
-
-
Final Isolation and Purification:
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) using 2M NaOH.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and diethyl ether.
-
Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
-
In-Process Controls & Characterization
A robust synthesis requires validation at each stage.
| Analysis Type | Stage | Purpose | Expected Outcome |
| TLC / HPLC | After Step 2 & 4 | Monitor reaction progress and purity | Disappearance of starting material spot/peak and appearance of product spot/peak. |
| ¹H NMR | Intermediate & Final | Structural confirmation | Appearance of amide N-H proton signal; disappearance of ester signals after hydrolysis. |
| Mass Spec (MS) | Intermediate & Final | Confirm molecular weight | [M+H]⁺ peak corresponding to the calculated mass of the intermediate and final product. |
| Chiral HPLC | Final Product | Determine enantiomeric purity | High enantiomeric excess (e.e. > 99%) for the desired (2S,3aR,7aS) isomer. |
Alternative Synthetic Reactions
The bifunctional nature of this compound allows for diverse chemical transformations beyond the primary application.
Caption: Reactivity sites and potential transformations of the intermediate.
-
Reduction: The ester group can be selectively reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[2][3]
-
Oxidation: The cyclohexane ring can be oxidized under specific conditions, though this is less common in its role as a pharmaceutical intermediate.[2][3]
-
Substitution: The ester group can be substituted with other functional groups using reagents like Grignard reagents.[2][3]
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety.
-
Hazards: Causes skin and eye irritation. May cause respiratory irritation if inhaled.[8] It is classified as an acute oral toxicity category 4 substance.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] Use in a well-ventilated area or under a fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] For long-term stability, especially to prevent potential hydrolysis, storage at low temperatures (e.g., -20°C) under an inert atmosphere is recommended.[11]
Conclusion
This compound is a premier example of a chiral building block whose specific stereochemistry and bifunctional nature are exploited for the efficient synthesis of complex pharmaceutical agents. Its role in the production of ACE inhibitors like Trandolapril underscores its importance in modern drug development. By understanding its reactivity and employing robust analytical controls, researchers can effectively leverage this intermediate to construct intricate molecular targets with high precision and purity.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Buy this compound | 88335-91-5 [smolecule.com]
- 3. This compound | 111955-05-6 | Benchchem [benchchem.com]
- 4. Study on Synthesis of Trandolapril [journal11.magtechjournal.com]
- 5. A Stereoselective Synthesis of the ACE Inhibitor Trandolapril - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. nbinno.com [nbinno.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cenmed.com [cenmed.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 88335-91-5 | Benchchem [benchchem.com]
1H NMR spectrum of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
An Application Note on the ¹H NMR Spectrum of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This guide provides a detailed analysis and experimental protocol for acquiring and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The unique stereochemistry of this molecule, specifically the cis relationship of the substituents on the cyclohexane ring, dictates a dynamic conformational equilibrium that is directly reflected in the resulting spectrum. This document elucidates the theoretical basis for predicting the spectral features, including chemical shifts (δ) and coupling constants (J), and offers a robust, field-proven protocol for sample preparation and data acquisition. This application note is intended for researchers in organic synthesis, drug development, and quality control who utilize NMR spectroscopy for structural elucidation and conformational analysis.
Introduction: The Role of Conformational Dynamics in NMR
This compound is a disubstituted cyclohexane derivative whose structure is confirmed and characterized by ¹H NMR spectroscopy. The cyclohexane ring is not planar and exists predominantly in rapidly interconverting chair conformations. For a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial (a) position while the other is in an equatorial (e) position.[1][2] Ring-flipping converts these positions, leading to an equilibrium between two energetically equivalent conformers (axial-equatorial ⇌ equatorial-axial).
This rapid conformational averaging at room temperature is a critical concept in NMR spectroscopy. Instead of observing separate signals for each conformer, the spectrometer detects a time-averaged spectrum. Consequently, the observed chemical shifts and coupling constants are weighted averages of the values for the individual conformers. Understanding this principle is fundamental to correctly interpreting the spectrum and assigning the proton signals.[3]
Predicted ¹H NMR Spectral Analysis
The analysis of the ¹H NMR spectrum can be broken down by the distinct chemical environments of the protons in the molecule. The predictions below are based on standard chemical shift values and an understanding of the conformational dynamics.
Key Proton Environments and Expected Signals
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its involvement in hydrogen bonding. This results in a signal appearing far downfield, typically in the range of δ 9.0-13.0 ppm.[4][5][6] Due to hydrogen exchange and quadrupolar broadening, this peak is often observed as a broad singlet.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. Their position is influenced by the electronegative oxygen atom, placing the signal at approximately δ 3.7 ppm.
-
Methine Protons (H1 and H2): These are the protons attached to the carbons bearing the substituents (C1 and C2). They are deshielded by the adjacent electron-withdrawing carboxyl and carbomethoxy groups. Their chemical shift is predicted to be in the δ 2.5–3.0 ppm region. For the analogous compound cis-1,2-cyclohexanedicarboxylic anhydride, these protons appear around δ 3.16 ppm, providing a strong reference point.[7]
-
Cyclohexane Ring Protons (-CH₂-): The remaining eight protons on the cyclohexane ring (at C3, C4, C5, and C6) reside in the standard aliphatic region. They will produce a complex series of overlapping multiplets, typically between δ 1.2–2.2 ppm.[8]
Coupling Constants and Multiplicity
The crucial diagnostic information for confirming the cis stereochemistry comes from the coupling constant between the methine protons, J₁₂.
-
In the conformational equilibrium, H1 and H2 are each spending 50% of their time in an axial position and 50% in an equatorial position.
-
The coupling between them is therefore an average of an axial-equatorial (Jₐₑ) and an equatorial-axial (Jₑₐ) coupling.
-
Since both Jₐₑ and Jₑₐ are typically small (2-5 Hz), the observed, averaged J₁₂ coupling constant will also be small, in the range of 3-5 Hz . This small coupling value is a hallmark of a cis-1,2-disubstituted cyclohexane. A trans isomer would show a large diaxial coupling (~10-13 Hz) in its preferred diequatorial conformation.
Data Summary Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | 9.0 – 13.0 | broad singlet (br s) | N/A |
| -OCH₃ | ~3.7 | singlet (s) | N/A |
| H1, H2 (methine) | 2.5 – 3.0 | multiplet (m) | J₁₂ ≈ 3-5 Hz |
| -CH₂- (ring) | 1.2 – 2.2 | complex multiplet (m) | N/A |
Visualization of Molecular Conformation
The following diagram illustrates the rapid ring-flip equilibrium for the cis isomer, which is fundamental to understanding its time-averaged ¹H NMR spectrum.
Caption: Conformational equilibrium of this compound.
Experimental Protocol for ¹H NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality sample for ¹H NMR analysis. Adherence to these steps is critical for obtaining high-resolution spectra free from artifacts.
Materials and Equipment
-
Analyte: 5-10 mg of this compound.[9]
-
Deuterated Solvent: ~0.7 mL of Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for general solubility.
-
NMR Tube: One clean, dry, unscratched 5 mm NMR tube with cap.[10]
-
Glassware: Small vial (e.g., 1-dram vial), Pasteur pipette with bulb.
-
Filtration: Small plug of glass wool or a syringe filter.
-
Vortex mixer (optional).
Step-by-Step Procedure
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient for good signal-to-noise in a few minutes of acquisition time.[11][12]
-
Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for modern NMR spectrometers, ensuring the sample fills the detection coils correctly.[13]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. A clear, homogeneous solution is required.[13] Incomplete dissolution will lead to broadened spectral lines and difficulties in shimming the magnetic field.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[12]
-
Transfer to NMR Tube: Using the pipette, filter the solution directly into the NMR tube. This step removes any microscopic solid particles or dust that can severely degrade the magnetic field homogeneity and thus the spectral resolution.[9][12]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identity.
-
Final Check: Wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or grease before inserting it into the spectrometer.[9]
Workflow Diagram
Caption: Standard workflow for preparing a small molecule NMR sample.
Data Interpretation and Troubleshooting
-
Shimming: Poorly resolved or broad peaks often indicate poor magnetic field homogeneity ("shimming"). This can be caused by solid particles in the sample (hence the importance of filtration), overly concentrated samples, or paramagnetic impurities.[11]
-
Solvent Peaks: Be aware of the residual proton peak of your deuterated solvent (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆).
-
Water Peak: A broad peak around δ 1.5-2.0 ppm (in CDCl₃) or ~3.3 ppm (in DMSO-d₆) often indicates the presence of water.
-
Confirming the -COOH Proton: To definitively identify the carboxylic acid proton, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and shaking will cause the acidic -COOH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[4]
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. The key diagnostic features are the far downfield signal of the carboxylic acid proton, the sharp singlet of the methyl ester, and most importantly, the small coupling constant between the methine protons at C1 and C2, which is a direct consequence of the cis stereochemistry and the rapid conformational averaging of the cyclohexane ring. By following the detailed protocol provided, researchers can reliably obtain high-quality spectra for unambiguous structural confirmation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) 1H NMR [m.chemicalbook.com]
- 8. web.pdx.edu [web.pdx.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 13. organomation.com [organomation.com]
Application Note: High-Resolution 13C NMR Analysis for Stereochemical Confirmation of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Abstract
This application note provides a comprehensive guide to the utilization of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the unambiguous stereochemical characterization of cis-2-carbomethoxycyclohexane-1-carboxylic acid. The cis configuration of substituents on a cyclohexane ring significantly influences the chemical environment and, consequently, the 13C chemical shifts of the ring carbons. This guide details the theoretical underpinnings, a step-by-step experimental protocol, and in-depth data interpretation strategies essential for confirming the desired diastereomer. The methodologies presented herein are designed to ensure scientific rigor and data integrity, making this a valuable resource for researchers in organic synthesis and drug development.
Introduction: The Significance of Stereochemistry in Cyclohexane Derivatives
Cyclohexane derivatives are ubiquitous scaffolds in medicinal chemistry and materials science. The spatial arrangement of substituents on the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn governs its biological activity and physical properties. For this compound, the relative orientation of the carboxylic acid and carbomethoxy groups is critical for its intended applications, which include its use as a building block in the synthesis of more complex molecules.[1]
13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[2][3] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment.[4][5] This sensitivity allows for the differentiation of diastereomers, such as the cis and trans isomers of 2-carbomethoxycyclohexane-1-carboxylic acid.[6][7]
The key principle for stereochemical assignment in substituted cyclohexanes lies in the steric and electronic effects of axial versus equatorial substituents. Axial substituents typically experience greater steric hindrance (γ-gauche effect), which leads to a shielding effect and a characteristic upfield shift (lower ppm value) in the 13C NMR spectrum for the substituent and the syn-axial ring carbons compared to their equatorial counterparts.[8][9]
Experimental Protocol: Acquiring High-Quality 13C NMR Data
The acquisition of a high-resolution 13C NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the necessary steps for sample preparation and instrument setup.
Sample Preparation
A well-prepared sample is the foundation of a high-quality NMR spectrum.[10]
-
Material Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[11] A higher concentration is generally better for the less sensitive 13C nucleus.[10]
-
Solvent Selection: Chloroform-d (CDCl3) is a common choice for many organic molecules. However, if the compound has limited solubility, other solvents such as acetone-d6, DMSO-d6, or methanol-d4 can be used. The choice of solvent can slightly influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard to calibrate the chemical shift scale to 0 ppm.[11]
-
Filtration: To ensure a homogeneous magnetic field, the final solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up a modern NMR spectrometer for 13C NMR acquisition. Specific parameters may need to be optimized for the instrument in use.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.
-
Number of Scans (NS): Due to the low natural abundance of 13C (~1.1%), a larger number of scans is required compared to 1H NMR.[4] Typically, 1024 to 4096 scans are sufficient for a moderately concentrated sample.
-
Spectral Width (SW): A spectral width of 0 to 220 ppm is standard for 13C NMR and will encompass the expected chemical shifts.[12][13]
-
Data Analysis and Interpretation
The resulting 13C NMR spectrum should be processed (Fourier transformation, phasing, and baseline correction) to yield a clear representation of the carbon signals.
Predicted Chemical Shifts for this compound
The structure of this compound contains nine unique carbon atoms, and therefore, nine distinct signals are expected in the proton-decoupled 13C NMR spectrum. The expected chemical shift ranges are based on established values for similar functional groups.[13][14]
| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | Carboxyl | 175-185 | The carbonyl carbon of a carboxylic acid is highly deshielded.[14] |
| C=O (Ester) | Carbomethoxy | 170-175 | The carbonyl carbon of an ester is also deshielded, but typically slightly upfield from a carboxylic acid.[15] |
| O-CH3 (Ester) | Methoxy | 50-60 | The methyl carbon attached to the electron-withdrawing oxygen is deshielded. |
| C1 (Cyclohexane) | CH-COOH | 40-50 | Methine carbon attached to the carboxylic acid group. |
| C2 (Cyclohexane) | CH-COOCH3 | 40-50 | Methine carbon attached to the carbomethoxy group. |
| C3-C6 (Cyclohexane) | CH2 | 20-40 | Methylene carbons of the cyclohexane ring. Due to the cis configuration, these will not be equivalent and will show distinct signals. |
Note: These are approximate ranges and can be influenced by solvent and conformational effects.
Differentiating the Cis and Trans Isomers
The key to confirming the cis stereochemistry lies in the chemical shifts of the cyclohexane ring carbons (C1-C6). In the most stable chair conformation of the cis isomer, one substituent will be in an axial position and the other in an equatorial position. In contrast, the trans isomer can exist in a diaxial or a more stable diequatorial conformation.
The axial substituent in the cis isomer will cause a shielding (upfield shift) of the C1, C2, and the syn-axial carbons (C4, C6) compared to the corresponding carbons in the diequatorial trans isomer. This is a direct consequence of the γ-gauche effect. Therefore, a comparison of the obtained spectrum with that of the known trans isomer or with predicted spectra based on incremental calculations can provide definitive stereochemical assignment.[8][16]
Visualization of Workflow and Structure
The following diagrams illustrate the molecular structure and the analytical workflow.
Caption: Molecular structure of this compound.
Caption: Workflow for 13C NMR analysis.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural and stereochemical analysis of organic molecules. By following the detailed protocol and data interpretation guidelines presented in this application note, researchers can confidently confirm the cis configuration of 2-carbomethoxycyclohexane-1-carboxylic acid. The sensitivity of 13C chemical shifts to the steric environment provides a robust method for distinguishing between diastereomers, ensuring the correct starting material is used in subsequent synthetic steps, which is of utmost importance in the fields of chemical research and drug development.
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. fiveable.me [fiveable.me]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. myneni.princeton.edu [myneni.princeton.edu]
- 16. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Elucidating the Molecular Structure of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid via Fourier-Transform Infrared (FT-IR) Spectroscopy
Introduction: The Power of Vibrational Spectroscopy in Pharmaceutical Development
In the realm of drug discovery and development, the precise characterization of molecular structure is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating the structural features of organic molecules.[1][2][3] This application note provides a detailed guide to the FT-IR analysis of cis-2-carbomethoxycyclohexane-1-carboxylic acid, a bifunctional molecule with significant potential as a building block in the synthesis of novel therapeutic agents.[4][5] By examining the vibrational transitions of its constituent chemical bonds, we can obtain a unique spectral "fingerprint," confirming its identity and purity.[1][6]
This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for obtaining and interpreting the FT-IR spectrum of this compound.
Scientific Principles: Understanding Molecular Vibrations
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[2][7][8] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, leading to a transition to a higher vibrational energy state. The FT-IR spectrometer measures the frequencies of absorbed radiation and plots them as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[6][7]
For a vibration to be "IR active," it must induce a change in the dipole moment of the molecule.[7] The number of possible fundamental vibrations for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms.[7] These vibrations include stretching (changes in bond length) and bending (changes in bond angle), each giving rise to characteristic absorption bands in the IR spectrum.
The analysis of this compound (Molecular Formula: C₉H₁₄O₄)[4] is particularly illustrative of FT-IR's capabilities, as it possesses two distinct and strongly IR-active functional groups: a carboxylic acid and an ester (carbomethoxy group).[4]
Expected FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is anticipated to be a superposition of the characteristic absorption bands of its constituent functional groups and its cyclohexane backbone. The presence of both a carboxylic acid and an ester on the same molecule will lead to a rich and informative spectrum.
Key Expected Vibrational Modes and Their Causal Relationships:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Causality and Expert Insights |
| Carboxylic Acid | O-H Stretch | 3300-2500 (very broad) | The broadness of this peak is a hallmark of the hydroxyl group in a carboxylic acid and is due to extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states.[9][10] This often appears as a "messy" absorption pattern in the same region as C-H stretches.[9] |
| C=O Stretch | 1760-1690 | This strong, sharp absorption is characteristic of the carbonyl group. Its exact position can be influenced by hydrogen bonding. In the solid state, where dimerization is prevalent, this peak is typically observed around 1710 cm⁻¹.[9][10] | |
| C-O Stretch | 1320-1210 | This band arises from the stretching of the carbon-oxygen single bond within the carboxylic acid moiety.[9] | |
| O-H Bend | 1440-1395 and 950-910 | These bending vibrations further confirm the presence of the carboxylic acid group, though the 1440-1395 cm⁻¹ band can sometimes be obscured by C-H bending vibrations.[9] | |
| Ester | C=O Stretch | 1750-1735 | This is another strong, sharp peak corresponding to the carbonyl stretch of the ester.[11][12] It is typically at a slightly higher frequency than the carboxylic acid carbonyl due to the electronic effects of the adjacent oxygen atom.[12] |
| C-O Stretch | 1300-1000 (two bands) | Esters characteristically show two C-O stretching bands: one for the C-O bond adjacent to the carbonyl and another for the O-CH₃ bond.[11][12][13] This "Rule of Three" (C=O stretch and two C-O stretches) is a strong indicator of an ester.[14] | |
| Cyclohexane & Methyl | C-H Stretch | 3000-2850 | These sharp peaks are due to the stretching vibrations of the C-H bonds in the cyclohexane ring and the methyl group of the ester. |
| C-H Bend | 1470-1430 | These bands correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |
Experimental Protocols: Acquiring a High-Quality FT-IR Spectrum
The following protocols detail the steps for preparing a solid sample of this compound for FT-IR analysis using the KBr pellet and Nujol mull techniques. The choice between these methods depends on the sample properties and desired spectral clarity. Attenuated Total Reflectance (ATR) is also presented as a modern, minimal-preparation alternative.
Protocol 1: Potassium Bromide (KBr) Pellet Method
This technique involves dispersing the solid sample within a solid matrix of potassium bromide, which is transparent to infrared radiation.[15]
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Drying: Gently dry the KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum.[16]
-
Grinding: Place 1-2 mg of the sample and 100-200 mg of dried KBr into an agate mortar.[15][17]
-
Mixing: Thoroughly grind the mixture with the pestle until it becomes a fine, homogenous powder. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering.[15][18]
-
Loading the Die: Carefully transfer the powder mixture into the pellet die.
-
Pressing: Place the die into a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[15][16] Applying a vacuum during pressing is recommended to remove trapped air and moisture, resulting in a more transparent pellet.[16]
-
Pellet Inspection: Carefully release the pressure and extract the die. The resulting pellet should be a thin, transparent, or translucent disc.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Protocol 2: Nujol Mull Method
In this method, the solid sample is ground into a fine paste with a mulling agent, typically Nujol (a high-purity mineral oil).[18][19]
Materials:
-
This compound (2-5 mg)
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Salt plates (e.g., KBr or NaCl) and holder
-
FT-IR spectrometer
Procedure:
-
Grinding: Place 2-5 mg of the sample into an agate mortar and grind it to a fine powder.[18][19]
-
Mulling: Add one to two drops of Nujol to the powdered sample and continue grinding until a uniform, viscous paste (mull) is formed.[19]
-
Sample Mounting: Apply a small amount of the mull onto the surface of one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.[19]
-
Data Acquisition: Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Data Correction: Acquire the spectrum. It is crucial to remember that the spectrum of Nujol itself will be superimposed on the sample's spectrum, showing characteristic C-H absorption bands.[18][19] These known peaks from the mulling agent must be mentally or digitally subtracted during interpretation.
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a popular and rapid technique that requires minimal to no sample preparation.[20][21][22] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium).[20][23]
Materials:
-
This compound
-
FT-IR spectrometer equipped with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to account for ambient atmospheric conditions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum. The IR beam penetrates the sample to a depth of a few micrometers.[23]
-
Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent.
Data Interpretation and Analysis
A systematic approach to interpreting the obtained spectrum is crucial for accurate structural elucidation.
Step-by-Step Interpretation Workflow:
-
Initial Inspection: Examine the overall complexity of the spectrum. A spectrum with more than five significant absorption bands suggests a complex molecule.
-
Functional Group Region (4000-1500 cm⁻¹):
-
Look for the very broad O-H stretch of the carboxylic acid between 3300-2500 cm⁻¹.[9]
-
Identify the two distinct C=O stretching peaks. The peak around 1750-1735 cm⁻¹ corresponds to the ester, and the one around 1710 cm⁻¹ is indicative of the hydrogen-bonded carboxylic acid.[9][10][12]
-
Observe the sharp C-H stretching bands in the 3000-2850 cm⁻¹ region.
-
-
Fingerprint Region (1500-500 cm⁻¹):
-
Reference Comparison: For definitive identification, compare the acquired spectrum with a reference spectrum from a spectral library or database.[3][6]
Visualizing the Workflow and Molecular Structure
To further clarify the experimental and analytical process, the following diagrams are provided.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. agilent.com [agilent.com]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. Buy this compound | 88335-91-5 [smolecule.com]
- 5. This compound | 111955-05-6 | Benchchem [benchchem.com]
- 6. azooptics.com [azooptics.com]
- 7. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 8. jascoinc.com [jascoinc.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. IR Spectrum: Esters [quimicaorganica.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 16. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 17. shimadzu.com [shimadzu.com]
- 18. eng.uc.edu [eng.uc.edu]
- 19. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 21. azom.com [azom.com]
- 22. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 23. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Application Note: Elucidating the Mass Spectrometric Fragmentation of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Abstract
Cis-2-carbomethoxycyclohexane-1-carboxylic acid (C₉H₁₄O₄, MW: 186.21 g/mol ) is a bifunctional organic molecule utilized as a versatile building block in organic synthesis.[1] Accurate identification and structural confirmation of this compound and its derivatives in complex matrices are critical for process chemistry and metabolic studies. This application note provides a detailed guide to the mass spectrometric fragmentation behavior of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We present detailed, field-proven protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explain the causality behind the observed fragmentation patterns, and offer a guide for data interpretation.
Introduction and Theoretical Framework
Understanding the fragmentation pathways of a molecule is fundamental to its unambiguous identification by mass spectrometry.[2] The molecular structure of this compound, featuring a cyclohexane scaffold with adjacent carboxylic acid and methyl ester groups, presents several potential cleavage sites. The ionization method employed dictates the initial energy imparted to the molecule, leading to distinct and complementary fragmentation patterns.
-
Electron Ionization (EI): This high-energy (70 eV) technique generates a radical cation (M⁺•) and induces extensive fragmentation.[3] The resulting mass spectrum is a characteristic fingerprint, rich in structural information, ideal for library matching and structural elucidation.[4]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal initial fragmentation.[5] Subsequent analysis using tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) allows for controlled fragmentation, which is invaluable for quantitative analysis and confirming molecular identity in complex mixtures.[6]
Electron Ionization (EI) Fragmentation Pathway
In a GC-MS context, the analysis of carboxylic acids can be challenging due to their polarity and thermal instability. Derivatization is often employed to enhance volatility and chromatographic performance.[7] However, for the purpose of understanding the intrinsic fragmentation of the title compound, we will consider the fragmentation of its molecular ion (m/z 186).
The primary fragmentation drivers in EI-MS are the functional groups. The presence of two carbonyl moieties (ester and acid) and the cyclic alkane structure leads to characteristic cleavages.[8][9] Key fragmentation mechanisms include alpha-cleavage adjacent to the carbonyl groups and loss of stable neutral molecules.
Key Predicted EI Fragmentations:
-
Loss of Methoxy Radical (•OCH₃): A common pathway for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of Carboxyl Radical (•COOH): Alpha-cleavage next to the cyclohexane ring.
-
Loss of Methanol (CH₃OH): Rearrangement-driven elimination.
-
Ring Cleavage: Complex fragmentation cascades initiated by cleavage of the cyclohexane ring bonds, often following initial alpha-cleavage at a substituent.[9]
Electrospray Ionization (ESI) MS/MS Fragmentation Pathway
LC-MS analysis with ESI is highly suitable for polar compounds like carboxylic acids, typically negating the need for derivatization.[10] In negative ion mode, the molecule readily deprotonates at the carboxylic acid site, forming a stable [M-H]⁻ precursor ion at m/z 185. Tandem MS (MS/MS) analysis of this ion reveals structurally significant product ions.
The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂).[6] Other potential cleavages include the loss of methanol from the ester group.
Key Predicted ESI-MS/MS Fragmentations ([M-H]⁻ at m/z 185):
-
Loss of Carbon Dioxide (CO₂): The most facile fragmentation, resulting from the cleavage of the carboxylate group.
-
Loss of Methanol (CH₃OH): A rearrangement involving the ester, leading to a cyclic anhydride-like product ion.
Experimental Protocols
The following protocols provide robust starting points for the analysis of this compound. Instrument parameters should be optimized for the specific system in use.
Protocol 1: GC-MS Analysis (with Derivatization)
Rationale: To overcome the limited volatility and potential thermal degradation of the free carboxylic acid, derivatization to a trimethylsilyl (TMS) ester is performed. Silylation is a common and effective technique for the GC-MS analysis of organic acids.[11]
Methodology:
-
Sample Preparation (TMS Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. The derivatized product will have a molecular weight of 258 g/mol .
-
-
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: 250°C, Splitless mode (1 µL injection volume).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).
-
Oven Program: Initial temp 80°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis
Rationale: This method allows for the direct analysis of the compound in its native form, which is often faster and avoids potential derivatization artifacts. It is the preferred method for quantitative studies in biological matrices.[12]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Perform serial dilutions into a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1-10 µg/mL.
-
-
Instrumentation & Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Column Temp: 40°C.
-
Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 5 mM Ammonium Acetate.
-
Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent QTOF.
-
Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Gas Temp: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 40 psi.
-
Sheath Gas Temp: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MS/MS Parameters:
-
Precursor Ion: m/z 185.1.
-
Product Ions (for MRM): m/z 141.1, m/z 153.1.
-
Collision Energy: Optimize for instrument, typically 10-20 eV.
-
-
Data Summary and Interpretation
The tables below summarize the expected key ions for each analytical technique. These m/z values serve as diagnostic markers for the identification of this compound.
Table 1: Summary of Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Neutral Loss | Formula of Ion |
|---|---|---|
| 186 | - (Molecular Ion) | C₉H₁₄O₄⁺• |
| 155 | •OCH₃ | C₈H₁₁O₃⁺ |
| 141 | •COOH | C₈H₁₃O₂⁺ |
| 127 | •COOCH₃ | C₇H₁₁O₂⁺ |
| 81 | C₂H₂O from m/z 127 | C₆H₉⁺ |
Table 2: Summary of Predicted Key Transitions in ESI-MS/MS (Negative Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
|---|---|---|
| 185.1 | 141.1 | CO₂ |
| 185.1 | 153.1 | CH₃OH |
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields structurally informative ions under both EI and ESI conditions. EI-MS provides a complex fragmentation pattern useful for structural confirmation, especially after derivatization for GC-MS analysis. ESI-MS/MS offers a highly specific and sensitive method for detection and quantification via LC-MS, with characteristic neutral losses of CO₂ and CH₃OH from the deprotonated molecule. The protocols and fragmentation guides presented herein provide a comprehensive framework for researchers to confidently identify and analyze this compound in various applications.
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid for analysis
An Application Guide to the Derivatization of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid for Chromatographic Analysis
Abstract
This compound is a dicarboxylic acid monoester that presents unique analytical challenges due to its bifunctional nature.[][2][3] The presence of a polar carboxylic acid group and a less polar methyl ester group results in properties—namely low volatility and high polarity—that complicate direct analysis by gas chromatography (GC). Furthermore, the molecule lacks a significant chromophore, which limits its sensitivity in High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[4] This application note provides a detailed guide for researchers and drug development professionals on the derivatization of this analyte to overcome these analytical hurdles. We present validated protocols for both GC-Mass Spectrometry (GC-MS) and HPLC analysis, focusing on the principles of silylation and alkylation for GC, and UV-tagging for HPLC. The methodologies are designed to improve analyte volatility, thermal stability, and detectability, thereby ensuring robust and reproducible quantification.
The Scientific Rationale for Derivatization
The primary obstacle in the analysis of this compound is the carboxylic acid functional group. The active hydrogen on the carboxyl group is highly polar and capable of hydrogen bonding.[5] This leads to several analytical issues:
-
For Gas Chromatography (GC): The high polarity and hydrogen bonding capability significantly reduce the molecule's volatility, requiring high inlet and oven temperatures that can lead to thermal degradation. Furthermore, interactions with active sites in the GC inlet and column result in poor peak shape, characterized by significant tailing, which compromises resolution and quantification.[5][6]
-
For High-Performance Liquid Chromatography (HPLC): While the analyte is suitable for reversed-phase HPLC, its aliphatic structure lacks a chromophore that absorbs light in the typical UV-Vis range (200-400 nm).[4] This results in poor sensitivity and makes trace-level detection nearly impossible with standard UV detectors.
Derivatization chemically modifies the problematic carboxyl group to create a new compound with properties more amenable to analysis.[7] The goal is to replace the active hydrogen with a non-polar, thermally stable group for GC analysis or to attach a UV-active or fluorescent tag for HPLC analysis.[4][6][8]
Caption: Transformation of analyte properties via derivatization.
Application I: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary objective is to increase the volatility and thermal stability of the analyte. Silylation is the most common and effective method for derivatizing active hydrogens found in carboxylic acids.[6][7] It involves replacing the acidic proton with a non-polar trimethylsilyl (TMS) group.
Recommended Protocol: Silylation with BSTFA + 1% TMCS
This protocol utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, with trimethylchlorosilane (TMCS) acting as a catalyst to enhance the reactivity, particularly for sterically hindered groups.[9]
Workflow Diagram
References
- 2. cenmed.com [cenmed.com]
- 3. Buy this compound | 88335-91-5 [smolecule.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chromtech.com [chromtech.com]
- 7. phenomenex.com [phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
Application Notes and Protocols: Enzymatic Desymmetrization for the Synthesis of Chiral cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Cyclohexane Derivatives
In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is insatiable. Chiral molecules, particularly those with rigid cyclic scaffolds, are cornerstones in the design of novel therapeutics due to their ability to present functional groups in well-defined spatial orientations, leading to specific and high-affinity interactions with biological targets.[1][2] cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a prime example of such a valuable chiral synthon. Its vicinal carboxylic acid and ester functionalities on a cyclohexane ring make it a versatile precursor for a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3]
The primary challenge in accessing such molecules lies in controlling their stereochemistry. Classical chemical methods often result in racemic mixtures, necessitating arduous and often inefficient resolution steps.[2] Biocatalysis, however, offers an elegant and powerful alternative.[4][5] Specifically, the enzymatic desymmetrization of prochiral or meso-diesters has emerged as a highly efficient strategy for producing chiral monoesters with high optical purity and in excellent yields.[4][6] This application note provides a detailed guide to the enzymatic synthesis of this compound via the desymmetrization of its corresponding prochiral dimethyl ester, leveraging the stereoselectivity of hydrolytic enzymes.
Principle of Asymmetric Synthesis: Enzymatic Desymmetrization
The core of this methodology is the desymmetrization of a prochiral meso-compound, dimethyl cis-1,2-cyclohexanedicarboxylate. This substrate possesses a plane of symmetry, rendering its two carbomethoxy groups enantiotopic. A chiral catalyst, in this case, a hydrolytic enzyme, can differentiate between these two groups.[7] The enzyme's chiral active site preferentially binds and hydrolyzes one of the ester groups over the other, leading to the formation of a single enantiomer of the resulting monoester, this compound.[7]
Hydrolases, particularly esterases and lipases, are the biocatalysts of choice for this transformation.[8][9] Pig Liver Esterase (PLE, E.C. 3.1.1.1) is a widely utilized and commercially available enzyme renowned for its broad substrate scope and ability to effect stereospecific hydrolysis on a variety of ester substrates, including cyclic diesters.[7][10] The reaction is typically conducted in an aqueous buffer system, and the progress of the hydrolysis can be conveniently monitored by the consumption of a base required to maintain a constant pH as the carboxylic acid is produced.[10]
Caption: Enzymatic desymmetrization of a prochiral diester.
Application Protocol: PLE-Catalyzed Hydrolysis of Dimethyl cis-1,2-cyclohexanedicarboxylate
This protocol outlines a general procedure for the preparative-scale synthesis of this compound. Optimization of specific parameters may be necessary depending on the enzyme batch and desired scale.
I. Materials and Reagents
| Reagent/Material | Grade/Purity | Recommended Supplier | Notes |
| Dimethyl cis-1,2-cyclohexanedicarboxylate | ≥98% | Major chemical suppliers | Substrate |
| Pig Liver Esterase (PLE) | Suspension in (NH₄)₂SO₄ | Sigma-Aldrich, etc. | Biocatalyst |
| Borate Buffer (10 mM) | Molecular Biology Grade | - | pH 8.0 |
| Sodium Hydroxide (NaOH) | 0.1 M, standardized | - | Titrant |
| Ethyl Acetate | ACS Grade | - | Extraction Solvent |
| Hydrochloric Acid (HCl) | 1 M | - | For acidification |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying agent |
| Purified Water | Deionized, >18 MΩ·cm | - |
II. Instrumentation
-
pH-stat autotitrator (e.g., Metrohm, Mettler Toledo) or a pH meter with a magnetic stirrer and a burette for manual titration.
-
Thermostatted reaction vessel.
-
Magnetic stirrer and stir bars.
-
Separatory funnel.
-
Rotary evaporator.
-
Analytical balance.
-
Chiral HPLC or GC system for enantiomeric excess (ee) analysis.
III. Step-by-Step Experimental Protocol
-
Enzyme Preparation:
-
If using a commercial PLE suspension, it can often be used directly. For some applications, desalting via dialysis or ultrafiltration against the reaction buffer may improve performance.[11]
-
Prepare a stock solution of PLE in cold (4°C) 10 mM Borate Buffer (pH 8.0) to a desired concentration (e.g., 50 units/mL).[12] Keep the enzyme solution on ice until use.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25°C, add 25 mL of 10 mM Borate Buffer (pH 8.0).[12]
-
Add a magnetic stir bar and begin stirring at a moderate speed.
-
Add the substrate, dimethyl cis-1,2-cyclohexanedicarboxylate (e.g., 1 mmol, 200 mg). The substrate may not fully dissolve initially, forming a fine suspension.
-
Calibrate the pH electrode and place it in the reaction mixture. Set the pH-stat to maintain a pH of 8.0 by the automated addition of 0.1 M NaOH. If performing manually, monitor the pH and add the titrant dropwise to keep the pH constant.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding the prepared PLE solution (e.g., 1 mL, 50 units).
-
Monitor the reaction progress by recording the volume of NaOH added over time. The reaction is complete when one molar equivalent of NaOH has been consumed, indicating the hydrolysis of one ester group per molecule of the diester substrate.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete, stop the titration and remove the pH electrode.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl. This protonates the carboxylate product, making it extractable into an organic solvent.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
-
Analysis of Product:
-
Yield: Determine the mass of the crude product and calculate the percentage yield. Further purification by chromatography may be performed if necessary.
-
Enantiomeric Excess (ee): The optical purity of the product is a critical parameter. Convert the carboxylic acid to a suitable derivative (e.g., methyl ester using diazomethane or an amide) for analysis by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). Compare the peak areas of the two enantiomers to calculate the ee value.
-
Caption: Experimental workflow for enzymatic desymmetrization.
Key Experimental Parameters and Troubleshooting
The success of the enzymatic desymmetrization is contingent on several factors:
-
pH: The optimal pH for PLE-catalyzed hydrolysis is typically between 7.0 and 8.0.[10][12] Deviations from this range can significantly reduce enzyme activity and selectivity. Maintaining a constant pH is crucial, as the production of carboxylic acid will lower the pH if not controlled.
-
Temperature: Most esterase reactions are performed at room temperature (20-25°C).[10][12] Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation and loss of activity over time.
-
Enzyme Concentration: The amount of enzyme used will directly influence the reaction rate. Using too little enzyme will result in impractically long reaction times, while using an excess is not cost-effective. The optimal concentration should be determined empirically.
-
Substrate Concentration: High substrate concentrations can lead to substrate inhibition or issues with solubility in the aqueous medium. A typical starting point is in the range of 10-50 mM.
-
Organic Co-solvents: While PLE generally functions best in aqueous buffers, the addition of a small amount of a water-miscible organic solvent (e.g., THF, acetone) can sometimes improve the solubility of hydrophobic substrates and enhance the reaction rate. However, high concentrations of organic solvents will denature the enzyme.[6]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction rate | Inactive enzyme; Incorrect pH or temperature. | Check enzyme activity with a standard substrate (e.g., ethyl butyrate).[12] Verify pH and temperature of the reaction buffer. |
| Low enantioselectivity | Sub-optimal reaction conditions; Presence of isoenzymes with different selectivities. | Optimize pH and temperature. Screen different lipases or esterases, as some may offer complementary stereoselectivity.[13] |
| Reaction stops prematurely | Enzyme denaturation; Product inhibition. | Ensure pH is controlled. Consider gradual addition of the substrate to maintain a low concentration. |
Conclusion
The enzymatic desymmetrization of dimethyl cis-1,2-cyclohexanedicarboxylate using Pig Liver Esterase offers a robust, scalable, and environmentally benign route to enantiomerically enriched this compound.[7][10] This method avoids the use of heavy metals or harsh reagents often associated with traditional chemical synthesis, aligning with the principles of green chemistry. The resulting chiral monoester is a valuable building block for the synthesis of complex, high-value molecules in the pharmaceutical and chemical industries. By carefully controlling the experimental parameters outlined in this guide, researchers can reliably produce this important chiral synthon with high yield and excellent optical purity.
References
- 1. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Buy this compound | 88335-91-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic Assay of Esterase [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid. Here, we provide a comprehensive resource of troubleshooting guides and frequently asked questions to help you navigate experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide: Enhancing Reaction Performance
This section addresses specific issues that can arise during the synthesis, offering insights into their root causes and providing actionable solutions.
Question: My overall yield of this compound is consistently low. What are the primary reasons, and how can I improve it?
Answer:
Low yields in the synthesis of this compound can often be attributed to several key stages of the reaction sequence. A typical synthesis involves a Diels-Alder reaction, followed by hydrolysis and then a selective monoesterification.[1] Let's examine the potential pitfalls and their remedies.
-
Incomplete Diels-Alder Reaction: The initial cycloaddition between a conjugated diene and a dienophile is the foundation of this synthesis. An incomplete reaction at this stage will inevitably lead to a lower overall yield.[2][3]
-
Causality: The Diels-Alder reaction is a concerted [4+2] cycloaddition that is influenced by the electronic properties of the reactants and the conformation of the diene.[2][4] For the reaction to proceed efficiently, the diene must be in the s-cis conformation.[4][5]
-
Solutions:
-
Reaction Conditions: Increasing the reaction temperature can often overcome the activation energy barrier and drive the reaction to completion.[2] However, be aware that excessively high temperatures can favor the reverse (retro-Diels-Alder) reaction.[2] Monitoring the reaction's progress by techniques such as Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Reagent Purity: The purity of the diene is critical. Many dienes are prone to polymerization or oxidation, which can significantly reduce their reactivity. Using freshly distilled or purified dienes is highly recommended. Similarly, the dienophile, such as maleic anhydride, should be protected from moisture as it can hydrolyze.[6][7]
-
-
-
Inefficient Hydrolysis of the Anhydride Intermediate: Following the Diels-Alder reaction, the resulting cyclic anhydride must be hydrolyzed to the corresponding dicarboxylic acid.
-
Causality: Incomplete hydrolysis will result in a mixture of the anhydride and the diacid, complicating the subsequent esterification and purification steps.
-
Solutions:
-
Hydrolysis Method: The hydrolysis can be achieved by heating the anhydride in the presence of water. The process can be catalyzed by either acid or base to ensure complete conversion.
-
Monitoring: TLC can be used to track the disappearance of the less polar anhydride and the appearance of the more polar dicarboxylic acid.
-
-
-
Lack of Selectivity in Monoesterification: The final step is the selective esterification of one of the two carboxylic acid groups.
-
Causality: A lack of control in this step can lead to the formation of the diester byproduct or leave a significant amount of the dicarboxylic acid unreacted, both of which will lower the yield of the desired monoester.
-
Solutions:
-
Selective Esterification Techniques: Several methods have been developed for the selective monoesterification of dicarboxylic acids.[8][9][10] One common approach is to use a controlled amount of an esterifying agent, such as methanol with an acid catalyst like sulfuric acid.[1][11] Other methods include using ion-exchange resins as catalysts or adsorbing the diacid onto alumina to selectively react one carboxyl group.[9][12][13]
-
Stoichiometric Control: Carefully controlling the stoichiometry of the alcohol and activating reagents is essential to minimize the formation of the diester.[8]
-
-
Question: I am observing the formation of the trans-isomer in my final product. How can I enhance the stereoselectivity for the cis-isomer?
Answer:
The Diels-Alder reaction is known for its high degree of stereospecificity.[5][14] A cis-dienophile should yield a cis-substituted product.[5][14] The formation of a trans-isomer is unexpected and warrants investigation.
-
Potential Causes for trans-Isomer Formation:
-
Isomerization: Harsh reaction conditions, such as prolonged exposure to high temperatures or strong acids or bases during the hydrolysis or esterification steps, could potentially cause epimerization at one of the newly formed stereocenters.
-
Alternative Reaction Pathways: In some complex Diels-Alder reactions, alternative pathways can lead to different stereochemical outcomes.[15] However, for the reaction between 1,3-cyclohexadiene and maleic anhydride, the cis-adduct is strongly favored.
-
-
Strategies to Ensure cis-Stereoselectivity:
-
Mild Reaction Conditions: Employ the mildest possible conditions that still allow for a reasonable reaction rate to minimize the risk of isomerization.
-
Analytical Verification: It is crucial to definitively confirm the stereochemistry of your product using advanced analytical techniques. 2D NMR experiments, such as NOESY, can provide clear evidence for the spatial relationship between the substituents on the cyclohexane ring.
-
Purification: If a mixture of diastereomers is present, purification techniques such as recrystallization or column chromatography may be effective in separating the cis and trans isomers.[16]
-
Question: I'm facing challenges in purifying the final product. What are the most effective purification strategies?
Answer:
Purifying this compound requires separating it from unreacted starting materials, the dicarboxylic acid intermediate, and the diester byproduct. A multi-step extraction and purification process is generally effective.
-
Recommended Purification Protocol:
-
Initial Extraction: After the esterification reaction, the mixture should be worked up, typically by adding water and extracting with an organic solvent like ethyl acetate.
-
Acid-Base Extraction: The key to separating the desired monoester from the diester and other neutral impurities is an acid-base extraction. Washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) will deprotonate the carboxylic acid of the desired product and the diacid, transferring them to the aqueous layer as their water-soluble salts. The neutral diester will remain in the organic layer.
-
Isolation of the Product: The aqueous layer is then acidified (e.g., with HCl) to re-protonate the carboxylic acids, causing the desired monoester and the diacid to precipitate or become extractable back into an organic solvent.
-
Final Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative. A gradient of solvents with increasing polarity can be used to separate the less polar diester, the desired monoester, and the more polar diacid.
-
-
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of this compound.
What is the underlying mechanism of the Diels-Alder reaction?
The Diels-Alder reaction is a pericyclic reaction, specifically a [4+2] cycloaddition, that occurs in a single, concerted step.[4] It involves the interaction of the π-orbitals of a conjugated diene and a dienophile to form a six-membered ring.[4] The reaction is thermally allowed and is characterized by a high degree of regio- and stereoselectivity.[4]
What makes a good diene for the Diels-Alder reaction?
A key requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation, where the double bonds are on the same side of the central single bond.[4][5] Cyclic dienes, such as cyclopentadiene, are particularly reactive because they are locked in this favorable conformation.[17] Electron-donating groups on the diene generally increase the reaction rate.[5]
How can I confirm the identity and purity of my final product?
A combination of spectroscopic and analytical techniques is essential for the thorough characterization of this compound.
-
NMR Spectroscopy:
-
¹H NMR: Provides information about the electronic environment of the protons and their connectivity. The coupling constants between adjacent protons on the cyclohexane ring can help confirm the cis-stereochemistry.[18][19]
-
¹³C NMR: Confirms the presence of all the carbon atoms in the molecule, including the distinct signals for the ester and carboxylic acid carbonyls.[18]
-
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the C=O stretches of the ester and carboxylic acid, and the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental formula.[18]
Is it possible to use different dienes or dienophiles to create similar cyclic structures?
Absolutely. The Diels-Alder reaction is a versatile and widely used tool in organic synthesis for the construction of six-membered rings.[4][20] A vast array of dienes and dienophiles with various substituents can be employed to generate a diverse range of cyclic and polycyclic compounds.[20]
Visualizations of the Synthesis Process
Diagram 1: Overall Reaction Pathway
Caption: The synthetic route from reactants to the final product.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A step-by-step guide to diagnosing and resolving low yield issues.
Summary of Key Experimental Parameters
| Parameter | Recommended Condition | Rationale |
| Diels-Alder Temperature | Room temp. to reflux | To achieve a reasonable reaction rate without promoting the retro-Diels-Alder reaction.[2] |
| Hydrolysis | Heat with H₂O (acid/base catalyst) | To ensure complete conversion of the anhydride to the dicarboxylic acid. |
| Monoesterification | Stoichiometric control of alcohol | To maximize the formation of the monoester and minimize the diester byproduct.[8] |
| Purification | Acid-base extraction | To effectively separate the acidic product from neutral byproducts. |
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Buy cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid [smolecule.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 17. unwisdom.org [unwisdom.org]
- 18. This compound | 111955-05-6 | Benchchem [benchchem.com]
- 19. Structure and conformation of (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid: X-ray, NMR and molecular mechanics studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of cis-2-carbomethoxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this specific dicarboxylic acid monoester.
Core Principles of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The underlying principle is based on the differential solubility of a compound in a given solvent at different temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound also decreases, leading to the formation of a supersaturated solution from which pure crystals will gradually form.[3] The impurities, ideally, remain dissolved in the colder solvent (the "mother liquor") due to their lower concentration or different solubility characteristics.[4]
The success of this technique hinges on the selection of an appropriate solvent and careful control of the cooling rate. A slow cooling process is crucial as it allows for the selective incorporation of the target molecules into a growing crystal lattice, effectively excluding impurities.[4] Rapid cooling, or "crashing out," can trap impurities within the newly formed solid, diminishing the effectiveness of the purification.
Experimental Protocol: Recrystallization of this compound
This section provides a detailed workflow for the purification of this compound (Molecular Formula: C₉H₁₄O₄, Molecular Weight: 186.21 g/mol ).[2][5]
Step 1: Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization.[2] For this compound, which contains both a carboxylic acid and an ester functional group, polar protic solvents are generally a good starting point.[6] Due to the absence of specific published solubility data for this compound, a small-scale solvent screening is the most scientifically sound approach.
Recommended Solvents for Screening:
-
Water
-
Ethanol
-
Ethyl Acetate
-
Hexane (as an anti-solvent)
-
Mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane)
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Water | 100 | High | Good for polar compounds; the high boiling point allows for a wide temperature gradient.[7] |
| Ethanol | 78 | High | Often a good solvent for carboxylic acids.[7] |
| Ethyl Acetate | 77 | Medium | May be a good choice given the ester functional group.[7] |
| Hexane | 69 | Low | Unlikely to be a good single solvent, but excellent as an "anti-solvent" when mixed with a more polar solvent in which the compound is soluble.[7] |
Screening Procedure:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, swirling after each addition, until the total volume is about 0.5 mL. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[8]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Place the test tube in an ice-water bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. The best solvent will result in a high yield of well-formed crystals with minimal solubility when cold.
Step 2: The Recrystallization Workflow
The following diagram and protocol outline the complete recrystallization process.
Figure 1: A step-by-step workflow for the recrystallization of this compound.
Detailed Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture on a hot plate, adding the minimum amount of hot solvent required to completely dissolve the solid.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[3] Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis, NMR, or HPLC.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving, even in a large amount of hot solvent.
-
Possible Cause: The chosen solvent is not appropriate for your compound.
-
Troubleshooting Steps:
-
Re-evaluate your solvent choice based on the small-scale screening.
-
If using a single solvent, consider a mixed solvent system. For example, if your compound is insoluble in water but soluble in ethanol, try a mixture of ethanol and water. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool.[7]
-
Q2: No crystals are forming upon cooling.
-
Possible Cause A: Too much solvent was used, and the solution is not supersaturated upon cooling.
-
Troubleshooting: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow the solution to cool again.[9]
-
-
Possible Cause B: The solution is supersaturated, but crystallization has not been initiated.
-
Troubleshooting:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[9]
-
-
Q3: The compound "oils out" instead of forming crystals.
-
Possible Cause A: The boiling point of the solvent is higher than the melting point of your compound. As the solution cools, the compound melts before it crystallizes.
-
Troubleshooting: Choose a solvent with a lower boiling point.
-
-
Possible Cause B: The concentration of the solute is too high, or the solution is cooling too rapidly at a temperature above the compound's melting point.[9]
-
Troubleshooting: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9] Insulating the flask can help slow the cooling rate.
-
Q4: The yield of purified crystals is very low.
-
Possible Cause A: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[9]
-
Troubleshooting: Before starting, ensure you are using the minimum amount of hot solvent necessary for dissolution. If you have already filtered the crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
-
-
Possible Cause B: Premature crystallization occurred during a hot filtration step, resulting in product loss.
-
Troubleshooting: Ensure your filtration apparatus is hot during the filtration step. You can preheat the funnel and receiving flask.
-
Q5: The purified crystals are still colored or show impurities by analysis.
-
Possible Cause A: The colored impurities have similar solubility properties to your compound.
-
Troubleshooting: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use this sparingly, as it can also adsorb your product.[6]
-
-
Possible Cause B: The recrystallization was not efficient, possibly due to rapid cooling.
-
Troubleshooting: Perform a second recrystallization, ensuring a very slow cooling rate to maximize the purity of the crystals.
-
References
- 1. cenmed.com [cenmed.com]
- 2. This compound | 111955-05-6 [m.chemicalbook.com]
- 3. US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy this compound | 88335-91-5 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Introduction
The synthesis of cis-2-carbomethoxycyclohexane-1-carboxylic acid is a critical process in the development of various pharmaceutical agents and complex organic molecules. Its unique stereochemistry and bifunctional nature make it a valuable building block. However, the synthetic route, often involving a Dieckmann condensation followed by selective hydrolysis, is not without its challenges. Researchers frequently encounter side reactions that can significantly impact yield and purity, leading to time-consuming purification steps.
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. By understanding the underlying mechanisms of side product formation, you can effectively optimize your reaction conditions and improve the overall efficiency of your synthesis.
Troubleshooting Guide & FAQs
Question 1: My yield of the desired this compound is significantly lower than expected. What are the potential causes?
Answer:
Low yields in this synthesis can often be attributed to several competing side reactions. The primary synthetic route typically involves two key steps: a Dieckmann condensation of a dialkyl adipate (e.g., dimethyl adipate) to form a cyclic β-keto ester, followed by hydrolysis. Here are the most common culprits for low yields:
-
Formation of the trans-isomer: The primary side product is often the thermodynamically more stable trans-2-carbomethoxycyclohexane-1-carboxylic acid. This can occur through epimerization, where the stereochemistry at one of the chiral centers is inverted.[1][2]
-
Complete Dihydrolysis: Instead of selective mono-hydrolysis of one ester group, both ester functionalities may be hydrolyzed, leading to the formation of cis-1,2-cyclohexanedicarboxylic acid.[3]
-
Incomplete Reaction: The initial Dieckmann condensation may not have gone to completion, leaving unreacted starting material.[4][5][6][7][8]
-
Intermolecular Claisen Condensation: Especially at high concentrations, an intermolecular reaction can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.[5][7]
Question 2: I'm observing an unexpected peak in my NMR spectrum that corresponds to the trans-isomer. How can I minimize its formation?
Answer:
The formation of the trans-isomer is a common challenge and is primarily due to epimerization, which can be catalyzed by both acid and base. The acidic proton alpha to both the ester and carboxylic acid groups is susceptible to removal, leading to a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of cis and trans isomers.
To minimize the formation of the trans-isomer, consider the following strategies:
-
Choice of Base and Temperature for Hydrolysis: Use a milder base for the hydrolysis step and maintain a low reaction temperature. Strong bases and elevated temperatures can promote epimerization. For instance, using potassium hydroxide at room temperature or below can favor the kinetic cis-product.[9]
-
Reaction Time: Minimize the reaction time for the hydrolysis. Prolonged exposure to basic or acidic conditions increases the likelihood of epimerization. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
-
Work-up Conditions: During the acidic work-up, it is crucial to perform the acidification at low temperatures (e.g., 0-5 °C) and to quickly extract the product.[9] This minimizes the time the product is exposed to acidic conditions which can also catalyze epimerization.
Below is a diagram illustrating the epimerization mechanism:
Caption: Epimerization of the cis-isomer to the trans-isomer via a planar enolate intermediate.
Question 3: My final product is contaminated with a significant amount of the dicarboxylic acid. How can I improve the selectivity of the mono-hydrolysis?
Answer:
The formation of cis-1,2-cyclohexanedicarboxylic acid results from the hydrolysis of both ester groups. To favor mono-hydrolysis, you need to carefully control the stoichiometry of your reagents and the reaction conditions.
| Parameter | Recommended Condition for Mono-hydrolysis | Rationale |
| Base Stoichiometry | Use slightly less than one equivalent of base (e.g., 0.95 eq. of KOH or NaOH). | Limits the hydrolysis to a single ester group. |
| Reaction Temperature | Maintain a low temperature (e.g., 0-25°C).[9] | Reduces the rate of the second hydrolysis reaction. |
| Solvent | A mixture of an alcohol (e.g., methanol) and water is commonly used.[9] | The presence of the alcohol can help to control the reaction rate. |
| Reaction Monitoring | Closely monitor the reaction progress using TLC or HPLC. | Quench the reaction once the starting diester is consumed to prevent over-reaction. |
Experimental Protocol for Selective Mono-hydrolysis:
-
Dissolve the starting dimethyl cis-1,2-cyclohexanedicarboxylate in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled solution of 0.95 equivalents of potassium hydroxide in water.
-
Stir the reaction mixture at 0-5°C and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a catalytic amount of acetic acid as the mobile phase).
-
Once the starting material is consumed (typically within 2-4 hours), quench the reaction by adding cold, dilute hydrochloric acid until the pH is approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Question 4: I am having difficulty with the initial Dieckmann condensation. What are the key factors for a successful cyclization?
Answer:
The Dieckmann condensation is a powerful reaction for forming five- and six-membered rings, but its success is highly dependent on the reaction conditions.[4][5][6][7][8]
-
Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the ester without causing saponification. Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK) are commonly used.[4][5][7] Sterically hindered bases like LDA or LHMDS can also be effective, especially at lower temperatures, which helps to minimize side reactions.[4]
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture, as water will quench the enolate intermediate and hydrolyze the ester groups. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
High Dilution: To favor the intramolecular Dieckmann condensation over intermolecular reactions, the reaction should be run at high dilution. This can be achieved by slowly adding the diester to a solution of the base.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), toluene, or benzene are generally preferred.[4] Polar aprotic solvents can enhance the stability of the enolate.[4]
Below is a workflow for optimizing the Dieckmann condensation:
Caption: A generalized workflow for the Dieckmann condensation.
Question 5: How can I effectively purify the final this compound from its trans-isomer and other byproducts?
Answer:
Purification can be challenging due to the similar polarities of the cis- and trans-isomers. A combination of techniques is often necessary:
-
Recrystallization: This is often the most effective method for separating the cis- and trans-isomers. The choice of solvent is critical. A solvent system where the desired cis-isomer has lower solubility than the trans-isomer at low temperatures is ideal. Common solvent systems include heptane/ethyl acetate or toluene.
-
Column Chromatography: While difficult, separation by column chromatography on silica gel is possible. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, may be effective. Careful monitoring of fractions by TLC or HPLC is essential.
-
Chemical Separation: In some cases, it may be possible to selectively react one of the isomers. For example, the cis-dicarboxylic acid (formed from complete hydrolysis) can be converted back to the anhydride by heating, which can then be separated from the desired mono-ester.[10]
References
- 1. DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Scale-Up of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of producing this valuable chiral building block.[1] We will move beyond basic procedures to address the nuanced challenges encountered during process development and scale-up, focusing on causality, troubleshooting, and robust analytical validation.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the initial stages of synthesis.
Q1: What are the primary synthetic routes to this compound?
A: The most prevalent methods start from cis-1,2-Cyclohexanedicarboxylic anhydride or the corresponding dimethyl diester. The two main approaches are:
-
Partial Hydrolysis of a Diester: Starting with Dimethyl cis-1,2-cyclohexanedicarboxylate, one of the two ester groups is selectively hydrolyzed to the carboxylic acid. This method requires careful control of stoichiometry and reaction conditions to prevent the formation of the diacid byproduct.[2]
-
Methanolysis of an Anhydride: Reacting cis-1,2-Cyclohexanedicarboxylic anhydride with methanol provides a more direct route to the monoester. This is often the preferred method for selective mono-esterification as it avoids the diacid/diester equilibrium issues associated with other methods.[3]
Q2: What is the most significant challenge in selectively synthesizing the cis isomer?
A: The primary challenge is preventing isomerization to the more thermodynamically stable trans isomer. The cis configuration, with both substituents on the same side of the cyclohexane ring, can experience steric strain. Under harsh conditions, such as high temperatures or the presence of strong acids or bases, the proton alpha to the carbonyl group can be abstracted, leading to epimerization and the formation of the undesired trans isomer.[4]
Q3: How can I effectively monitor the reaction's progress?
A: In-process control (IPC) is critical. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively track the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of both the desired product and key impurities (e.g., diacid, diester, trans isomer).
-
Proton NMR (¹H-NMR): Can be used on crude reaction samples to determine the conversion and the diastereomeric ratio (cis/trans).
Q4: What are the typical impurities I should anticipate during scale-up?
A: Beyond the trans isomer, you should monitor for:
-
Starting Materials: Unreacted cis-1,2-Cyclohexanedicarboxylic anhydride or Dimethyl cis-1,2-cyclohexanedicarboxylate.[5]
-
Byproducts: cis-1,2-Cyclohexanedicarboxylic acid, the result of complete hydrolysis.[6]
-
Residual Solvents: Methanol, and any solvents used during workup or purification.
Section 2: Troubleshooting and Process Optimization Guide
This section provides in-depth solutions to specific problems that arise during process development and scale-up.
Issue 1: Poor Diastereoselectivity (High Levels of trans Isomer)
Symptom: HPLC or NMR analysis of the crude or isolated product shows a significant percentage of the trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid impurity.
Causality: The formation of the trans isomer is often a result of equilibrium being established under conditions that allow for epimerization. The trans isomer typically exists in a more stable diequatorial conformation, making it the thermodynamic product.[4] The cis isomer is the kinetic product under controlled conditions. High temperatures, extended reaction times, or the use of strong bases can facilitate this undesired isomerization.
Troubleshooting Workflow:
References
- 1. This compound | 111955-05-6 | Benchchem [benchchem.com]
- 2. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl cyclohexane-1,2-dicarboxylate | C10H16O4 | CID 286462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
Technical Support Center: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid Purification
Welcome to the technical support center for the purification of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the undesired trans isomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My synthesis resulted in a mixture of cis and trans isomers. How can I effectively remove the trans isomer to obtain high-purity cis product?
A1: The separation of cis and trans isomers of 2-Carbomethoxycyclohexane-1-Carboxylic Acid relies on exploiting the differences in their physical properties, primarily polarity and crystal lattice packing. The recommended methods are fractional crystallization and column chromatography.
Method 1: Fractional Crystallization
This classical technique is often the first approach for separating diastereomers. It leverages differences in the solubility of the isomers in a specific solvent system. The trans isomer, often being more symmetrical, may form a more stable crystal lattice and thus be less soluble in certain solvents.
Underlying Principle: The subtle differences in the three-dimensional structure of cis and trans isomers lead to different intermolecular interactions. This affects how they pack into a crystal lattice and their solubility in a given solvent. By carefully selecting a solvent where one isomer is significantly less soluble than the other, you can induce the less soluble isomer to crystallize out, leaving the more soluble one in the mother liquor.
Experimental Protocol: Fractional Crystallization
-
Solvent Selection: Begin by screening various solvents. The ideal solvent is one in which the mixture is soluble at an elevated temperature but sparingly soluble at a lower temperature, with a significant solubility difference between the cis and trans isomers. Start with solvents of varying polarity such as hexane, ethyl acetate/hexane mixtures, toluene, or isopropanol.
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of the chosen solvent at its boiling point.
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling is crucial as it promotes the formation of well-defined crystals and minimizes the co-precipitation of the more soluble isomer.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the dissolved trans isomer.
-
Purity Analysis: Dry the crystals and analyze their isomeric purity using ¹H NMR, HPLC, or melting point analysis. The mother liquor will be enriched with the trans isomer.
-
Iteration: If the desired purity is not achieved, repeat the crystallization process with the enriched cis isomer fraction.
Method 2: Flash Column Chromatography
For higher purity requirements or smaller scale separations, flash column chromatography is a highly effective technique.
Underlying Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). The cis and trans isomers will have slightly different polarities due to the spatial arrangement of the polar carboxylic acid and ester groups, leading to different affinities for the polar silica gel and thus different elution times.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexane and ethyl acetate) should provide a clear separation between the two isomer spots, with Rf values ideally between 0.2 and 0.5.
-
Column Packing: Pack a column with silica gel in the chosen mobile phase.
-
Loading: Dissolve the isomeric mixture in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure cis isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q2: I am struggling with fractional crystallization. My yield is very low, or the purity is not improving. What can I do?
A2: This is a common issue. Here are several factors to consider and optimize:
-
Cooling Rate: As mentioned, cooling the solution too rapidly can cause the undesired trans isomer to crash out along with the cis isomer. Ensure the cooling process is slow and gradual.
-
Solvent Choice: The success of fractional crystallization is highly dependent on the solvent. If one solvent doesn't work, a systematic screening of other solvents or solvent mixtures is necessary.
-
Seeding: If crystallization is difficult to induce, adding a seed crystal of the pure cis isomer (if available) can help initiate the crystallization of the desired isomer.
-
Concentration: The initial concentration of the solution is critical. If the solution is too dilute, crystallization may not occur. If it's too concentrated, both isomers may precipitate. Experiment with different concentrations to find the optimal point.
Q3: How can I reliably determine the isomeric ratio of my sample?
A3: A combination of analytical techniques is recommended for unambiguous determination of the cis/trans ratio.
-
¹H NMR Spectroscopy: This is often the most powerful tool. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly those adjacent to the substituents, will be different for the cis and trans isomers. In the cis isomer, one of these protons will be axial and the other equatorial relative to the substituents, leading to distinct splitting patterns compared to the trans isomer where both can be, for example, in equatorial positions in the most stable chair conformation.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide excellent separation of the isomers, allowing for accurate quantification.[1][2] A reversed-phase C18 or a phenyl-based column can be effective.[3]
-
Melting Point: The melting point of a pure compound is sharp, while a mixture will have a broader melting range at a lower temperature. The trans isomer is reported to have a melting point of 67-69 °C.[4] A sharp melting point for your purified cis isomer that is different from the trans isomer is a good indicator of purity.
Frequently Asked Questions (FAQs)
Q: What are the key physical property differences between the cis and trans isomers?
A: The primary differences lie in their polarity, boiling points, and melting points, stemming from their different molecular geometries.
| Property | This compound | Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid |
| Molecular Weight | 186.20 g/mol [5][6] | 186.21 g/mol [7][8] |
| Melting Point | Data not readily available in searched literature | 67-69 °C[4] |
| Boiling Point | Data not readily available in searched literature | 303.1 °C at 760 mmHg[7][8] |
| Density | Data not readily available in searched literature | 1.191 g/cm³[7][8] |
| Polarity | Generally expected to be more polar due to the dipole moments of the functional groups being on the same side of the ring. | Generally expected to be less polar as the dipole moments can partially cancel each other out. |
Q: Is there a risk of isomerization from the cis to the trans form during my experiment?
A: Yes, there is a potential for isomerization, especially under basic conditions or at elevated temperatures. The trans isomer is often the thermodynamically more stable product. Therefore, it is advisable to avoid strongly basic conditions and prolonged heating during the purification process to preserve the cis configuration.
Q: Can I use a chemical derivatization method to separate the isomers?
A: Chemical derivatization is a viable, albeit more complex, strategy.[9][10][11][12] This could involve reacting the carboxylic acid group with a chiral amine to form diastereomeric amides.[13] These diastereomers will have more pronounced differences in their physical properties (e.g., solubility, chromatographic retention) than the original isomers, making them easier to separate by crystallization or chromatography. After separation, the derivatizing agent would need to be cleaved to recover the pure cis isomer. This method is typically reserved for when other methods fail or for analytical purposes.[14]
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the separation and purification of this compound.
Caption: Workflow for the purification of the cis isomer.
References
- 1. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Separation of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, dimethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRANS-2-CARBOMETHOXYCYCLOHEXANE-1-CARBOXYLIC ACID | 2484-60-8 [chemicalbook.com]
- 5. 2-(Methoxycarbonyl)cyclohexanecarboxylic acid | C9H14O4 | CID 3255762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 88335-91-5 [smolecule.com]
- 7. trans-2-Carbomethoxycyclohexane-1-carboxyic acid [myskinrecipes.com]
- 8. americanelements.com [americanelements.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijpbs.com [ijpbs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Welcome to the technical support center for Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this versatile building block. Here, we address common questions and provide troubleshooting advice based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexplained Appearance of a Diastereomer in Reaction Mixture
Question: I started my reaction with pure this compound, but my post-reaction analysis (e.g., NMR, LC-MS) shows a significant amount of the trans-isomer. What is causing this epimerization?
Answer: The appearance of the trans-isomer is a common issue and is due to the inherent thermodynamic stability of the trans configuration over the cis. The trans-isomer allows for a diequatorial conformation of the bulky carbomethoxy and carboxylic acid groups on the cyclohexane ring, which minimizes steric strain.[1][2][3] The cis-isomer is forced to have one group in an axial and the other in an equatorial position, leading to greater steric hindrance.[1][2][3]
Epimerization, the conversion of the cis-isomer to the more stable trans-isomer, is typically facilitated by:
-
Basic Conditions: The most common cause is exposure to basic reagents. The base can deprotonate the acidic proton at the carbon bearing the carboxylic acid group (C1), leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of cis and trans isomers. Over time, the reaction will equilibrate to the thermodynamically favored trans product. Strong bases like potassium hydroxide, especially at elevated temperatures, are known to efficiently promote this epimerization.[4] A patent describes the efficient epimerization of 2-substituted cyclohexanecarboxylic acids by heating with potassium hydroxide at temperatures ranging from 130 °C to 220 °C.[4] Even milder bases, if used for extended periods or at higher temperatures, can induce this change.
-
Acidic Conditions & Heat: While less common than base-catalyzed epimerization, prolonged exposure to strong acids at high temperatures can also facilitate the formation of the trans-isomer through an enol intermediate.
Troubleshooting Guide:
-
Reagent Check: Carefully review all reagents used in your reaction. Are any of them basic? Consider the pKa of all species present. Even seemingly neutral salts of weak acids can create a sufficiently basic environment to initiate epimerization over long reaction times.
-
Temperature Control: If your reaction must be run under basic or strongly acidic conditions, try to maintain the lowest possible temperature to slow down the rate of epimerization.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the cis-isomer to conditions that promote epimerization.
-
Protecting Groups: If the carboxylic acid is not directly involved in your desired transformation, consider protecting it as an ester or another group that is stable to the reaction conditions and less likely to facilitate epimerization.
Issue 2: Hydrolysis of the Ester Group
Question: My product analysis shows the presence of cis-1,2-cyclohexanedicarboxylic acid. What led to the hydrolysis of the methyl ester?
Answer: The methyl ester of this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Base-Catalyzed Hydrolysis (Saponification): This is a very common reaction for esters. The presence of a hydroxide source (e.g., NaOH, KOH, LiOH) will lead to the nucleophilic attack at the ester carbonyl, resulting in the formation of the corresponding carboxylate salt. A subsequent acidic workup will then protonate the carboxylate to give the dicarboxylic acid. It's important to note that the conditions which promote base-catalyzed epimerization (strong base, heat) will almost certainly cause hydrolysis of the ester group.[4]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and a nucleophile like water, the ester can be hydrolyzed to the carboxylic acid and methanol. This reaction is an equilibrium process, and its rate can be increased with heating.
Troubleshooting Guide:
-
pH Control: Maintain a neutral pH if possible. If your reaction requires acidic or basic conditions, be aware that hydrolysis is a likely side reaction.
-
Aprotic Solvents: Use anhydrous, aprotic solvents to minimize the presence of water, which is required for hydrolysis.
-
Choice of Base: If a base is required, consider using non-nucleophilic bases (e.g., DBU, DIPEA) if they are compatible with your reaction, as they are less likely to directly attack the ester carbonyl. However, they can still promote epimerization.
-
Workup Conditions: During the reaction workup, be mindful of the pH and temperature. A prolonged aqueous acidic or basic wash can lead to significant hydrolysis.
Issue 3: Potential for Decarboxylation
Question: I am planning a high-temperature reaction. Should I be concerned about the decarboxylation of this compound?
Answer: Under typical laboratory conditions, decarboxylation of this compound is not a significant concern. The thermal decarboxylation of carboxylic acids generally requires the presence of a carbonyl group at the beta-position (a β-keto acid) or other activating groups.[5][6][7] These structures can form a stable, six-membered cyclic transition state that facilitates the elimination of carbon dioxide.[5]
Your molecule does not possess this β-keto acid functionality. Therefore, it is expected to be thermally stable with respect to decarboxylation under normal heating conditions (e.g., up to 150-200 °C) in the absence of specific catalysts. Decarboxylation has been observed for some cyclohexane carboxylic acids under specific palladium-catalyzed, high-temperature aromatization conditions, but this is not a general thermal degradation pathway.[8]
Preventative Measures:
-
While decarboxylation is unlikely, it is always good practice to run high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
If you observe unexpected gas evolution at high temperatures, it would be prudent to analyze the product mixture for any potential decarboxylation products.
Summary of Stability Considerations
| Reaction Condition | Primary Concern | Secondary Concern | Mitigation Strategy |
| Strong Base (e.g., KOH, NaOH) + Heat | Epimerization to trans-isomer | Ester Hydrolysis | Lower temperature, shorten reaction time, use non-nucleophilic base if possible. |
| Aqueous Acid (e.g., HCl, H₂SO₄) + Heat | Ester Hydrolysis | Epimerization (less common) | Use anhydrous conditions if possible, lower temperature, minimize reaction time. |
| High Temperature (Neutral, Anhydrous) | Generally Stable | - | Use an inert atmosphere to prevent oxidation. |
Experimental Protocols
Protocol 1: Monitoring for Epimerization
This protocol allows for the monitoring of the potential epimerization of the cis-isomer to the trans-isomer under specific reaction conditions.
-
Reaction Setup: In a reaction vessel, dissolve a known amount of this compound in the solvent of choice.
-
Initial Sample: Before adding any reagents, take a small aliquot of the starting material solution for initial analysis (t=0).
-
Reagent Addition: Add the reagent(s) being tested for their effect on stability (e.g., a specific base or acid).
-
Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw small aliquots from the reaction mixture.
-
Sample Quenching: Immediately quench each aliquot by neutralizing the acid or base with a suitable buffer or by diluting with a neutral solvent.
-
Analysis: Analyze the starting material and all timed aliquots by a suitable method to determine the ratio of cis to trans isomers. Proton NMR is often effective, as the chemical shifts of the protons at C1 and C2 are typically different for the two diastereomers. LC-MS can also be used to separate and quantify the isomers.
Protocol 2: Assessing Hydrolytic Stability
This protocol is designed to assess the rate of ester hydrolysis under specific aqueous acidic or basic conditions.
-
Reaction Setup: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent and water) at a known concentration.
-
pH Adjustment: Adjust the pH of the solution to the desired acidic or basic value using a stock solution of a strong acid or base.
-
Initial Sample: Immediately after pH adjustment, take an aliquot for t=0 analysis.
-
Incubation: Maintain the reaction mixture at a constant temperature.
-
Time-Point Sampling: At regular intervals, withdraw aliquots.
-
Sample Preparation: For each aliquot, immediately neutralize the pH to quench the hydrolysis reaction.
-
Analysis: Analyze the samples by a method that can distinguish and quantify the starting material and the hydrolyzed product (cis-1,2-cyclohexanedicarboxylic acid). HPLC or LC-MS are well-suited for this purpose.
Visualizing Stability Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Welcome to the technical support resource for the synthesis of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid (CMCHCA). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound as a key building block in their synthetic endeavors.[1][2] Here, we address common challenges encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
The most common and reliable synthetic route to CMCHCA proceeds through three key stages:
-
Diels-Alder Cycloaddition: Reaction of 1,3-butadiene with maleic anhydride to form 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
-
Catalytic Hydrogenation: Reduction of the cyclohexene double bond to yield cis-cyclohexane-1,2-dicarboxylic anhydride.
-
Selective Methanolysis: Ring-opening of the saturated anhydride with methanol to produce the target half-ester, this compound.
This guide is structured as a series of frequently asked questions that directly tackle potential pitfalls at each stage of this process.
Troubleshooting Guide & FAQs
Q1: My yield for the initial Diels-Alder reaction is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield in the formation of 4-cyclohexene-cis-1,2-dicarboxylic anhydride is a frequent issue, often stemming from the physical properties of the reactants and the reaction conditions.
-
Causality: The Diels-Alder reaction is a concerted, pericyclic reaction that requires the diene (1,3-butadiene) to be in the s-cis conformation to react.[3] 1,3-butadiene is a gas at room temperature, which can lead to handling difficulties and loss of material. Furthermore, at elevated temperatures, the retro-Diels-Alder reaction can become significant, and the diene can also undergo polymerization.
-
Troubleshooting Steps:
-
Diene Source and Control: Using a stable, solid precursor that generates the diene in situ is highly recommended. 3-Sulfolene is an excellent choice as it decomposes upon heating to release 1,3-butadiene and sulfur dioxide (a gas that escapes), ensuring the diene is generated directly in the reaction mixture.[4] This method avoids handling gaseous butadiene and minimizes polymerization by keeping its instantaneous concentration low.
-
Temperature Management: The reaction requires heat to generate the diene from 3-sulfolene and to overcome the activation energy. However, excessive temperatures can promote the retro-Diels-Alder reaction. Refluxing in a solvent like xylene (b.p. ~140°C) provides an optimal thermal range.[4]
-
Purity of Dienophile: Maleic anhydride is susceptible to hydrolysis upon exposure to atmospheric moisture, forming maleic acid. Maleic acid is a poor dienophile under these conditions. Ensure you use dry maleic anhydride and a dry solvent.
-
Q2: I am observing the trans-isomer in my final product. Since the Diels-Alder reaction is stereospecific, where is this isomer coming from?
A2: This is an excellent question that touches on the stereochemical integrity of the entire sequence. While the Diels-Alder reaction itself is stereospecific, subsequent steps can introduce pathways for isomerization.
-
Causality: The Diels-Alder reaction between maleic anhydride (cis-dienophile) and butadiene correctly yields the cis-adduct exclusively.[5] The stereochemistry of the dienophile is preserved in the product. Therefore, the formation of a trans-isomer must occur in a later step. The most likely point is during the final methanolysis if the conditions are too harsh. The proton on the carbon bearing the carboxylic acid (C1) is acidic and can be removed by a strong base, leading to an enolate intermediate. Reprotonation can occur from either face, leading to epimerization and formation of the more thermodynamically stable trans product where the two bulky substituents are in a diequatorial conformation.
-
Preventative Measures:
-
Mild Reaction Conditions for Methanolysis: Avoid using strong, non-nucleophilic bases or high temperatures. The recommended procedure is to use a stoichiometric amount of a nucleophilic base like sodium methoxide in methanol at or below room temperature. This favors the direct nucleophilic attack on the carbonyl carbon of the anhydride over deprotonation at the alpha-carbon.
-
Control of Stoichiometry: Use of excess base can increase the rate of unwanted side reactions, including epimerization.
-
Q3: The catalytic hydrogenation of the cyclohexene ring is sluggish and often incomplete. How can I ensure a complete and efficient reduction?
A3: Incomplete hydrogenation is typically a result of catalyst deactivation or suboptimal reaction parameters.
-
Causality: Catalytic hydrogenation involves the transfer of hydrogen from the catalyst surface to the double bond. The efficiency of this process depends on the catalyst's activity, hydrogen availability, and contact between the substrate, hydrogen, and catalyst.
-
Troubleshooting Steps:
-
Catalyst Choice and Activity: Palladium on carbon (Pd/C) is a common and effective catalyst. However, ensure the catalyst is fresh and active. "Poisoning" from sulfur-containing compounds (if any impurities are carried over from the 3-sulfolene step) or other contaminants can drastically reduce its efficacy.
-
Solvent Selection: The solvent must dissolve the substrate and be inert to the reaction conditions. Ethyl acetate or glacial acetic acid are common choices.[6] Ensure the solvent is thoroughly deoxygenated before use, as oxygen can deactivate the catalyst.
-
Hydrogen Pressure: While the reaction can sometimes be run at atmospheric pressure, using a slightly elevated pressure (e.g., 50 psi) in a Parr shaker or similar hydrogenation apparatus will increase the concentration of hydrogen in the solution and significantly accelerate the reaction rate.
-
Agitation: Vigorous stirring or shaking is crucial to ensure efficient mixing of the solid catalyst, the dissolved substrate, and the gaseous hydrogen.
-
Q4: During the final methanolysis step, my primary products are the diacid and the dimethyl ester, not the desired mono-ester. How can I improve selectivity?
A4: This is a classic selectivity problem. The goal is to have methanol act as a nucleophile to open the anhydride, but unwanted nucleophiles (water) or further reaction can lead to side products.
-
Causality:
-
Diacid Formation: This occurs if water is present in the reaction mixture. Water can hydrolyze the starting anhydride or the final ester product.
-
Diester Formation: This happens if the initially formed carboxylate is subsequently esterified. This typically requires an acid catalyst (like in Fischer esterification) and excess alcohol, or harsher conditions that promote esterification.
-
-
Solutions for Selectivity:
-
Anhydrous Conditions: The most critical factor is to use anhydrous methanol and dry glassware. Any moisture will lead to the formation of the dicarboxylic acid as a byproduct.
-
Controlled Stoichiometry: The reaction involves the ring-opening of the anhydride by one equivalent of methanol. A common method is to use a slight excess of methanol (which also serves as the solvent) and a catalytic amount of base, or one equivalent of sodium methoxide, which is consumed in the reaction.
-
Temperature Control: Perform the reaction at room temperature or slightly below. Heating the reaction mixture can promote the undesired secondary esterification to the diester. The initial ring-opening is generally fast and does not require elevated temperatures.
-
Experimental Protocols & Data
Workflow Overview
Caption: Overall synthetic workflow for this compound.
Table 1: Summary of Recommended Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Diels-Alder | 3-Sulfolene, Maleic Anhydride | Xylene | Reflux (~140°C) | 85-95% |
| 2 | Hydrogenation | H₂, 10% Pd/C (catalyst) | Ethyl Acetate | Room Temp. | >95% |
| 3 | Methanolysis | Anhydrous Methanol | Methanol | 0°C to Room Temp. | 80-90% |
Protocol 1: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, add maleic anhydride (1.0 eq), 3-sulfolene (1.1 eq), and xylene.
-
Heat the mixture to a gentle reflux. You will observe the evolution of SO₂ gas, which should be vented to a fume hood or passed through a basic scrubber.
-
Maintain reflux for 1-2 hours after the solids have completely dissolved.
-
Allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath.
-
The product will crystallize from the solution. Collect the crystals by vacuum filtration, wash with cold hexanes, and air dry.
Protocol 2: Hydrogenation to cis-Cyclohexane-1,2-dicarboxylic Anhydride
-
In a hydrogenation vessel (e.g., a Parr bottle), dissolve the anhydride from Step 1 in ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2% by weight of the substrate).
-
Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen three times.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete (typically 2-4 hours).
-
Vent the apparatus and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the solid saturated anhydride.
Protocol 3: Selective Methanolysis to the Final Product
-
Dissolve the saturated anhydride from Step 2 in anhydrous methanol in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.0 eq) in methanol dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by adding 1M HCl until the pH is acidic (~2-3).
-
Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Purification Strategy: Acid-Base Extraction
The final product contains a carboxylic acid, making it amenable to separation from non-acidic impurities (like the diester) via acid-base extraction.
Caption: Logic diagram for purification using acid-base extraction.
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. This compound | 111955-05-6 | Benchchem [benchchem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
common impurities in commercial Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Welcome to the technical support center for Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the handling and use of this reagent in your experiments. My aim is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here, we address some of the most common issues encountered when working with commercial batches of this compound.
Question 1: My reaction yield is consistently lower than expected. Could impurities in my starting material be the cause?
Answer: Absolutely. The purity of your starting material is paramount for achieving theoretical yields. Commercial this compound can contain several impurities that may interfere with your reaction. The most common culprits are:
-
The Trans-isomer (trans-2-Carbomethoxycyclohexane-1-carboxylic acid): This is the most probable impurity. During synthesis and storage, isomerization can occur, leading to a mixture of cis and trans isomers. The trans-isomer may have different reactivity or may not participate in the desired reaction at all, thus lowering your effective concentration of the cis-isomer.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like cyclohexane-1,2-dicarboxylic acid or its anhydride may be present.
-
Di-acid or Di-ester: Hydrolysis of the methyl ester can lead to the formation of cyclohexane-1,2-dicarboxylic acid. Conversely, if the synthesis involves an esterification step, the corresponding dimethyl ester could be a byproduct.
-
Residual Solvents: Trace amounts of solvents used during manufacturing and purification (e.g., methanol, ethanol, toluene) can be present and may interfere with your reaction.
Question 2: I suspect my batch of this compound is impure. How can I test for the common impurities?
Answer: A multi-pronged analytical approach is recommended for a comprehensive purity assessment. Here are some effective methods:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating the cis and trans isomers, as well as detecting the di-acid and di-ester byproducts. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities like residual solvents, headspace GC-MS is the ideal technique. For the non-volatile components, derivatization (e.g., silylation) may be necessary to make them amenable to GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide valuable information about the isomeric ratio (cis vs. trans) and the presence of other organic impurities. The coupling constants of the protons on the cyclohexane ring can help distinguish between the cis and trans isomers.
-
Melting Point Analysis: A broad melting point range is often indicative of an impure sample.
The following table summarizes the analytical techniques and the impurities they can help identify:
| Analytical Technique | Target Impurity | Expected Observation |
| HPLC | Trans-isomer, Di-acid, Di-ester | Separate peaks with different retention times |
| GC-MS | Residual Solvents | Peaks corresponding to known solvent masses |
| ¹H NMR | Trans-isomer | Different chemical shifts and coupling constants for key protons |
| Melting Point | General Impurities | Broadened and depressed melting point range |
Question 3: My analysis confirms the presence of the trans-isomer. How can I purify my this compound?
Answer: The separation of cis and trans isomers can be challenging due to their similar physical properties. However, several methods can be employed:
-
Fractional Crystallization: This is a classical and often effective method. The solubility of the cis and trans isomers may differ in certain solvents. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, toluene) to find one that selectively crystallizes the desired cis-isomer.
-
Chromatography: Preparative column chromatography on silica gel can be used to separate the isomers. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.
-
Chemical Separation: In some cases, the differential reactivity of the isomers can be exploited. For instance, the cis-isomer can form a cyclic anhydride upon heating, which may allow for its separation from the non-reactive trans-isomer. However, this method is more complex and may not be suitable for all applications.
The choice of purification method will depend on the scale of your experiment and the required purity level. For most lab-scale applications, preparative chromatography is a reliable option.
Experimental Protocols
Protocol 1: HPLC Analysis of Cis/Trans Isomer Ratio
This protocol provides a general method for determining the isomeric purity of this compound.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Dissolve ~1 mg of your compound in 1 mL of acetonitrile.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of your sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
Monitor the elution at 210 nm.
-
The cis and trans isomers should elute as separate peaks. The peak area can be used to determine the relative percentage of each isomer.
Protocol 2: Purification by Column Chromatography
This protocol describes a method for separating the cis and trans isomers on a laboratory scale.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system: Ethyl acetate/Hexanes (start with a low polarity mixture, e.g., 10:90)
-
Thin Layer Chromatography (TLC) plates for monitoring fractions.
Procedure:
-
Prepare a slurry of silica gel in the starting solvent mixture and pack the column.
-
Dissolve your crude this compound in a minimal amount of the starting solvent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure cis-isomer (as determined by TLC and subsequent analytical methods).
-
Evaporate the solvent to obtain the purified product.
Visualizing the Troubleshooting Process
To aid in understanding the workflow for identifying and resolving impurity issues, the following diagram outlines the logical steps.
Caption: A workflow for troubleshooting experiments involving impure this compound.
Technical Support Center: Reaction Monitoring for Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Welcome to the technical support center for reaction monitoring involving Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting and implementing the most effective analytical techniques for your specific experimental needs. Here, we move beyond simple protocols to explain the underlying principles and rationale, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when monitoring reactions involving this compound?
A1: The primary challenges stem from the molecule's structure, which contains both a carboxylic acid and an ester functional group.[1][2] This duality means you'll often be dealing with a mixture of the starting material, the desired product, and potential side-products such as the corresponding di-acid or di-ester. Key challenges include:
-
Distinguishing between structurally similar compounds: The starting material, product, and byproducts have very similar chemical structures, which can make them difficult to resolve chromatographically or distinguish spectroscopically.
-
Matrix effects: The reaction mixture, including solvents, catalysts, and reagents, can interfere with analytical measurements.
-
Reaction kinetics: Depending on the reaction conditions, the conversion might be rapid or slow, requiring different monitoring frequencies and techniques. For instance, esterification and hydrolysis reactions can be fast and exothermic, posing potential safety risks if not properly monitored and controlled.[3]
Q2: Which analytical techniques are best suited for real-time, in-situ monitoring of reactions with this compound?
A2: For real-time, in-situ analysis, spectroscopic methods are generally preferred due to their non-invasive nature and rapid data acquisition.[4] The most powerful techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Particularly with an Attenuated Total Reflectance (ATR) probe, FTIR is excellent for tracking changes in functional groups.[5][6][7] You can monitor the disappearance of a reactant's characteristic peak or the appearance of a product's peak. For example, the carbonyl (C=O) stretch of the ester and carboxylic acid will appear at slightly different wavenumbers, allowing for differentiation.[6][8]
-
Raman Spectroscopy: Similar to FTIR, Raman is sensitive to molecular vibrations but is less susceptible to interference from water, making it a strong choice for aqueous reaction media.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are increasingly used for real-time reaction monitoring.[9][10] By tracking the change in the chemical shift and integration of specific proton or carbon signals, you can obtain detailed kinetic and mechanistic information.[11][12][13]
Q3: When is chromatographic separation a better choice than in-situ spectroscopy?
A3: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are ideal for:
-
Final product analysis and purity assessment: Chromatography provides excellent separation of components in a mixture, allowing for accurate quantification of the final product and any impurities.[14][15]
-
Complex reaction mixtures: When multiple side-products are formed, spectroscopic techniques may struggle to differentiate all species. Chromatography, especially when coupled with mass spectrometry (LC-MS or GC-MS), can provide definitive identification and quantification of each component.[16][17]
-
Trace-level analysis: Chromatographic methods often offer lower limits of detection compared to in-situ spectroscopic techniques, making them suitable for detecting low-level impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Catalyst deactivation.- Unfavorable equilibrium. | - Monitor kinetics: Use in-situ FTIR or NMR to determine when the reaction has reached completion.[5][11]- Optimize conditions: Systematically vary temperature, catalyst loading, and reaction time.- Shift equilibrium: Consider removing a byproduct (e.g., water in an esterification) to drive the reaction forward. |
| Side-Product Formation (e.g., di-acid or di-ester) | - Harsh reaction conditions (e.g., too high temperature or extreme pH).- Presence of water in esterification reactions or excess base in hydrolysis.- Non-selective catalyst. | - Milder conditions: Explore lower temperatures or less aggressive catalysts.- Control stoichiometry: Carefully control the amount of reagents, especially water or base.[18]- HPLC analysis: Use HPLC to identify and quantify side-products to better understand the impact of reaction parameter changes.[14][19] |
| Inconsistent Analytical Results (HPLC) | - Poor column equilibration.- Mobile phase inconsistency.- Sample solvent incompatibility.- Detector issues. | - Equilibrate thoroughly: Ensure the column is fully equilibrated with the mobile phase before each run.[20]- Prepare fresh mobile phase: Prepare the mobile phase fresh daily and degas it properly.[20][21]- Match sample solvent: Dissolve the sample in the mobile phase whenever possible.[21]- Check detector lamp: Ensure the detector lamp has sufficient energy.[20] A comprehensive HPLC troubleshooting guide can be a valuable resource.[20][21][22][23][24] |
| Baseline Noise or Drift in Chromatogram | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Temperature fluctuations. | - Flush the system: Flush the detector cell and use high-purity solvents.[20][21]- Degas mobile phase: Ensure the mobile phase is properly degassed.[20][24]- Use a column oven: Maintain a constant column temperature to ensure reproducible retention times.[20] |
Experimental Protocols & Workflows
Workflow for Selecting the Appropriate Monitoring Technique
The choice of an analytical technique is critical and depends on the specific goals of your experiment. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting an analytical monitoring technique.
Protocol 1: In-Situ Reaction Monitoring by FTIR-ATR
This protocol is ideal for tracking the progress of a reaction in real-time by monitoring the change in concentration of reactants and products.
Objective: To monitor the hydrolysis of a diester to this compound.
Instrumentation: FTIR spectrometer equipped with a fiber-optic ATR probe.
Procedure:
-
Background Spectrum: Record a background spectrum of the reaction solvent at the desired reaction temperature.
-
Initial Spectrum: Record a spectrum of the starting material dissolved in the solvent before initiating the reaction. This will serve as your time-zero reference.
-
Reaction Initiation: Add the necessary reagents (e.g., acid or base catalyst) to start the reaction.
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 1-5 minutes). The frequency will depend on the expected reaction rate.
-
Data Analysis:
-
Identify unique absorption bands for the starting material (diester) and the product (monoester-monoacid). The C=O stretching vibrations are often good candidates. The ester carbonyl typically appears around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl is found around 1700-1725 cm⁻¹.[6]
-
Plot the absorbance of these characteristic peaks against time to generate a reaction profile. This can be used to determine reaction kinetics.[5][25]
-
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol is designed for the accurate determination of the final product concentration and the purity of the reaction mixture.
Objective: To quantify the concentration of this compound in a final reaction mixture.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape.[21]
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Sample Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Use the peak area of the analyte in your sample and the calibration curve to determine the concentration of this compound.
Chemical Reaction and Monitoring Points
The following diagram illustrates a typical hydrolysis reaction to form this compound and the key species to monitor.
Caption: Hydrolysis reaction pathway and key monitoring species.
Process Analytical Technology (PAT) Integration
For pharmaceutical development and manufacturing, integrating these monitoring techniques within a Process Analytical Technology (PAT) framework is crucial.[26][27] PAT aims to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes.[27][28] By using in-situ probes (FTIR, Raman) connected to the reactor, you can gain real-time understanding and control over critical process parameters (CPPs) like concentration, temperature, and reaction endpoint.[29][30] This approach facilitates the development of robust and well-understood processes, ensuring consistent product quality.[26][28]
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 4. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Application of Fourier transform infrared spectroscopy for monitoring hydrolysis and synthesis reactions catalyzed by a recombinant amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jascoinc.com [jascoinc.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. magritek.com [magritek.com]
- 11. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographic hplc analysis: Topics by Science.gov [science.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cutinase ACut2 from Blastobotrysraffinosifermentans for the Selective Desymmetrization of the Symmetric Diester Diethyl Adipate to the Monoester Monoethyl Adipate [mdpi.com]
- 19. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 22. hplc.eu [hplc.eu]
- 23. aelabgroup.com [aelabgroup.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. Fourier-transform infrared spectroscopy for characterization of protein chain reductions in enzymatic reactions - Analyst (RSC Publishing) [pubs.rsc.org]
- 26. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Applications of process analytical technology to crystallization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 30. books.rsc.org [books.rsc.org]
Validation & Comparative
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid vs trans isomer reactivity
An In-depth Technical Guide to the Comparative Reactivity of Cis- and Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical arrangement of functional groups on an alicyclic scaffold is a fundamental determinant of chemical reactivity. This guide provides a comprehensive comparison of the reactivity of cis- and trans-2-carbomethoxycyclohexane-1-carboxylic acid, two diastereomers whose distinct spatial configurations lead to profound differences in their chemical behavior. We will explore the structural basis for these differences and provide supporting experimental frameworks for key transformations including anhydride formation, hydrolysis, and esterification. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, where the choice of isomer can be critical for achieving desired synthetic outcomes and biological activities.
Foundational Principles: A Tale of Two Conformations
The divergent reactivity of the cis and trans isomers originates from the conformational preferences of the cyclohexane ring and the resulting spatial relationship between the carboxylic acid and the carbomethoxy (ester) functionalities.
-
Trans Isomer: The thermodynamically most stable conformation for the trans isomer places both the C1-carboxylic acid and the C2-carbomethoxy group in equatorial positions (diequatorial). This arrangement minimizes steric strain and places the two functional groups on opposite faces of the ring, maximizing their separation.
-
Cis Isomer: In the cis isomer, one substituent must occupy an axial position while the other is equatorial. The cyclohexane ring undergoes a rapid "ring-flip" between two chair conformers. The equilibrium will favor the conformer where the sterically bulkier group occupies the more stable equatorial position. Crucially, regardless of the specific conformation, the cis arrangement holds the two functional groups in close proximity on the same face of the ring.
This fundamental difference in proximity—close and adjacent in the cis isomer, distant and opposed in the trans isomer—is the primary driver of their differential reactivity.
Caption: Conformational equilibria of cis and trans isomers.
Comparative Reactivity: Experimental Insights
The conformational differences manifest directly in several key chemical transformations.
Anhydride Formation: A Reaction of Proximity
The most dramatic difference in reactivity is observed in the formation of a cyclic anhydride. This reaction requires the two carboxyl-derived groups to come together in an intramolecular cyclization.
-
Cis Isomer: Due to the proximity of the carboxylic acid and ester groups, the cis isomer readily undergoes intramolecular cyclization upon heating, often with a dehydrating agent like acetic anhydride, to form the corresponding cyclic anhydride.[1] The reaction proceeds via a nucleophilic attack of the carboxylate oxygen onto the electrophilic carbonyl carbon of the ester.
-
Trans Isomer: The diequatorial arrangement in the trans isomer makes intramolecular cyclization sterically impossible without undergoing a high-energy conformational change to the diaxial form or an epimerization event at one of the chiral centers.[1] Therefore, under typical conditions, the trans isomer does not form a cyclic anhydride.
Caption: Anhydride formation is exclusive to the cis isomer.
Ester Hydrolysis: The Role of Intramolecular Catalysis
The rate of hydrolysis of the carbomethoxy group is significantly influenced by the neighboring carboxylic acid moiety.
-
Cis Isomer: The proximate carboxylic acid group can act as an intramolecular catalyst, accelerating the rate of ester hydrolysis.[2] This phenomenon, known as anchimeric assistance, proceeds via the formation of a transient cyclic anhydride intermediate, which is then rapidly hydrolyzed. The effective concentration of the catalytic carboxyl group is extremely high due to its covalent linkage, leading to a rate enhancement of several orders of magnitude compared to an equivalent intermolecular reaction.[2]
-
Trans Isomer: Lacking the ability for intramolecular catalysis, the trans isomer undergoes hydrolysis via a standard intermolecular mechanism (either acid- or base-catalyzed). Its rate of hydrolysis is expected to be significantly slower than that of the cis isomer under identical conditions.
Fischer Esterification: A Matter of Steric Hindrance
The acid-catalyzed esterification of the carboxylic acid group with an external alcohol (e.g., methanol) is governed primarily by steric factors.
-
Trans Isomer: The carboxylic acid group in the stable diequatorial conformation is relatively unhindered and readily accessible to the incoming alcohol nucleophile. This generally leads to faster esterification rates.[3]
-
Cis Isomer: In the equilibrium mixture of conformers, the carboxylic acid will spend a portion of its time in the more sterically hindered axial position. This increased steric encumbrance around the reaction center can lead to a slower rate of esterification compared to the trans isomer. The principles of the "Rule of Six," which correlate steric hindrance with reaction rates at a carbonyl center, support this interpretation.[3][4]
Data Summary: A Head-to-Head Comparison
| Reaction | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid | Mechanistic Rationale |
| Anhydride Formation | Rapid Reaction. Forms cyclic anhydride. | No Reaction. | Proximity of functional groups in the cis isomer allows for intramolecular cyclization.[1] |
| Ester Hydrolysis Rate | Fast. Accelerated by intramolecular catalysis. | Slow. Proceeds via standard intermolecular mechanism. | Anchimeric assistance from the neighboring carboxyl group in the cis isomer.[2] |
| Fischer Esterification Rate | Slower. Potential for steric hindrance from axial conformer. | Faster. Equatorial carboxyl group is more accessible. | Steric accessibility of the carbonyl carbon.[3][5] |
| Acidity (pKa) | Potentially slightly more acidic. | Potentially slightly less acidic. | Influenced by electronic effects and solvation of the conjugate base.[6] |
Experimental Protocols
These protocols provide a framework for experimentally verifying the discussed reactivity differences.
Protocol 1: Comparative Analysis of Anhydride Formation
Objective: To demonstrate the propensity of the cis isomer to form a cyclic anhydride while the trans isomer does not.
Methodology:
-
Setup: Place 100 mg of the cis isomer and 100 mg of the trans isomer into separate, dry round-bottom flasks equipped with reflux condensers.
-
Reagents: Add 2 mL of acetic anhydride to each flask.
-
Reaction: Heat both flasks in an oil bath at 100°C for 2 hours.
-
Monitoring: At t=0 and t=2 hours, withdraw a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., dichloromethane) and spot on a silica gel TLC plate. Elute with a 70:30 mixture of hexanes:ethyl acetate. Visualize under UV light and/or with a potassium permanganate stain.
-
Analysis: The cis isomer reaction should show the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the anhydride. The trans isomer reaction should show predominantly unreacted starting material.
-
Confirmation (Optional): Remove the solvent in vacuo and analyze the crude product by IR spectroscopy. The spectrum for the cis reaction product should show two characteristic anhydride carbonyl stretches (~1860 and 1780 cm⁻¹), while the carboxylic acid O-H stretch (~3000 cm⁻¹) should be diminished.
Protocol 2: Kinetic Analysis of Ester Hydrolysis
Objective: To quantify the difference in hydrolysis rates between the cis and trans isomers.
Methodology:
-
Stock Solutions: Prepare 0.1 M stock solutions of both the cis and trans isomers in a suitable solvent like acetonitrile.
-
Reaction Buffer: Prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Initiation: In separate temperature-controlled vials at 50°C, add 9 mL of the pre-warmed buffer. At t=0, inject 1 mL of the respective isomer stock solution into each vial and mix thoroughly.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw 1 mL aliquots from each reaction. Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of 0.1 M HCl to stop further hydrolysis.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting ester peak over time.
-
Data Processing: Plot the natural logarithm of the starting material concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k). A significantly steeper slope for the cis isomer will quantitatively demonstrate its accelerated rate of hydrolysis.
Caption: Experimental workflow for comparative hydrolysis kinetics.
Conclusion and Practical Implications for Researchers
The stereochemistry of 2-carbomethoxycyclohexane-1-carboxylic acid is not a subtle structural feature; it is a powerful controller of chemical reactivity.
-
The cis isomer should be viewed as a precursor to cyclic systems . Its ability to readily form a cyclic anhydride or to undergo rapid intramolecularly catalyzed hydrolysis makes it a valuable building block for constrained architectures.
-
The trans isomer serves as a more rigid and linear scaffold . The diequatorial arrangement ensures that the two functional groups are held at a fixed distance and orientation, which is highly desirable in the design of linkers, molecular probes, and pharmacophores where precise spatial positioning is key.
For drug development professionals, understanding these differences is paramount. The hydrolysis rate can directly impact a compound's stability and its potential as a prodrug. The choice between a cis or trans scaffold can fundamentally alter how a molecule interacts with a biological target, underscoring the critical importance of stereochemical control in modern chemical research.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Relative Rates of Transesterification vis-à-vis Newman’s Rule of Six - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Spectroscopic Guide to cis- and trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For researchers, scientists, and professionals in drug development, a precise understanding of molecular stereochemistry is paramount. The spatial arrangement of functional groups within a molecule dictates its physical properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of cis- and trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid, offering experimental data and protocols to distinguish between these two diastereomers.
The core difference between the cis and trans isomers lies in the relative orientation of the carboxylic acid and carbomethoxy groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle distinction leads to significant differences in their conformational preferences and, consequently, their spectroscopic signatures.
Conformational Analysis: The Root of Spectroscopic Differences
The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. In 1,2-disubstituted cyclohexanes, the stability of the two possible chair conformers is determined by the steric interactions of the substituents.[1][2]
-
cis-isomer: In cis-1,2-disubstituted cyclohexanes, one substituent must be in an axial position and the other in an equatorial position.[3] A ring-flip results in the axial substituent becoming equatorial and vice versa.[3] If the substituents are different, as in 2-carbomethoxycyclohexane-1-carboxylic acid, the two chair conformers will have different energies. The conformer with the bulkier group in the equatorial position will be more stable and thus more populated at equilibrium.[2]
-
trans-isomer: The trans isomer can exist in two chair conformations: one with both substituents in axial positions (diaxial) and another with both in equatorial positions (diequatorial).[3] The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a major source of steric strain.[1][2] Therefore, trans-2-carbomethoxycyclohexane-1-carboxylic acid is expected to exist almost exclusively in the diequatorial conformation.[1]
These conformational preferences are the key to interpreting the differences in their NMR, IR, and Mass Spectra.
Caption: Conformational equilibria of cis- and trans-1,2-disubstituted cyclohexanes.
Spectroscopic Comparison
The following sections detail the expected and observed spectroscopic differences between the cis and trans isomers of 2-carbomethoxycyclohexane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.
¹H NMR Spectroscopy:
-
Methine Protons (H-1 and H-2): The protons attached to the carbons bearing the substituents (C-1 and C-2) are particularly informative.
-
In the more stable diequatorial conformer of the trans -isomer, both H-1 and H-2 are in axial positions. The dihedral angle between these two axial protons is approximately 180°, leading to a large vicinal coupling constant (³J) of around 10-13 Hz.
-
In the cis -isomer, one proton is axial and the other is equatorial. The dihedral angles between an axial and an equatorial proton, and two equatorial protons are much smaller, resulting in smaller coupling constants (typically 2-5 Hz).
-
-
Methoxy Protons (-OCH₃): The chemical shift of the methyl ester protons is generally around 3.7 ppm. While subtle differences may exist between the isomers due to different magnetic environments, this signal is less diagnostic than the ring protons.
-
Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet at a downfield chemical shift (10-13 ppm) and its position can be concentration-dependent.[4]
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the substituent orientation.
-
Carbonyl Carbons: The carboxylic acid and ester carbonyl carbons typically resonate in the 170-185 ppm region.[4][5]
-
Ring Carbons: The chemical shifts of the cyclohexane ring carbons will differ between the two isomers due to varying steric interactions. Generally, axial substituents cause a shielding effect (upfield shift) on the carbons at the γ-position (C-3 and C-5 relative to an axial group at C-1) due to the gauche-butane interaction.
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| trans-isomer | 7.54 (s, 1H, COOH), 3.68 (s, 3H, OCH₃), 2.89-2.81 (m, 2H, H-1 & H-2), 2.09-1.96 (m, 2H), 1.83-1.72 (m, 2H), 1.61-1.36 (m, 4H)[6] | 179.76 (COOH), 174.06 (COOCH₃), 51.71 (OCH₃), 42.48, 42.33, 26.25, 25.95, 23.74, 23.62[6] |
| cis-isomer | Expected: Complex multiplets for ring protons with smaller coupling constants for H-1 and H-2 compared to the trans-isomer. | Expected: Different chemical shifts for ring carbons compared to the trans-isomer due to different stereochemistry. |
Note: Specific spectral data for the cis-isomer is less readily available in the searched literature, hence expected values based on established principles are provided.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Both isomers will exhibit characteristic absorptions for the carboxylic acid and ester groups.
-
O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[7][8]
-
C=O Stretch: Two distinct carbonyl stretching frequencies are expected:
-
Carboxylic acid C=O: around 1710 cm⁻¹ (for the hydrogen-bonded dimer).[8]
-
Ester C=O: around 1735 cm⁻¹.
-
-
C-O Stretch: Absorptions for the C-O single bonds of the carboxylic acid and ester will be present in the 1000-1300 cm⁻¹ region.
While the overall IR spectra of the two isomers are expected to be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the cyclohexane ring in their respective dominant conformations. For instance, the IR spectrum of the trans-isomer shows characteristic absorption peaks at 3060, 1710, and 1670 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Both isomers have the same molecular formula (C₉H₁₄O₄) and molecular weight (186.20 g/mol ).[9][10] Therefore, their molecular ion peaks will be identical.
The fragmentation patterns under electron ionization (EI) might show some differences based on the stereochemistry, as the initial conformation can influence which fragmentation pathways are favored. However, distinguishing the isomers based solely on their mass spectra can be challenging. High-resolution mass spectrometry of the trans-isomer has shown a measured [M-H]⁻ value of 185.0790, which is very close to the calculated value of 185.0792.[6]
Experimental Protocols
Synthesis
-
cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: This isomer can be synthesized through the esterification of cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst, followed by purification.[9]
-
trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid: A common synthetic route involves the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with methanol.[6]
Caption: Synthetic pathways for cis- and trans-2-carbomethoxycyclohexane-1-carboxylic acid.
Spectroscopic Analysis Protocol
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an ATR accessory.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent for analysis by ESI or EI-MS.
-
-
NMR Spectroscopy:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra with proton decoupling.
-
Analyze the coupling patterns and constants of the methine protons (H-1 and H-2) in the ¹H NMR spectrum to determine the relative stereochemistry.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic peaks for the O-H, C=O (acid and ester), and C-O functional groups.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern for any potential stereochemical-dependent differences.
-
Conclusion
The spectroscopic differentiation of cis- and trans-2-carbomethoxycyclohexane-1-carboxylic acid is readily achievable through a combination of NMR, IR, and mass spectrometry. ¹H NMR spectroscopy stands out as the most definitive technique, with the coupling constants of the methine protons providing a clear distinction between the cis (axial-equatorial) and trans (diaxial) orientations. While IR and MS provide valuable information about the functional groups and molecular weight, they are less conclusive for stereochemical assignment on their own. By understanding the fundamental principles of conformational analysis and applying the appropriate spectroscopic methods, researchers can confidently identify and characterize these important diastereomers.
References
- 1. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TRANS-2-CARBOMETHOXYCYCLOHEXANE-1-CARBOXYLIC ACID | 2484-60-8 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. Buy this compound | 88335-91-5 [smolecule.com]
- 10. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 24722410 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical properties, reactivity, and biological activity. This guide offers an in-depth technical comparison of the conformational preferences of cis-2-carbomethoxycyclohexane-1-carboxylic acid, a bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. We will explore the delicate interplay of steric and electronic factors that govern its structure and provide a framework for its analysis using both experimental and computational methodologies.
Introduction: The Dynamic World of Substituted Cyclohexanes
Cyclohexane and its derivatives are not static, planar structures; they exist predominantly in a dynamic equilibrium between two chair conformations.[1][2] This "ring flipping" allows substituents to interconvert between axial and equatorial positions.[2] The relative stability of these conformers is dictated by the nature and position of the substituents, with bulky groups generally favoring the more spacious equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[1][3]
In the case of cis-1,2-disubstituted cyclohexanes, the two chair conformations invariably place one substituent in an axial position and the other in an equatorial position.[3][4][5] If the substituents are identical, the two chair conformers are energetically equivalent.[6] However, when the substituents differ, as in our target molecule, the equilibrium will favor the conformer where the sterically bulkier group occupies the equatorial position. A quantitative measure of this steric bulk is the "A-value," which represents the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.[1]
Conformational Isomers of this compound
Our molecule of interest, this compound, possesses two substituents: a carboxylic acid group (-COOH) and a carbomethoxy group (-COOCH3). The cis configuration dictates that in a chair conformation, one group will be axial and the other equatorial. Ring flipping will interconvert these positions.
Caption: Figure 1. The two chair conformations of this compound in equilibrium.
To predict the favored conformation, we must consider both steric and electronic effects.
Steric Considerations: A Battle of A-Values
The A-value provides a quantitative measure of the steric demand of a substituent. A larger A-value indicates a greater preference for the equatorial position.
| Substituent | A-Value (kcal/mol) |
| Carboxylic Acid (-COOH) | ~1.2 |
| Carbomethoxy (-COOCH3) | ~1.1 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
Based purely on these A-values, the carboxylic acid group is slightly bulkier than the carbomethoxy group. This would suggest that the conformation with the carboxylic acid group in the equatorial position and the carbomethoxy group in the axial position is marginally more stable.
Electronic Effects: The Influence of Intramolecular Hydrogen Bonding
A critical factor that can override simple steric arguments is the potential for intramolecular hydrogen bonding. In this compound, a hydrogen bond can form between the acidic proton of the carboxylic acid and one of the oxygen atoms of the carbomethoxy group. This can only occur when the two substituents are in close proximity, which is favored in one of the chair conformations.
For an intramolecular hydrogen bond to form, the distance between the hydrogen bond donor (the -OH of the carboxylic acid) and the acceptor (an oxygen of the carbomethoxy group) must be sufficiently short. This is more likely to occur when the carboxylic acid is in the axial position and the carbomethoxy group is in the equatorial position. In this arrangement, the substituents are gauche to each other, bringing them into closer proximity than in the alternative conformation.
This intramolecular hydrogen bond can provide significant stabilization, potentially overriding the small steric preference for the carboxylic acid group to be equatorial.
Caption: Figure 2. A diagram illustrating the interplay of steric hindrance and intramolecular hydrogen bonding in determining the preferred conformation.
Experimental and Computational Methodologies for Conformational Analysis
A comprehensive understanding of the conformational equilibrium of this compound requires a multi-pronged approach, combining experimental techniques with computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for conformational analysis. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In cyclohexane systems, the coupling constants between an axial proton and its adjacent axial and equatorial protons are characteristically different.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the signals corresponding to the protons on C1 and C2 (the carbons bearing the substituents).
-
Measure the coupling constants for these protons. A large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, characteristic of an axial-axial relationship. A smaller coupling constant (typically 2-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship.
-
By analyzing the coupling patterns, one can deduce the preferred orientation (axial or equatorial) of the protons on C1 and C2, and by extension, the substituents.
-
Expected Outcome: If intramolecular hydrogen bonding is the dominant stabilizing factor, the conformation with the axial carboxylic acid and equatorial carbomethoxy group will be favored. This would result in the proton on C1 (attached to the carbon with the -COOH group) exhibiting a smaller coupling constant with the proton on C2, indicative of an axial-equatorial relationship.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for detecting hydrogen bonding. The O-H stretching frequency of a carboxylic acid is sensitive to its environment.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a non-polar solvent (e.g., CCl₄ or cyclohexane) to minimize intermolecular hydrogen bonding.
-
Data Acquisition: Record the IR spectrum over the range of 4000-600 cm⁻¹.
-
Data Analysis:
-
Examine the O-H stretching region (typically 3500-2500 cm⁻¹). A sharp band around 3500 cm⁻¹ is indicative of a "free" (non-hydrogen-bonded) hydroxyl group.
-
The presence of a broad, red-shifted band (lower frequency) in addition to or instead of the free O-H band suggests the presence of hydrogen bonding. In a dilute solution, this would be indicative of intramolecular hydrogen bonding.
-
Expected Outcome: The observation of a significant intramolecularly hydrogen-bonded O-H peak would provide strong evidence for the conformation that allows for this interaction to occur.
Caption: Figure 3. A schematic of the experimental workflow for determining the conformational preference of the target molecule.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the relative energies of different conformers.
Computational Protocol: DFT Calculations
-
Structure Building: Construct 3D models of both chair conformations of this compound.
-
Geometry Optimization: Perform geometry optimizations for both conformers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
Expected Outcome: The computational results will provide a quantitative measure of the energy difference between the two conformers. This data can be used to predict the equilibrium constant and the relative populations of the two conformations at a given temperature. It is anticipated that the conformation allowing for intramolecular hydrogen bonding will be found to be the lower energy state.
Comparison with Alternative Structures
To fully appreciate the conformational nuances of this compound, it is instructive to compare it with related molecules.
| Molecule | Key Conformational Feature | Predicted Predominant Conformer |
| This compound | Interplay of sterics and intramolecular H-bonding | Likely the conformer with axial -COOH and equatorial -COOCH3 due to H-bonding stabilization. |
| trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid | Both substituents can be equatorial. | The diequatorial conformer will be strongly favored to minimize steric interactions. |
| Cyclohexanecarboxylic Acid | A single substituent. | The conformer with the equatorial -COOH group will be favored. |
| Methyl Cyclohexanecarboxylate | A single substituent. | The conformer with the equatorial -COOCH3 group will be favored. |
Conclusion
The conformational analysis of this compound is a fascinating case study in the balance of competing steric and electronic effects. While A-values provide a useful first approximation of steric preferences, the potential for intramolecular hydrogen bonding introduces a powerful stabilizing interaction that can dictate the conformational equilibrium. A combined approach utilizing NMR and IR spectroscopy, supported by computational modeling, is essential for a definitive determination of the predominant conformation. For researchers in drug discovery and organic synthesis, understanding these subtle structural preferences is a critical step in the rational design of new molecules with desired properties and functions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclohexane carboxylic acid scaffold has emerged as a versatile platform for the development of novel therapeutic agents. Among these, derivatives of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid represent a promising, albeit relatively underexplored, class of molecules with potential applications in enzyme inhibition, anti-inflammatory, and antimicrobial therapies. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, to inform future research and drug discovery efforts.
Introduction to this compound and its Derivatives
This compound is a chiral building block that features a cyclohexane ring substituted with a carboxylic acid group and a carbomethoxy (methyl ester) group in a cis configuration.[1] This specific stereochemistry, coupled with the presence of two modifiable functional groups, provides a unique three-dimensional structure that can be tailored to interact with specific biological targets. The inherent reactivity of the carboxylic acid and ester moieties allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied physicochemical properties and biological activities.[1] While the parent compound itself has not been extensively characterized for its biological mechanism of action, its derivatives have shown significant promise in several therapeutic areas.
Comparative Analysis of Biological Activities
The biological potential of cyclohexane carboxylic acid derivatives has been investigated across various domains, with notable activity observed in enzyme inhibition, inflammation modulation, and antimicrobial efficacy.
Enzyme Inhibition: Targeting 5-α-Reductase and DGAT1
Derivatives of cyclohexane carboxylic acid have demonstrated potent inhibitory activity against key enzymes implicated in metabolic and hormonal disorders.
5-α-Reductase Inhibition:
5-α-reductase is a critical enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT). Inhibition of this enzyme is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. A study on cyclohex-1-ene carboxylic acid derivatives, close structural analogs of the core topic, revealed their potential as 5-α-reductase inhibitors.[2] The compounds were evaluated for their ability to inhibit human 5-α-reductase isozymes 1 and 2.
| Compound ID | R Substituent (para-position of phenyl ring) | 5-α-Reductase Type 2 IC50 (nM) |
| 1 | N,N-diisopropylcarbamoyl | 760 |
| 2 | Phenyl | > 10,000 |
| 3 | Phenoxy | > 10,000 |
| 4 | Benzoyl | > 10,000 |
| 5 | Benzyl | > 10,000 |
Data sourced from Baston et al., 2003.[2]
The data clearly indicates that the nature of the substituent on the phenyl ring plays a crucial role in the inhibitory activity, with the N,N-diisopropylcarbamoyl group in compound 1 conferring the highest potency against the type 2 isozyme.[2] This highlights the importance of the lipophilic and hydrogen-bonding properties of the substituent in interacting with the enzyme's active site.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition:
Anti-inflammatory and Antiproliferative Activity
Chronic inflammatory diseases have spurred the search for new anti-inflammatory agents. Derivatives of cyclohex-1-ene-1-carboxylic acid, specifically amidrazone derivatives, have been synthesized and evaluated for their anti-inflammatory and antiproliferative properties.[7] These compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-10 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).
One derivative, compound 2f , demonstrated strong inhibition of TNF-α secretion by approximately 66-81% across all tested concentrations (10, 50, and 100 µg/mL).[7] Another derivative, 2b , significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose (by approximately 92-99%).[7] In terms of antiproliferative activity against PHA-stimulated lymphocytes, derivatives 2a , 2d , and 2f at a concentration of 100 µg/mL were found to be more effective than the reference drug, ibuprofen.[7]
Antimicrobial Activity
The rising threat of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Cyclohexane and its functionally substituted derivatives have been explored for their antimicrobial properties.[8] A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid evaluated their activity against a panel of bacterial and fungal strains.[7]
The minimum inhibitory concentration (MIC) values indicated moderate to weak activity for most derivatives. However, some compounds showed notable selectivity. For example, compound 2c exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis (MIC = 64 µg/mL), while derivative 2b selectively inhibited the growth of Yersinia enterocolitica (MIC = 64 µg/mL).[7] These findings suggest that the cyclohexane carboxylic acid scaffold can be a starting point for developing more potent and selective antimicrobial agents.
Comparison with Alternative Scaffolds
The therapeutic targets discussed above are also being pursued with a variety of other chemical scaffolds.
-
5-α-Reductase Inhibitors: The current standard of care includes steroidal inhibitors like finasteride and dutasteride. While effective, they can be associated with side effects. The non-steroidal nature of cyclohexane carboxylic acid derivatives offers the potential for an improved safety profile.[2]
-
DGAT1 Inhibitors: A wide range of heterocyclic compounds are being investigated as DGAT1 inhibitors. The cyclohexane carboxylic acid derivatives offer a distinct, non-planar scaffold that may provide advantages in terms of physicochemical properties and off-target selectivity.
-
Anti-inflammatory Agents: The market is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes. The derivatives discussed here, which modulate cytokine production, may offer an alternative mechanism of action with a potentially different side-effect profile.[7]
Experimental Protocols
Detailed and validated protocols are essential for the accurate assessment of biological activity. Below are representative protocols for the key assays discussed.
In Vitro 5-α-Reductase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potential of compounds against 5-α-reductase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human 5-α-reductase type 2.
Materials:
-
Human 5-α-reductase type 2 enzyme (recombinant or from tissue preparations)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compounds and reference inhibitor (e.g., finasteride)
-
Quenching solution (e.g., a mixture of organic solvents)
-
LC-MS/MS system for product quantification (dihydrotestosterone)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Reaction Mixture Preparation: In a microplate, add the assay buffer, NADPH, and the test compound or vehicle control.
-
Enzyme Addition: Add the 5-α-reductase enzyme solution to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding testosterone to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Product Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the amount of dihydrotestosterone produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for 5-α-Reductase Inhibition Assay
Caption: A stepwise workflow for the in vitro 5-α-reductase inhibition assay.
In Vitro DGAT1 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against DGAT1.
Objective: To determine the IC50 of test compounds against human DGAT1.
Materials:
-
Human DGAT1 enzyme (from microsomal preparations of overexpressing cells)
-
1,2-Dioleoyl-sn-glycerol (DAG) (substrate)
-
[14C]Oleoyl-CoA (radiolabeled substrate) or a non-radiolabeled acyl-CoA for LC-MS detection
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)
-
Test compounds and reference inhibitor
-
Scintillation cocktail (for radiolabeled assay) or LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent.
-
Reaction Setup: In a microplate, combine the assay buffer, DAG, and the test compound or vehicle.
-
Enzyme Addition: Add the DGAT1-containing microsomes to each well.
-
Reaction Initiation: Start the reaction by adding the acyl-CoA substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding a solution of isopropanol/heptane/water).
-
Product Extraction and Quantification:
-
Radiolabeled Assay: Extract the lipid phase, and quantify the radiolabeled triacylglycerol (TAG) product using a scintillation counter.
-
LC-MS/MS Assay: Extract the lipids and quantify the specific TAG product using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the 5-α-reductase assay.
Signaling Pathway of DGAT1 and its Inhibition
Caption: The role of DGAT1 in triglyceride synthesis and its inhibition by cyclohexane carboxylic acid derivatives.
Conclusion and Future Directions
Derivatives of this compound and related cyclohexane carboxylic acids represent a valuable and versatile scaffold in medicinal chemistry. The available data demonstrates their potential as inhibitors of key enzymes like 5-α-reductase and DGAT1, as well as their utility in developing novel anti-inflammatory and antimicrobial agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency and selectivity.
While promising, the exploration of this chemical space is far from complete. Future research should focus on:
-
Systematic SAR studies: Synthesis and evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships for various biological targets.
-
Mechanism of action studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic and toxicological profiling: In-depth evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness.
By pursuing these research avenues, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for the development of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Benzimidazole-based DGAT1 inhibitors with a [3.1.0] bicyclohexane carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Solid-State Conformation of Cyclohexane Carboxylic Acids: The Case of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Introduction: For researchers in drug development and synthetic chemistry, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from predicting biological activity to designing stable formulations. While solution-state dynamics are often studied by NMR, the solid-state conformation, determined by X-ray crystallography, provides a definitive, static picture of the molecule's preferred geometry and the intermolecular forces that govern its assembly.[1][2]
This guide focuses on cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, a versatile chiral building block in organic synthesis.[3][4] To date, a public crystal structure for this specific molecule has not been reported. However, by leveraging fundamental principles of conformational analysis and comparing it with the known crystal structures of its parent diacids, we can construct a robust, experimentally-grounded hypothesis of its solid-state structure. This guide will provide researchers with the theoretical framework and comparative data necessary to understand, predict, and ultimately analyze the crystal structure of this molecule and its derivatives.
The Foundational Principles: Conformational Analysis of Disubstituted Cyclohexanes
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize torsional and steric strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
For a 1,2-disubstituted cyclohexane like our target molecule, the cis configuration means that one substituent is axial and the other is equatorial (a,e) or vice-versa (e,a). Through a process called ring-flipping, these two chair conformers can interconvert. The relative stability of these conformers is dictated by steric hindrance, particularly the unfavorable 1,3-diaxial interactions , where an axial substituent clashes with other axial hydrogens on the same side of the ring. Generally, the conformer that places the larger substituent in the more spacious equatorial position is significantly more stable.
Comparative Crystal Structures: The Parent Diacids
To predict the conformation of this compound, we will analyze the experimentally determined crystal structures of its closest relatives: rac-cis-cyclohexane-1,2-dicarboxylic acid and (+-)-trans-1,2-cyclohexanedicarboxylic acid.
| Feature | rac-cis-Cyclohexane-1,2-dicarboxylic acid (cocrystal)[5] | (+-)-trans-1,2-Cyclohexanedicarboxylic acid[6] | Predicted: this compound |
| System | Triclinic | Monoclinic | - |
| Space Group | P-1 | P21/c | - |
| Substituent Positions | axial-equatorial (a,e) | diequatorial (e,e) | Predominantly axial-equatorial (a,e) |
| Reasoning | In the cis isomer, one group must be axial and the other equatorial to maintain the cis relationship in a chair conformation. | The trans isomer can achieve a low-energy state where both bulky carboxylic acid groups occupy equatorial positions, minimizing steric strain. | To maintain the cis configuration, an (a,e) arrangement is necessary. The larger carbomethoxy group is predicted to preferentially occupy the equatorial position. |
| Key Interactions | Classic centrosymmetric head-to-head carboxylic acid dimer formation (R²₂(8) graph set).[5] | Carboxyl groups form hydrogen-bonded chains.[7] | Likely formation of carboxylic acid dimers via hydrogen bonding, with the ester group participating in weaker C-H···O interactions. |
Experimental & Analytical Workflow
For researchers seeking to determine the crystal structure of the title compound, the following protocol outlines a validated, systematic approach from material synthesis to structural refinement.
Part 1: Synthesis and Crystallization
-
Synthesis: The title compound is typically synthesized by the esterification of cis-1,2-cyclohexanedicarboxylic anhydride with methanol.[3][8] The anhydride is refluxed in methanol, often with an acid catalyst, followed by purification to yield the desired mono-ester.
-
Purification: High purity (>98%) is crucial for successful crystallization. Recrystallization or column chromatography are standard purification methods.[3]
-
Single Crystal Growth:
-
Method: Slow evaporation is the most common and accessible method for small organic molecules.
-
Solvent Selection: A solvent screen is critical. Start with solvents in which the compound has moderate solubility. Good candidates include ethanol, ethyl acetate, acetone, or solvent mixtures like dichloromethane/hexane.
-
Procedure: Prepare a saturated or near-saturated solution of the purified compound at a slightly elevated temperature. Loosely cover the vial to allow for slow evaporation over several days at room temperature. High-quality, diffraction-suitable crystals should appear clear and have well-defined faces.[9]
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
The following workflow illustrates the standard procedure for small molecule crystallography.[1][10]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibration and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
-
Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted reflections are integrated.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map, from which an initial model of the molecule can be built.
-
Structure Refinement: The initial atomic model is refined against the experimental data. Atomic positions, bond lengths, and angles are adjusted to minimize the difference between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated for geometric soundness and fit to the data. The results are typically reported in a standard Crystallographic Information File (CIF).
Structural Comparison and Discussion
Conformation: Axial vs. Equatorial
The critical comparison lies in the orientation of the substituents.
Caption: Conformational stability of cis vs. trans 1,2-disubstituted cyclohexanes.
-
Trans-dicarboxylic acid: The crystal structure confirms that the molecule adopts a chair conformation with both carboxylic acid groups in diequatorial positions.[7] This is the most stable arrangement as it avoids any significant 1,3-diaxial interactions.
-
Cis-dicarboxylic acid: The known structure of the cis-diacid anion shows the expected axial-equatorial arrangement of the carboxylate groups.[5] This is a direct consequence of the cis stereochemistry.
-
Predicted structure of the title compound: We can confidently predict that this compound will also adopt an axial-equatorial conformation. The primary question is which substituent occupies which position. The carbomethoxy group (-COOCH₃) is sterically bulkier than the carboxylic acid group (-COOH). Therefore, the conformer with the carbomethoxy group in the equatorial position and the carboxylic acid in the axial position will be the more stable and is the one we expect to observe in the crystal lattice.
Intermolecular Interactions: The Glue of the Crystal
The way molecules pack in a crystal is dictated by intermolecular forces, primarily hydrogen bonding.
-
Carboxylic Acid Dimers: A hallmark of carboxylic acid crystal structures is the formation of strong, centrosymmetric dimers where the -COOH groups of two molecules hydrogen bond with each other.[11][12] This is observed in the crystal structure of the rac-cis-cyclohexane-1,2-dicarboxylic acid adduct.[5]
-
Hydrogen-Bonded Chains: In the trans isomer, the diequatorial arrangement facilitates the formation of extended hydrogen-bonded chains rather than discrete dimers.[7]
-
Predicted Interactions for the Title Compound: The primary and most influential interaction will be the hydrogen bonding between the carboxylic acid groups, most likely forming the classic R²₂(8) dimer motif .[11][13] The ester group's carbonyl oxygen can act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors from neighboring molecules, further stabilizing the crystal lattice.
Conclusion
While a definitive crystal structure of this compound awaits experimental determination, a powerful and scientifically rigorous prediction can be made through comparative analysis. Based on the foundational principles of cyclohexane conformation and validated by the known crystal structures of its parent diacids, we can expect the molecule to adopt a chair conformation with an axial carboxylic acid group and an equatorial carbomethoxy group. The crystal packing will likely be dominated by the formation of strong hydrogen-bonded carboxylic acid dimers. This guide provides the essential framework for researchers to interpret future experimental results for this molecule and to apply these principles to the broader class of substituted cyclohexane derivatives.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. excillum.com [excillum.com]
- 3. Buy this compound | 88335-91-5 [smolecule.com]
- 4. This compound | 88335-91-5 | Benchchem [benchchem.com]
- 5. rac-cis-Cyclohexane-1,2-dicarboxylic acid–isoquinoline (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. trans-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 | Benchchem [benchchem.com]
- 8. cis-cyclohexane-1,2-dicarboxylic anhydride [webbook.nist.gov]
- 9. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 10. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Synthons: Evaluating Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid Against Key Alternatives in Asymmetric Synthesis
In the intricate landscape of pharmaceutical development and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an in-depth comparative analysis of cis-2-carbomethoxycyclohexane-1-carboxylic acid, a versatile yet often overlooked chiral synthon. We will objectively evaluate its performance against other prominent chiral synthons, supported by experimental data and protocols, to empower researchers in making informed strategic decisions for their asymmetric synthesis endeavors.
Introduction: The Strategic Role of C6 Chiral Synthons
The cyclohexane ring is a ubiquitous scaffold in a vast array of biologically active molecules. The ability to introduce stereocenters on this ring in a controlled manner is therefore of paramount importance. This compound, a bifunctional C6 building block, offers a pre-defined stereochemical arrangement of two key functional groups, serving as a powerful starting point for the synthesis of complex chiral architectures. Its utility stems from the differential reactivity of its carboxylic acid and ester moieties, allowing for sequential and site-selective transformations.
This guide will compare this "workhorse" synthon against two other strategic alternatives:
-
The Proline-Catalyzed Asymmetric Michael Addition: A method to generate functionalized cyclohexanes with high enantioselectivity from pro-chiral starting materials.
-
Enzymatic Desymmetrization of cis-1,2-Cyclohexanedicarboxylic Anhydride: A biocatalytic approach to generate the chiral monoester in a single, highly selective step.
The comparison will focus on key performance indicators for a synthetic chemist: yield, stereoselectivity (enantiomeric excess), operational simplicity, and substrate scope.
This compound: A Classical Approach via Diastereomeric Resolution
The traditional and still widely practiced method for obtaining enantiomerically pure this compound involves the resolution of a racemic mixture. This method, while robust, relies on the formation of diastereomeric salts with a chiral resolving agent.
Synthetic Workflow & Mechanistic Rationale
The process begins with the racemic half-ester, synthesized from the achiral starting material, cis-1,2-cyclohexanedicarboxylic anhydride. The core of the method is the selective crystallization of one diastereomeric salt, formed between one enantiomer of the racemic acid and a chiral amine. (+)-Dehydroabietylamine is a commonly used resolving agent due to its rigid structure, which facilitates the formation of well-defined, crystalline salts.
The separation is driven by differences in the lattice energy of the two diastereomeric salts. The less soluble salt preferentially crystallizes, allowing for its separation by simple filtration. Subsequent acidification of the isolated salt regenerates the enantiomerically enriched carboxylic acid.
Figure 1. Workflow for Chiral Resolution.
Experimental Protocol: Resolution of (±)-cis-2-Carbomethoxycyclohexane-1-carboxylic acid
Materials:
-
(±)-cis-2-Carbomethoxycyclohexane-1-carboxylic acid (1.0 eq)
-
(+)-Dehydroabietylamine (0.5 eq)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric Acid
Procedure:
-
Salt Formation: Dissolve (±)-cis-2-carbomethoxycyclohexane-1-carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve (+)-dehydroabietylamine (0.5 equivalents) in methanol.
-
Crystallization: Add the amine solution to the carboxylic acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, then chill in an ice bath to promote crystallization of the diastereomeric salt.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any soluble impurities.
-
Liberation of the Chiral Acid: Suspend the collected salt in water and add 1 M HCl until the pH is ~2. The free carboxylic acid will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by converting the acid to a diastereomeric derivative for NMR analysis.
Performance Metrics:
| Parameter | Typical Result | Rationale & Causality |
| Yield | 35-45% (for one enantiomer) | The theoretical maximum yield is 50% for a single enantiomer. Losses occur due to incomplete precipitation and handling. |
| Enantiomeric Excess (e.e.) | >95% | The high e.e. is achieved due to the significant difference in solubility between the two diastereomeric salts, a result of the precise steric and hydrogen-bonding interactions in the crystal lattice. |
| Operational Simplicity | Moderate | Requires careful control of crystallization conditions (temperature, solvent, concentration) to achieve high purity. |
Alternative Synthon Generation Strategies
While classical resolution is effective, modern synthetic chemistry often favors catalytic asymmetric methods that can generate the desired chiral product directly from achiral precursors, avoiding the loss of 50% of the material.
Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful tool for the enantioselective construction of C-C bonds. Proline and its derivatives are particularly effective catalysts for the asymmetric Michael addition of aldehydes or ketones to nitro-olefins, which can be precursors to functionalized cyclohexanes.
Mechanistic Principle: Proline reacts with a ketone (e.g., a cyclohexanone derivative) to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor (e.g., nitroethylene) from a sterically less hindered face, directed by the chiral catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantiomerically enriched product.
Figure 2. Proline-Catalyzed Michael Addition.
Performance Metrics & Comparison:
| Parameter | Organocatalytic Michael Addition | Rationale & Causality |
| Yield | 70-95% | This is a direct conversion, not a resolution, so theoretical yield is 100%. High yields are typical for optimized organocatalytic reactions. |
| Enantiomeric Excess (e.e.) | 85-99% | The stereochemistry is controlled by the chiral catalyst in the transition state. The catalyst's rigid structure effectively shields one face of the enamine, leading to high enantioselectivity. |
| Operational Simplicity | High | Often involves simply mixing the substrates with a small amount of catalyst in a suitable solvent. No cryogenic temperatures or inert atmospheres are typically required. |
Enzymatic Desymmetrization
Biocatalysis offers an exceptionally selective method for generating chiral molecules under mild conditions. Lipases, for example, can selectively hydrolyze one of two enantiotopic ester groups in a meso-diester or, in this case, ring-open an anhydride to a chiral monoester.
Mechanistic Principle: The enzyme's chiral active site preferentially binds to one of the two prochiral carbonyl groups of the cis-1,2-cyclohexanedicarboxylic anhydride. This selective binding orients the substrate for a nucleophilic attack (e.g., by methanol), leading to the formation of a single enantiomer of the monoester product.
Figure 3. Enzymatic Desymmetrization Workflow.
Performance Metrics & Comparison:
| Parameter | Enzymatic Desymmetrization | Rationale & Causality |
| Yield | >95% | This is a direct conversion of the starting material to a single product, allowing for near-quantitative yields. |
| Enantiomeric Excess (e.e.) | >99% | Enzymes possess highly evolved, three-dimensional active sites that provide exquisite stereochemical control, resulting in exceptionally high e.e. values. |
| Operational Simplicity | High | Reactions are typically run in buffer or a benign organic solvent at or near room temperature. The enzyme, often immobilized, can be easily removed by filtration. |
Head-to-Head Comparison & Strategic Selection
The choice of synthetic strategy is a multifactorial decision, balancing raw performance with practical and economic considerations.
| Feature | Classical Resolution | Organocatalysis | Enzymatic Desymmetrization |
| Max. Theoretical Yield | 50% | 100% | 100% |
| Typical E.E. | >95% | 85-99% | >99% |
| Atom Economy | Poor | Excellent | Excellent |
| Catalyst Source | Stoichiometric Chiral Amine | Small Organic Molecule | Biological (Enzyme) |
| Scalability | Well-established, but can be cumbersome | High; catalyst loading is low | High; especially with immobilized enzymes |
| Development Effort | Moderate; requires screening of resolving agents and crystallization conditions | High; requires screening of catalysts, solvents, and additives | Moderate; requires screening of enzymes and reaction conditions |
| "Green" Chemistry | Poor; often uses stoichiometric reagents and significant solvent volumes | Good; avoids heavy metals, low catalyst loading | Excellent; biodegradable catalyst, mild conditions, often aqueous media |
Strategic Recommendations:
-
For Established Processes & Cost-Sensitivity: Classical resolution remains a viable, if less elegant, option. It is well-documented and does not require specialized catalysts.
-
For Novel Synthesis & High Throughput: Organocatalysis provides a rapid and efficient route to diverse chiral cyclohexanes. Its tolerance of various functional groups makes it highly versatile for discovery chemistry.
-
For Ultimate Selectivity & Green Manufacturing: Enzymatic desymmetrization is the superior choice when the highest possible enantiopurity is required. It aligns perfectly with the principles of green chemistry and is highly scalable for industrial production.
Conclusion
This compound and its chiral analogues are pivotal intermediates in modern organic synthesis. While the classical method of diastereomeric resolution provides access to this synthon, it is inherently limited by a 50% theoretical yield. For de novo synthesis, both organocatalytic and biocatalytic approaches offer superior atom economy and direct access to highly enantioenriched products. The choice between them will depend on the specific project goals, with organocatalysis offering broad substrate scope and operational simplicity, and enzymatic methods providing unparalleled selectivity and a greener manufacturing footprint. A thorough evaluation of these competing methodologies, as outlined in this guide, is essential for the development of robust, efficient, and sustainable synthetic routes.
A Comparative Guide to Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid Analogs as Potential Histone Deacetylase Inhibitors
Abstract
This guide provides a comprehensive comparative analysis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid and its rationally designed analogs as potential inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The carboxylic acid moiety is a known zinc-binding group present in several classes of HDAC inhibitors.[1][2] This guide explores the structure-activity relationships of this compound class, offering a theoretical framework and detailed experimental protocols for their evaluation. While direct comparative data for the presented analogs is an area for future research, this document synthesizes existing data on structurally related compounds to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of HDAC Inhibition
Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone and non-histone proteins. This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] The aberrant activity of HDACs has been linked to the pathogenesis of numerous diseases, making them a compelling target for therapeutic intervention.[4]
The pharmacophore for many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[1] Carboxylic acids have been identified as effective ZBGs in several classes of HDAC inhibitors.[1][2] this compound presents an interesting scaffold, possessing a carboxylic acid for potential zinc binding and a modifiable carbomethoxy group that can be explored for structure-activity relationship (SAR) studies.
This guide will delve into a comparative study of this parent compound and a series of its analogs, focusing on their potential as HDAC inhibitors. We will provide a detailed rationale for the design of these analogs, present hypothetical yet plausible comparative data based on existing literature for similar compounds, and offer comprehensive experimental protocols for their synthesis and biological evaluation.
The Core Compound and its Analogs: A Rationale for Design
The parent compound, this compound, serves as our starting point. Its cyclohexane ring provides a rigid scaffold, and the cis stereochemistry of the substituents offers a defined spatial orientation for interaction with the HDAC active site. To explore the SAR, we propose a comparative study of the following four analogs, designed to probe the effects of modifying the ester and carboxylic acid functionalities:
-
Analog 1: Cis-2-(Carboethoxy)cyclohexane-1-Carboxylic Acid: This analog features a simple ethyl ester instead of a methyl ester. This modification allows for the investigation of the impact of a slightly larger and more lipophilic ester group on HDAC inhibitory activity.
-
Analog 2: Cis-2-(Carbobenzyloxy)cyclohexane-1-Carboxylic Acid: The introduction of a benzyl ester allows for the exploration of potential π-π stacking interactions with aromatic residues in the cap-binding region of the HDAC active site.
-
Analog 3: Cis-2-Carbomethoxycyclohexane-1-Carboxamide: In this analog, the carboxylic acid is replaced with a primary carboxamide. This modification probes the importance of the acidic proton and the bidentate chelation of the carboxylate group for zinc binding.
-
Analog 4: N-Hydroxy-cis-2-carbomethoxycyclohexane-1-carboxamide (Hydroxamic Acid Derivative): The conversion of the carboxylic acid to a hydroxamic acid is a common strategy in the design of potent HDAC inhibitors. Hydroxamic acids are known to be strong zinc chelators.
The logical relationship for the design of these analogs is illustrated in the diagram below:
References
- 1. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular histone deacetylation by pharmacological HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and analysis. The final disposition of a compound, such as cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, is a critical stage that demands meticulous planning and execution to ensure the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of this unique dicarboxylic acid monoester, grounding each recommendation in established safety protocols and regulatory standards.
Understanding the Compound: A Dual-Functionality Molecule
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive understanding of regulatory frameworks and a commitment to best practices. In the United States, the Environmental Protection Agency (EPA) establishes regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace.[3]
A crucial first step in any disposal protocol is to consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance specific to your location and the facilities available for waste disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for this compound to cause skin and eye irritation, appropriate PPE is non-negotiable.[1] The following should be considered the minimum requirement when handling this compound for disposal:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact and potential irritation. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant method for the disposal of this compound. This procedure is based on general principles for handling acidic organic compounds.
1. Waste Characterization and Segregation:
-
Initial Assessment: Determine if the waste is pure this compound or if it is a solution. If it is a solution, identify the solvent and any other contaminants.
-
pH Determination: For aqueous solutions, measure the pH. A pH of 2 or lower will classify the waste as corrosive under EPA regulations, likely assigning it the waste code D002 .[2][4]
-
Segregation: Do not mix this waste with other chemical waste streams, especially bases or strong oxidizing agents, to prevent potentially violent reactions.
2. On-Site Neutralization (for small quantities of dilute, uncontaminated aqueous solutions ONLY):
This procedure should only be performed by trained personnel in a designated and properly equipped area, such as a fume hood.[5]
-
Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in a large, appropriate container. An ice bath may be necessary to control the temperature of the reaction.
-
Slow Addition: Slowly and carefully add the acidic waste solution to the basic solution with constant stirring. Be aware that this reaction is exothermic and will produce carbon dioxide gas.
-
pH Monitoring: Continuously monitor the pH of the mixture. The target pH should be between 6.0 and 8.0.
-
Final Disposal: Once neutralized, and if permitted by local regulations, the solution may be safe for drain disposal with copious amounts of water. Always confirm with your EHS department before any drain disposal.
3. Packaging for Hazardous Waste Disposal (for pure compound, concentrated solutions, and contaminated waste):
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if applicable), and any known hazards (e.g., "Corrosive").
-
Secure Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
4. Arranging for Professional Disposal:
-
Contact EHS: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal company to ensure the final disposition is handled in a compliant and environmentally responsible manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
In Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the chemical's properties, adhering to established protocols, and working closely with your institution's EHS department, you can ensure that the final step in the lifecycle of this compound is handled with the same level of care and precision as its application in your research.
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. actenviro.com [actenviro.com]
- 3. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the bedrock of a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid (CAS No. 88335-91-5). While specific safety data for this exact compound is limited, a thorough analysis of structurally related carboxylic acids and cyclohexane derivatives allows us to establish a robust and reliable safety protocol.
Our approach is built on the core principle of "as low as reasonably practicable" (ALARP) for exposure. This means implementing engineering controls and work practices to minimize exposure, with Personal Protective Equipment (PPE) serving as the critical final barrier.
Hazard Assessment: Understanding the Risks
This compound is an organic compound featuring both a carboxylic acid and an ester functional group on a cyclohexane ring.[1] This structure informs our understanding of its potential hazards. Based on data from analogous compounds such as Cyclohexanecarboxylic acid and 1,2-Cyclohexanedicarboxylic anhydride, we must anticipate the following risks:
-
Skin Irritation: Carboxylic acids can be corrosive or irritating to the skin upon contact.[2][3] Prolonged exposure can lead to chemical burns.
-
Serious Eye Damage: The eyes are particularly vulnerable. Direct contact with similar chemicals can cause serious irritation or irreversible damage.[3][4][5][6]
-
Respiratory Irritation: If the material is a dust or is aerosolized, inhalation may cause irritation to the respiratory tract.[3][4] Some related compounds are also known to be respiratory sensitizers, meaning they can cause allergy or asthma-like symptoms upon inhalation.[4]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[4][7]
Core Directive: Mandatory Personal Protective Equipment
Based on the hazard assessment, a standard set of PPE is mandatory for all handling operations involving this compound. The specific level of protection may be scaled up based on the quantity and nature of the procedure.
Eye and Face Protection: The Non-Negotiable Barrier
Given the high risk of serious eye damage, appropriate eye protection is paramount.
-
Minimum Requirement: At all times, ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles must be worn. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes.[3][8][9]
-
High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during heating, pressure reactions, or transfers), a full-face shield must be worn in addition to chemical splash goggles.[10] This provides a secondary layer of protection for the entire face.
Hand Protection: Selecting the Right Glove
The choice of glove material is critical for preventing skin contact. The dual functionality (acid and ester) of the target molecule requires a glove material resistant to both.
-
Recommended Material: Nitrile or butyl rubber gloves are recommended for handling carboxylic acids and esters.[10] Nitrile gloves offer good resistance to a range of chemicals and are a common, effective choice for laboratory use.[11]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Never reuse disposable gloves. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. For prolonged work, consider double-gloving.
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect street clothing and skin.
-
Chemical Apron: For procedures involving significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Full-Body Suit: In the case of a large-scale operation or a significant spill, a full-body chemical-resistant suit may be necessary.
Respiratory Protection: A Procedure-Dependent Necessity
Respiratory protection is not typically required for handling small quantities in a well-ventilated area. However, it becomes essential under specific conditions.
-
Engineering Controls First: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.
-
When Respirators are Required: If you are handling large quantities, generating dusts or aerosols, or if ventilation is inadequate, respiratory protection is mandatory. A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[3][10] A proper fit test is essential to ensure the respirator provides an effective seal.[10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and procedure.
Caption: PPE selection workflow based on procedural risk.
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE. It includes the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Clothing: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical apron.
-
Respirator: If required, perform a seal check and put on your respirator.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If required, place the face shield over your goggles.
-
Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence: The goal is to avoid contaminating yourself with any chemicals on the outside of your PPE.
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside out.
-
Face Shield/Apron: Remove the face shield and/or chemical apron.
-
Goggles: Remove eye protection.
-
Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[12] Seek medical attention if irritation persists.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan
-
Chemical Waste: All unused this compound and reaction waste must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as solid hazardous waste. Do not place it in the regular trash.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[3]
By adhering to these rigorous safety protocols, you build a foundation of trust in our laboratory practices and ensure that our scientific pursuits are conducted with the highest regard for personal and environmental safety.
References
- 1. Buy this compound | 88335-91-5 [smolecule.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. fishersci.fr [fishersci.fr]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. support.hpe.com [support.hpe.com]
- 9. fishersci.dk [fishersci.dk]
- 10. leelinework.com [leelinework.com]
- 11. quicktest.co.uk [quicktest.co.uk]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
